ELA-32(human)
Description
BenchChem offers high-quality ELA-32(human) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ELA-32(human) including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C170H289N63O39S4 |
|---|---|
Molecular Weight |
3968 g/mol |
IUPAC Name |
(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(4R,7S,10S,13S,16S,19R)-19-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-5-carbamimidamido-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]pentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-oxobutanoyl]amino]-13-(3-amino-3-oxopropyl)-7,10-bis(3-carbamimidamidopropyl)-16-(2-methylpropyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C170H289N63O39S4/c1-86(2)70-109(215-137(245)97(36-19-21-55-171)203-133(241)99(38-23-57-194-164(178)179)205-135(243)101(40-25-59-196-166(182)183)208-141(249)106(53-68-273-14)212-158(266)131(92(13)235)229-150(258)112(73-89(7)8)216-148(256)116(78-128(177)239)222-157(265)129(90(9)10)227-156(264)123-47-31-65-231(123)159(267)107(44-29-63-200-170(190)191)213-132(240)96(173)49-51-125(174)236)143(251)209-102(41-26-60-197-167(184)185)136(244)204-98(37-20-22-56-172)138(246)218-113(75-94-79-192-84-201-94)146(254)220-115(77-127(176)238)149(257)226-120-83-276-275-82-119(225-139(247)103(42-27-61-198-168(186)187)206-134(242)100(39-24-58-195-165(180)181)207-140(248)105(50-52-126(175)237)211-144(252)110(71-87(3)4)217-153(120)261)152(260)214-108(54-69-274-15)160(268)230-64-30-45-121(230)154(262)221-111(72-88(5)6)145(253)219-114(76-95-80-193-85-202-95)147(255)224-118(81-234)151(259)210-104(43-28-62-199-169(188)189)142(250)228-130(91(11)12)162(270)232-66-32-46-122(232)155(263)223-117(74-93-34-17-16-18-35-93)161(269)233-67-33-48-124(233)163(271)272/h16-18,34-35,79-80,84-92,96-124,129-131,234-235H,19-33,36-78,81-83,171-173H2,1-15H3,(H2,174,236)(H2,175,237)(H2,176,238)(H2,177,239)(H,192,201)(H,193,202)(H,203,241)(H,204,244)(H,205,243)(H,206,242)(H,207,248)(H,208,249)(H,209,251)(H,210,259)(H,211,252)(H,212,266)(H,213,240)(H,214,260)(H,215,245)(H,216,256)(H,217,261)(H,218,246)(H,219,253)(H,220,254)(H,221,262)(H,222,265)(H,223,263)(H,224,255)(H,225,247)(H,226,257)(H,227,264)(H,228,250)(H,229,258)(H,271,272)(H4,178,179,194)(H4,180,181,195)(H4,182,183,196)(H4,184,185,197)(H4,186,187,198)(H4,188,189,199)(H4,190,191,200)/t92-,96+,97+,98+,99+,100+,101+,102+,103+,104+,105+,106+,107+,108+,109+,110+,111+,112+,113+,114+,115+,116+,117+,118+,119+,120+,121+,122+,123+,124+,129+,130+,131+/m1/s1 |
InChI Key |
QSDOQAYDPQAWEK-PXWSXZDTSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of ELA-32 (human)
For Researchers, Scientists, and Drug Development Professionals
Abstract
ELA-32 (Elabela), an endogenous peptide hormone, has emerged as a critical regulator of cardiovascular and developmental processes. It exerts its pleiotropic effects through the activation of the apelin receptor (APJ), a G-protein coupled receptor (GPCR). This technical guide provides a comprehensive overview of the molecular mechanism of action of human ELA-32, detailing its interaction with the APJ receptor and the subsequent downstream signaling cascades. Quantitative data on binding affinities and functional potencies are summarized, and detailed protocols for key experimental assays are provided to facilitate further research in this field.
Introduction
ELA-32 is a 32-amino acid peptide that, along with the apelin peptides, serves as an endogenous ligand for the APJ receptor.[1] Despite a lack of sequence homology, ELA-32 and apelin peptides both activate the APJ receptor, albeit with potentially distinct signaling profiles.[2] The ELA/APJ signaling axis is crucial for a variety of physiological processes, including cardiovascular development and function, fluid homeostasis, and angiogenesis.[3][4][5] Dysregulation of this system has been implicated in various pathological conditions, making it an attractive therapeutic target.[3][5] This document delineates the core mechanism of action of ELA-32, from receptor binding to cellular response.
ELA-32 and the Apelin Receptor (APJ)
ELA-32 is a potent, high-affinity agonist for the APJ receptor.[6][7] The binding of ELA-32 to the APJ receptor initiates a cascade of intracellular signaling events. The APJ receptor is known to couple to inhibitory G-proteins (Gαi/o) and can also signal through β-arrestin-dependent pathways.[2][4]
Signaling Pathways Activated by ELA-32
Upon binding to the APJ receptor, ELA-32 triggers multiple downstream signaling pathways that mediate its diverse biological effects.
G-Protein Dependent Signaling
Activation of the Gαi subunit by the ELA-32-bound APJ receptor leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[8]
β-Arrestin Dependent Signaling
ELA-32 is also a potent activator of the β-arrestin pathway.[2][8] The recruitment of β-arrestin to the activated APJ receptor can lead to receptor internalization and the initiation of G-protein-independent signaling cascades.[8] Studies have suggested that ELA-32 may exhibit a bias towards the β-arrestin-dependent signaling pathway compared to other apelin peptides.[2]
Downstream Kinase Cascades
The activation of both G-protein and β-arrestin pathways converges on the activation of several key intracellular kinase cascades:
-
PI3K/AKT Pathway: ELA-32 activates the Phosphoinositide 3-kinase (PI3K)/AKT pathway, which is crucial for cell survival, proliferation, and growth.[6][7][9]
-
ERK1/2 Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the Extracellular signal-Regulated Kinase 1/2 (ERK1/2), is another major downstream target of ELA-32 signaling.[2][4] This pathway is involved in cell proliferation, differentiation, and migration.[10]
-
Potentiation of TGF-β Signaling: ELA-32 has been shown to potentiate the Transforming Growth Factor-beta (TGF-β) signaling pathway, which plays a role in priming human embryonic stem cells (hESCs) towards the endoderm lineage.[6][7]
Physiological Effects of ELA-32
The activation of these signaling pathways by ELA-32 translates into a range of physiological responses, including:
-
Angiogenesis: ELA-32 stimulates the formation of new blood vessels.[6][7]
-
Vasodilation: ELA-32 can induce the relaxation of blood vessels.[6][7]
-
Cardiovascular Function: It plays a role in cardiac contractility and development.[4][11]
-
Fluid Homeostasis: ELA-32 is involved in the regulation of fluid balance.[6]
Quantitative Data
The following table summarizes the available quantitative data for the interaction of ELA-32 and other apelin peptides with the APJ receptor.
| Ligand | Assay Type | Species | Cell/Tissue | Parameter | Value (nM) | Reference |
| ELA-32 (human) | Radioligand Binding | Human | Left Ventricle | pKi | 9.59 ± 0.08 | [12] |
| ELA-32 (human) | Competition Binding | Human | CHO-K1 cells | IC50 | 0.27 | [6][7] |
| ELA-32 (human) | Competition Binding | Human | CHO-K1 cells | Kd | 0.51 | [6][7] |
| Elabela-32 | Competition Binding | - | HEK293 cells | Ki | 1.343 | [4] |
| Elabela-32 | BRET (β-arrestin) | - | HEK293 cells | logEC50 | -7.66 ± 0.114 | [4][12] |
| Apelin-13 | Competition Binding | - | HEK293 cells | Ki | 8.336 | [4] |
| Apelin-17 | Competition Binding | - | HEK293 cells | Ki | 4.651 | [4] |
| Apelin-36 | Competition Binding | - | HEK293 cells | Ki | 1.735 | [4] |
| pGlu1-apelin-13 | Competition Binding | - | HEK293 cells | Ki | 14.366 | [4] |
| Elabela-21 | Competition Binding | - | HEK293 cells | Ki | 4.364 | [4] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
APJ Receptor Binding Assay (Competition)
Objective: To determine the binding affinity (Ki or IC50) of ELA-32 for the APJ receptor.
Principle: This assay measures the ability of unlabeled ELA-32 to compete with a radiolabeled ligand (e.g., [125I]-apelin-13) for binding to membranes prepared from cells expressing the APJ receptor.
Methodology:
-
Membrane Preparation:
-
Culture HEK293 cells transiently or stably expressing the human APJ receptor.
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Resuspend the membrane pellet in assay buffer and determine protein concentration.[12]
-
-
Competition Binding:
-
In a 96-well plate, add a constant concentration of radiolabeled ligand (e.g., [125I]-apelin-13).
-
Add increasing concentrations of unlabeled ELA-32.
-
Add a fixed amount of membrane preparation to each well.
-
Incubate at room temperature for a defined period (e.g., 2 hours) to reach equilibrium.[12]
-
-
Separation and Detection:
-
Separate bound from free radioligand by rapid filtration through a glass fiber filter mat using a cell harvester.
-
Wash the filters with ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the ELA-32 concentration.
-
Determine the IC50 value (the concentration of ELA-32 that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
β-Arrestin Recruitment Assay (BRET)
Objective: To measure the recruitment of β-arrestin to the APJ receptor upon ELA-32 stimulation.
Principle: Bioluminescence Resonance Energy Transfer (BRET) is used to monitor the interaction between the APJ receptor and β-arrestin in live cells. The APJ receptor is fused to a Renilla luciferase (Rluc) and β-arrestin is fused to a Yellow Fluorescent Protein (YFP). Upon ELA-32-induced interaction, the energy from Rluc is transferred to YFP, resulting in a BRET signal.
Methodology:
-
Cell Culture and Transfection:
-
Co-transfect HEK293 cells with plasmids encoding APJ-Rluc and YFP-β-arrestin.
-
Plate the transfected cells in a white, clear-bottom 96-well plate.[13]
-
-
Assay Performance:
-
24-48 hours post-transfection, replace the culture medium with a suitable assay buffer.
-
Add increasing concentrations of ELA-32 to the wells.
-
Add the Rluc substrate (e.g., coelenterazine (B1669285) h).[13]
-
-
Signal Detection:
-
Measure the luminescence at the emission wavelengths of both Rluc and YFP using a plate reader capable of BRET measurements.
-
-
Data Analysis:
-
Calculate the BRET ratio (YFP emission / Rluc emission).
-
Plot the BRET ratio against the logarithm of the ELA-32 concentration.
-
Determine the EC50 value (the concentration of ELA-32 that produces 50% of the maximal BRET signal) using non-linear regression analysis.
-
ERK1/2 Phosphorylation Assay (Western Blot)
Objective: To determine the effect of ELA-32 on the phosphorylation of ERK1/2.
Principle: This assay quantifies the levels of phosphorylated ERK1/2 (p-ERK1/2) in cell lysates following stimulation with ELA-32 using Western blotting.
Methodology:
-
Cell Culture and Stimulation:
-
Culture APJ-expressing cells (e.g., HEK293) to near confluence.
-
Serum-starve the cells for several hours to reduce basal ERK phosphorylation.
-
Stimulate the cells with various concentrations of ELA-32 for a defined time period (e.g., 5-15 minutes).[12]
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[12]
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
-
Protein Quantification and Western Blotting:
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST).
-
Incubate the membrane with a primary antibody specific for p-ERK1/2.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Quantify the band intensities for p-ERK1/2 and total ERK1/2 (using a separate blot or by stripping and re-probing the same membrane).
-
Normalize the p-ERK1/2 signal to the total ERK1/2 signal.
-
Plot the normalized p-ERK1/2 levels against the ELA-32 concentration to determine the EC50.
-
In Vitro Angiogenesis Assay (HUVEC Tube Formation)
Objective: To assess the pro-angiogenic effect of ELA-32.
Principle: This assay measures the ability of Human Umbilical Vein Endothelial Cells (HUVECs) to form capillary-like structures (tubes) when cultured on a basement membrane extract (e.g., Matrigel) in the presence of ELA-32.
Methodology:
-
Plate Coating:
-
Cell Seeding and Treatment:
-
Harvest HUVECs and resuspend them in a serum-free or low-serum medium.
-
Add ELA-32 at various concentrations to the cell suspension.
-
Seed the HUVEC suspension onto the Matrigel-coated wells.[3]
-
-
Incubation and Visualization:
-
Incubate the plate at 37°C for 4-18 hours.
-
Visualize the formation of tube-like structures using a phase-contrast microscope.
-
-
Quantification:
-
Capture images of the tube networks.
-
Quantify angiogenesis by measuring parameters such as the total tube length, number of junctions, and number of loops using image analysis software.
-
Aortic Ring Vasodilation Assay
Objective: To evaluate the vasodilatory effect of ELA-32 on isolated blood vessels.
Principle: This ex vivo assay measures the relaxation of pre-constricted aortic rings in response to ELA-32.
Methodology:
-
Aortic Ring Preparation:
-
Organ Bath Setup:
-
Mount the aortic rings in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit buffer) bubbled with 95% O2 / 5% CO2 at 37°C.
-
Connect the rings to an isometric force transducer to record changes in tension.
-
Allow the rings to equilibrate under a resting tension.
-
-
Vasodilation Measurement:
-
Pre-constrict the aortic rings with a vasoconstrictor (e.g., phenylephrine (B352888) or U46619).
-
Once a stable contraction is achieved, add cumulative concentrations of ELA-32 to the organ bath.
-
Record the relaxation response at each concentration.
-
-
Data Analysis:
-
Express the relaxation as a percentage of the pre-contraction induced by the vasoconstrictor.
-
Plot the percentage of relaxation against the logarithm of the ELA-32 concentration to determine the EC50.
-
Visualizations
Signaling Pathways
Caption: ELA-32 Signaling Pathways.
Experimental Workflows
Caption: APJ Receptor Binding Assay Workflow.
Caption: β-Arrestin Recruitment Assay Workflow.
Caption: ERK1/2 Phosphorylation Assay Workflow.
Caption: HUVEC Tube Formation Assay Workflow.
Caption: Aortic Ring Vasodilation Assay Workflow.
References
- 1. biorxiv.org [biorxiv.org]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. promocell.com [promocell.com]
- 4. Frontiers | The Effects of Apelin and Elabela Ligands on Apelin Receptor Distinct Signaling Profiles [frontiersin.org]
- 5. Protocol for cell-based screening assay to measure ERK1/2 phosphorylation as a readout for complement receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 7. Aortic Ring Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 10. A simplified aortic ring assay: A useful ex vivo method to assess biochemical and functional parameters of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Human Umbilical Vein Endothelial Cells (HUVECs) Tube Formation Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. The Effects of Apelin and Elabela Ligands on Apelin Receptor Distinct Signaling Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Biased Signaling Favoring Gi over β-Arrestin Promoted by an Apelin Fragment Lacking the C-terminal Phenylalanine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
The Role of ELA-32 in Embryonic Development: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the peptide hormone ELA-32, the mature isoform of ELABELA (also known as Toddler or Apela), and its critical functions during embryonic development. ELA-32, through its interaction with the Apelin Receptor (APJ), orchestrates a range of developmental processes, with a particularly prominent role in the formation of the cardiovascular system. This document synthesizes current knowledge, presenting quantitative data, detailed experimental methodologies, and visual representations of the key signaling pathways and experimental workflows to serve as a comprehensive resource for researchers in developmental biology and drug discovery.
Introduction
First identified as a product of a previously annotated non-coding RNA, ELABELA has emerged as a crucial signaling molecule in vertebrate embryogenesis.[1] The gene encodes a preproprotein that is processed into several isoforms, with ELA-32 being the mature and biologically active peptide.[2][3] ELA-32 exerts its effects by binding to the G-protein coupled receptor, APJ, a receptor it shares with another ligand, Apelin.[4] However, the distinct spatiotemporal expression patterns of ELABELA and Apelin suggest they have unique, non-redundant roles during development. This guide focuses specifically on the functions of ELA-32 in orchestrating key events of embryonic development.
ELA-32 and its Isoforms
The APELA gene encodes a 54-amino acid preproprotein in humans, which undergoes proteolytic cleavage to generate several isoforms.[3] ELA-32 is the mature form, while shorter isoforms, ELA-21 and ELA-11, are also produced.[2][3]
| Isoform | Amino Acid Length | Key Characteristics | Reference |
| ELA-32 | 32 | Mature, biologically active form. | [2][3] |
| ELA-21 | 21 | C-terminal fragment, also biologically active. | [2][3] |
| ELA-11 | 11 | C-terminal fragment, also biologically active. | [2][3] |
Core Functions of ELA-32 in Embryonic Development
ELA-32 is indispensable for several fundamental processes during embryogenesis, with its most critical role observed in the development of the cardiovascular system.
Endoderm Differentiation and Gastrulation
Studies in zebrafish have demonstrated that the loss of ELABELA leads to impaired endoderm differentiation.[5] This is a critical early step in establishing the germ layers that will give rise to all tissues and organs. Defective endoderm formation has cascading effects on subsequent developmental events, including heart development.
Cardiovascular Development
The ELA-32/APJ signaling axis is essential for proper heart formation. Knockout studies in both zebrafish and mice have revealed severe cardiovascular defects in the absence of ELABELA or its receptor, APJ. These defects include a rudimentary or absent heart, deformed vasculature in the yolk sac, and impaired cardiac looping.[5][6]
Angiogenesis
ELA-32 promotes the formation of new blood vessels, a process known as angiogenesis. In vitro studies using Human Umbilical Vein Endothelial Cells (HUVECs) have shown that ELA-32 stimulates the formation of tube-like structures, a key step in angiogenesis.[7]
Embryonic Stem Cell Regulation
In human embryonic stem cells (hESCs), ELA-32 acts as an endogenous growth factor that promotes self-renewal and prevents stress-induced apoptosis.[8] This function is crucial for maintaining the pluripotency and viability of the stem cell pool during early development.
Quantitative Data
The interaction between ELA-32 and its receptor APJ has been quantified, providing valuable parameters for in vitro studies and drug development.
| Parameter | Value | Cell System | Reference |
| IC50 | 0.27 nM | Apelin Receptor Agonist Assay | [9] |
| Kd | 0.51 nM | Apelin Receptor Agonist Assay | [9] |
| EC50 (cAMP suppression) | 11.1 nM | CHO cells over-expressing human APJ | [10] |
| EC50 (ERK1/2 phosphorylation) | 14.3 nM | CHO cells over-expressing human APJ | [10] |
Signaling Pathways
ELA-32, upon binding to APJ, activates several downstream signaling pathways that mediate its diverse functions in embryonic development.
PI3K/AKT Pathway
The Phosphoinositide 3-kinase (PI3K)/AKT pathway is a major signaling cascade activated by ELA-32. This pathway is crucial for promoting cell survival, proliferation, and growth, and is implicated in the pro-angiogenic and stem cell self-renewal functions of ELA-32.[7][8]
Gα13-MEF2 Pathway
In the context of cardiovascular development, ELA-32/APJ signaling can proceed through a non-canonical pathway involving Gα13. This leads to the activation of the myocyte enhancer factor 2 (MEF2), a key transcription factor in cardiac and vascular development.[11]
TGF-β and Nodal Signaling
The ELA-32/APJ axis also intersects with the Transforming Growth Factor-beta (TGF-β) and Nodal signaling pathways, which are master regulators of early embryonic patterning, including mesendoderm induction.[12][13] ELA-32 can potentiate TGF-β signaling to prime embryonic stem cells towards the endoderm lineage.[9]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of ELA-32 function.
Generation of Knockout Zebrafish using Zinc-Finger Nucleases (ZFNs)
This protocol outlines the steps for creating targeted gene knockouts of elabela in zebrafish using ZFNs.[14][15]
1. ZFN Design and Synthesis:
-
Design ZFNs targeting a specific exon of the elabela gene.
-
Synthesize ZFN-encoding mRNAs in vitro.
2. Microinjection of Zebrafish Embryos:
-
Collect freshly fertilized zebrafish embryos.
-
Microinject the ZFN-encoding mRNAs into the cytoplasm of one-cell stage embryos.
3. Identification of Founders:
-
Raise the injected embryos to adulthood (F0 generation).
-
Outcross F0 fish and screen their F1 progeny for the presence of mutations at the target locus using PCR and sequencing.
4. Characterization of the Knockout Phenotype:
-
Analyze F2 embryos from incrosses of heterozygous F1 fish for developmental defects, particularly in cardiovascular formation.
In Vitro Angiogenesis Assay (HUVEC Tube Formation)
This protocol describes a common in vitro assay to assess the pro-angiogenic effects of ELA-32.[13][16][17][18][19]
1. Preparation of Matrigel-coated Plates:
-
Thaw Matrigel on ice and coat the wells of a 96-well plate.
-
Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.
2. Cell Seeding:
-
Culture Human Umbilical Vein Endothelial Cells (HUVECs) to 70-80% confluency.
-
Resuspend the HUVECs in media containing the desired concentration of ELA-32 or control vehicle.
-
Seed the cells onto the Matrigel-coated wells.
3. Incubation and Imaging:
-
Incubate the plate at 37°C for 4-18 hours.
-
Image the formation of tube-like structures using a microscope.
4. Quantification:
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops.
Endoderm Differentiation of Human Embryonic Stem Cells (hESCs)
This protocol outlines a method for directing the differentiation of hESCs towards the endoderm lineage, a process influenced by ELA-32.[20][21][22][23]
1. hESC Culture:
-
Culture hESCs on Matrigel-coated plates in mTeSR1 medium.
2. Induction of Differentiation:
-
When cells reach 70-80% confluency, replace the culture medium with a differentiation medium containing Activin A and Wnt3a to induce definitive endoderm formation. ELA-32 can be added to this medium to assess its effects.
3. Culture and Analysis:
-
Culture the cells for 3-5 days, changing the medium daily.
-
Analyze the expression of endoderm-specific markers (e.g., SOX17, FOXA2) by immunocytochemistry or qPCR to determine the efficiency of differentiation.
Conclusion
ELA-32 is a pivotal signaling molecule in embryonic development, with its influence extending from early germ layer specification to the intricate processes of cardiovascular formation and stem cell maintenance. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for further research into the multifaceted roles of ELA-32. A deeper understanding of its signaling pathways and regulatory mechanisms holds significant promise for the development of novel therapeutic strategies targeting developmental disorders and regenerative medicine.
References
- 1. Essential Role of the ELABELA-APJ Signaling Pathway in Cardiovascular System Development and Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.biologists.com [journals.biologists.com]
- 3. Scholars@Duke publication: GPCR-Gα13 Involvement in Mitochondrial Function, Oxidative Stress, and Prostate Cancer. [scholars.duke.edu]
- 4. A Review of the Roles of Apelin and ELABELA Peptide Ligands in Cardiovascular Disease, Including Heart Failure and Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Genome Editing in Mice Using CRISPR/Cas9 Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tgf-beta superfamily signaling in embryonic development and homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The network map of Elabela signaling pathway in physiological and pathological conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Nodal signaling in vertebrate development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. TGF beta signaling pathway - Wikipedia [en.wikipedia.org]
- 13. Human Umbilical Vein Endothelial Cells (HUVECs) Tube Formation Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. Targeted Mutagenesis in Zebrafish Using Customized Zinc Finger Nucleases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Zinc Finger–Based Knockout Punches for Zebrafish Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. merckmillipore.com [merckmillipore.com]
- 17. promocell.com [promocell.com]
- 18. lonza.picturepark.com [lonza.picturepark.com]
- 19. corning.com [corning.com]
- 20. docs.abcam.com [docs.abcam.com]
- 21. Monolayer endoderm differentiation from human ESCs - StemBook - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
ELA-32 (ELABELA/APELA) Gene Expression in Human Tissues: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ELA-32 peptide, the protein product of the APELA gene, and its expression across various human tissues. ELA-32, also known as ELABELA or Toddler, is a recently identified peptide hormone that plays a crucial role in cardiovascular development, fluid homeostasis, and cellular self-renewal.[1][2] It functions as an endogenous ligand for the apelin receptor (APJ), a G-protein coupled receptor, initiating a cascade of intracellular signaling events.[3][4] This document summarizes quantitative gene expression data, details relevant experimental protocols, and visualizes the key signaling pathway and experimental workflows.
Quantitative Expression of APELA Gene in Human Tissues
The expression of the APELA gene, which encodes the ELA-32 peptide, varies significantly across different human tissues. The following table summarizes the normalized mRNA expression levels from the Genotype-Tissue Expression (GTEx) project and the Human Protein Atlas (HPA), presented in normalized Transcripts Per Million (nTPM). Tissues with notable expression include the kidney, prostate, and placenta.[3][4]
| Tissue | nTPM (HPA + GTEx) |
| Adipose Tissue | 0.4 |
| Adrenal Gland | 0.3 |
| Bladder | 0.8 |
| Bone Marrow | 0.5 |
| Brain (Cerebral Cortex) | 0.1 |
| Breast | 0.2 |
| Cervix | 0.5 |
| Colon | 0.2 |
| Duodenum | 0.2 |
| Endometrium | 0.4 |
| Esophagus | 0.1 |
| Fallopian Tube | 0.6 |
| Gallbladder | 0.2 |
| Heart | 0.3 |
| Kidney | 5.8 |
| Liver | 0.1 |
| Lung | 0.4 |
| Lymph Node | 0.3 |
| Ovary | 0.6 |
| Pancreas | 0.1 |
| Placenta | 1.2 |
| Prostate | 3.1 |
| Salivary Gland | 0.1 |
| Skeletal Muscle | 0.1 |
| Skin | 0.7 |
| Small Intestine | 0.2 |
| Spleen | 0.2 |
| Stomach | 0.2 |
| Testis | 0.2 |
| Thyroid | 0.2 |
| Tonsil | 0.4 |
| Uterus | 0.4 |
| Vagina | 0.7 |
Data sourced from the Human Protein Atlas, which provides consensus data based on normalized expression values from HPA RNA-seq and GTEx RNA-seq.
ELA-32 Signaling Pathway
ELA-32 exerts its biological effects by binding to and activating the apelin receptor (APJ). This interaction triggers downstream signaling cascades, primarily through G-protein-dependent and β-arrestin-dependent pathways. Key pathways activated include the Phosphoinositide 3-kinase (PI3K)/AKT pathway, which is crucial for cell survival and proliferation, and the Extracellular signal-regulated kinase 1/2 (ERK1/2) pathway, involved in cell growth and differentiation.[1][5]
Experimental Protocols
This section outlines standard methodologies for the quantification of APELA gene expression and the detection of the ELA-32 protein.
Quantitative Real-Time PCR (qRT-PCR) for APELA mRNA Expression
This protocol provides a framework for quantifying APELA mRNA levels in tissue samples.
1. RNA Extraction:
-
Homogenize 50-100 mg of fresh or frozen tissue in a suitable lysis buffer (e.g., TRIzol).
-
Extract total RNA using a phenol-chloroform extraction method or a column-based RNA purification kit.
-
Assess RNA quality and quantity using a spectrophotometer (A260/A280 ratio of ~2.0) and by gel electrophoresis to check for intact ribosomal RNA bands.
2. DNase Treatment:
-
Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
Inactivate or remove the DNase according to the manufacturer's protocol.
3. Reverse Transcription (cDNA Synthesis):
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random hexamer primers.
-
Include a no-reverse transcriptase control to check for genomic DNA contamination.
4. Real-Time PCR:
-
Design primers specific for the human APELA gene. Primers should ideally span an exon-exon junction to avoid amplification of any residual genomic DNA.
-
Prepare a reaction mix containing cDNA template, APELA-specific forward and reverse primers, and a SYBR Green-based qPCR master mix.
-
Perform the qPCR reaction using a real-time PCR instrument. A typical thermal cycling profile includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.
5. Data Analysis:
-
Determine the cycle threshold (Ct) values for APELA and a validated housekeeping gene (e.g., GAPDH, ACTB).
-
Calculate the relative expression of APELA using the ΔΔCt method, normalizing to the housekeeping gene.
Western Blotting for ELA-32 Protein Detection
This protocol details the detection of the ELA-32 peptide in tissue lysates.
1. Protein Extraction:
-
Homogenize tissue samples in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate at high speed to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the lysate using a BCA or Bradford protein assay.
2. SDS-PAGE and Protein Transfer:
-
Denature 30-50 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size on a polyacrylamide gel (SDS-PAGE).
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
3. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for ELA-32 overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as described above.
4. Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system or X-ray film.
-
Use a loading control, such as an antibody against GAPDH or β-actin, to ensure equal protein loading across lanes.
Immunohistochemistry (IHC) for ELA-32 Tissue Localization
This protocol allows for the visualization of ELA-32 protein expression within the cellular context of a tissue.
1. Tissue Preparation:
-
Fix fresh tissue in 10% neutral buffered formalin and embed in paraffin.
-
Cut 4-5 µm thick sections and mount them on positively charged slides.
2. Deparaffinization and Rehydration:
-
Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol (B145695) solutions to water.
3. Antigen Retrieval:
-
Perform heat-induced epitope retrieval by immersing the slides in a citrate (B86180) buffer (pH 6.0) and heating in a microwave or pressure cooker.
4. Staining:
-
Block endogenous peroxidase activity with a 3% hydrogen peroxide solution.
-
Block non-specific binding sites with a blocking serum.
-
Incubate the sections with a primary antibody against ELA-32 overnight at 4°C in a humidified chamber.
-
Wash the slides with a wash buffer (e.g., PBS).
-
Incubate with a biotinylated secondary antibody followed by a streptavidin-HRP conjugate.
-
Develop the signal with a chromogen such as diaminobenzidine (DAB), which produces a brown precipitate.
5. Counterstaining and Mounting:
-
Counterstain the sections with hematoxylin (B73222) to visualize cell nuclei.
-
Dehydrate the sections, clear in xylene, and mount with a permanent mounting medium.
-
Analyze the slides under a light microscope to assess the localization and intensity of ELA-32 staining.
Experimental Workflow Overview
The following diagram illustrates a typical workflow for analyzing gene and protein expression in tissue samples.
References
- 1. Tissue expression of APELA - Summary - The Human Protein Atlas [proteinatlas.org]
- 2. Frontiers | Advances in the study of ELABELA in renal physiological functions and related diseases [frontiersin.org]
- 3. Peptide hormone ELABELA enhances extravillous trophoblast differentiation, but placenta is not the major source of circulating ELABELA in pregnancy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Elabela/Toddler Is an Endogenous Agonist of the Apelin APJ Receptor in the Adult Cardiovascular System, and Exogenous Administration of the Peptide Compensates for the Downregulation of Its Expression in Pulmonary Arterial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
The ELABELA Peptide: A Comprehensive Technical Guide to its Discovery, Signaling, and Experimental Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Discovered in 2013, the ELABELA (ELA) peptide, also known as Toddler or Apela, has emerged as a critical signaling molecule with diverse physiological roles.[1][2] Initially identified through the analysis of transcripts previously annotated as non-coding RNA, ELA was established as the second endogenous ligand for the G-protein coupled apelin receptor (APJ), also known as APLNR.[3][4][5] This discovery was pivotal in explaining the phenotypic differences observed between apelin and APJ knockout mice, suggesting the existence of an alternative ligand.[6][7] ELA has since been shown to play a crucial role in embryonic development, particularly of the cardiovascular system, and to be active in various physiological processes in adults, including the regulation of blood pressure and kidney function.[1][8][9][10][11] This technical guide provides an in-depth overview of the discovery, history, signaling pathways, and key experimental methodologies used to study the ELABELA peptide.
Discovery and History
The journey to uncover ELABELA began with investigations into the apelin/APJ signaling system. While apelin was identified as the endogenous ligand for the orphan receptor APJ in 1998, discrepancies in the phenotypes of apelin-knockout and APJ-knockout animal models hinted at the existence of another ligand.[6][7] In 2013, two independent research groups identified a novel peptide, which they named ELABELA or Toddler, respectively.[4] Chng et al. identified ELABELA through a systematic search for novel, short, secreted peptides from a list of un-annotated transcripts that were highly expressed in human embryonic stem cells.[5][12] They demonstrated that ELA is essential for heart development in zebrafish, with its loss phenocopying the loss of the apelin receptor.[12]
The gene encoding ELABELA, APELA, is located on human chromosome 4 and gives rise to a 54-amino acid preproprotein.[1][13][14] This precursor is then processed to generate several active isoforms, with ELABELA-32, ELABELA-21, and ELABELA-11 being the most studied.[1][13][14] These isoforms exhibit different binding affinities and functional potencies.
The ELABELA Peptide: Structure and Isoforms
The APELA gene encodes a preproprotein that undergoes proteolytic cleavage to produce biologically active peptide fragments. The primary translation product is a 54-amino acid peptide. Cleavage of the N-terminal signal peptide results in the 32-amino acid isoform, ELA-32. Further processing can yield shorter C-terminal fragments, including ELA-21 and ELA-11.[1][13][14]
| Isoform | Amino Acid Sequence (Human) | Notes |
| ELA-32 | QRPVNLTM RRKLRKHNCLQRRCMPLHSRVPFP | The full-length mature peptide. |
| ELA-21 | KLRKHNCLQRRCMPLHSRVPFP | A C-terminal fragment of ELA-32. |
| ELA-11 | CMPLHSRVPFP | A shorter, C-terminal active fragment. |
The ELABELA-APJ Signaling Pathway
ELABELA exerts its biological effects primarily through the activation of the apelin receptor (APJ), a class A G-protein coupled receptor (GPCR). Upon binding to APJ, ELA initiates a cascade of intracellular signaling events.
G-protein Dependent Signaling
The APJ receptor is known to couple to inhibitory G-proteins of the Gαi/o family.[15] Activation of this pathway by ELABELA leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[3][15]
β-Arrestin Dependent Signaling
Like many GPCRs, the ELA-APJ axis also signals through β-arrestin pathways. Following agonist binding, the receptor is phosphorylated by G-protein coupled receptor kinases (GRKs), which promotes the recruitment of β-arrestin proteins. This can lead to receptor internalization and the initiation of G-protein independent signaling cascades, including the activation of the ERK1/2 pathway.[15]
Downstream Effectors
The activation of G-protein and β-arrestin pathways by ELABELA leads to the modulation of several downstream signaling molecules, including:
-
Phosphoinositide 3-kinase (PI3K)/AKT pathway: This pathway is crucial for cell survival and proliferation.[16]
-
Extracellular signal-regulated kinase (ERK) 1/2: A key component of the MAPK signaling cascade, involved in cell growth, differentiation, and survival.[15]
-
Intracellular Calcium (Ca2+) Mobilization: APJ activation can also lead to an increase in intracellular calcium levels, although this response can be weak for ELABELA.[11][17]
Quantitative Data Summary
The following tables summarize key quantitative data for various ELABELA isoforms from published studies. These values are essential for comparing the potency and efficacy of different peptide forms in various biological assays.
Table 1: Receptor Binding Affinities (Ki) of ELABELA Isoforms for the APJ Receptor
| Isoform | Cell/Tissue Type | Radioligand | Ki (nM) | Reference |
| ELA-32 | Human Left Ventricle | [¹²⁵I]apelin-13 | 0.26 | [3] |
| ELA-21 | Human Left Ventricle | [¹²⁵I]apelin-13 | 3.02 | [3] |
| ELA-11 | Human Left Ventricle | [¹²⁵I]apelin-13 | 141 | [3] |
| ELA-32 | HEK293 cells expressing APJ | [¹²⁵I]apelin-13 | 1.343 | [15] |
| ELA-21 | HEK293 cells expressing APJ | [¹²⁵I]apelin-13 | 4.364 | [15] |
| ELA(23-32) | HEK293 cells expressing APJ | [¹²⁵I]apelin-13 | 4.6 | [12] |
Table 2: Functional Potency (EC50/IC50) of ELABELA Isoforms in In Vitro Assays
| Assay | Isoform | Cell Type | EC50/IC50 (nM) | Reference |
| cAMP Inhibition | ELA-32 | CHO cells expressing human APJ | 11.1 (EC50) | [11] |
| cAMP Inhibition | ELA-32 | HEK293 cells expressing APJ | -7.59 ± 0.474 (log IC50) | [15] |
| cAMP Inhibition | ELA-21 | HEK293 cells expressing APJ | -7.589 ± 0.352 (log IC50) | [15] |
| ERK1/2 Phosphorylation | ELA-32 | CHO cells expressing human APJ | 14.3 (EC50) | [11] |
| β-arrestin Recruitment | ELA-32 | HEK293 cells | -7.66 ± 0.114 (log EC50) | [15] |
| β-arrestin Recruitment | ELA-21 | HEK293 cells | -7.183 ± 0.061 (log EC50) | [15] |
Key Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to investigate the ELABELA peptide.
Peptide Synthesis
Synthetic ELABELA peptides are essential for in vitro and in vivo studies. Standard solid-phase peptide synthesis (SPPS) using Fmoc chemistry is the most common method.
Protocol:
-
Resin Preparation: Start with a suitable resin (e.g., Rink Amide resin for C-terminal amide peptides).
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin using a solution of 20% piperidine (B6355638) in dimethylformamide (DMF).
-
Amino Acid Coupling: Activate the carboxyl group of the next Fmoc-protected amino acid using a coupling reagent (e.g., HBTU/HOBt or HATU) and a base (e.g., DIPEA) in DMF. Add the activated amino acid to the resin and allow the coupling reaction to proceed.
-
Washing: Wash the resin extensively with DMF and dichloromethane (B109758) (DCM) to remove excess reagents and byproducts.
-
Repeat Cycles: Repeat the deprotection, coupling, and washing steps for each amino acid in the peptide sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid (TFA) with scavengers like water, triisopropylsilane (B1312306) (TIS), and 1,2-ethanedithiol (B43112) (EDT)).
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the peptide using mass spectrometry and analytical RP-HPLC.
Radioligand Binding Assay
This assay is used to determine the binding affinity of ELABELA isoforms to the APJ receptor.
Protocol:
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human APJ receptor (e.g., HEK293 or CHO cells).[15] Homogenize the cells in a buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in an appropriate assay buffer.
-
Competition Binding: In a 96-well plate, incubate a fixed concentration of a radiolabeled ligand (e.g., [¹²⁵I]apelin-13) with increasing concentrations of unlabeled ELABELA peptide and the cell membranes.
-
Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a set time (e.g., 2 hours) to allow binding to reach equilibrium.[15]
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model to determine the IC50 value, from which the Ki (inhibition constant) can be calculated using the Cheng-Prusoff equation.
References
- 1. The Apelinergic System: Apelin, ELABELA, and APJ Action on Cell Apoptosis: Anti-Apoptotic or Pro-Apoptotic Effect? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural and Functional Analysis of ASFV pI73R Reveals GNB1 Binding and Host Gene Modulation | MDPI [mdpi.com]
- 3. Elabela/Toddler Is an Endogenous Agonist of the Apelin APJ Receptor in the Adult Cardiovascular System, and Exogenous Administration of the Peptide Compensates for the Downregulation of Its Expression in Pulmonary Arterial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol for cell-based screening assay to measure ERK1/2 phosphorylation as a readout for complement receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Generation and validation of a conditional knockout mouse model for the study of the Smith-Lemli-Opitz syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. resources.revvity.com [resources.revvity.com]
- 7. revvity.com [revvity.com]
- 8. Elabela(19-32)/ELA-14 (human) peptide [novoprolabs.com]
- 9. Frontiers | The Effects of Apelin and Elabela Ligands on Apelin Receptor Distinct Signaling Profiles [frontiersin.org]
- 10. Combining genotypic and phenotypic analyses on single mutant zebrafish larvae - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Elabela-apelin receptor signaling pathway is functional in mammalian systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Apelin, APJ, and ELABELA: Role in Placental Function, Pregnancy, and Foetal Development—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Effects of Apelin and Elabela Ligands on Apelin Receptor Distinct Signaling Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Computational and experimental approaches to probe GPCR activation and signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
isoforms of ELABELA (ELA-32, ELA-21, ELA-11)
An In-depth Technical Guide to the Isoforms of ELABELA
For Researchers, Scientists, and Drug Development Professionals
Abstract
ELABELA (ELA), also known as Apela or Toddler, is a peptide hormone that serves as the second endogenous ligand for the G-protein-coupled Apelin Receptor (APJ). Since its discovery, ELA has been identified as a critical regulator in numerous physiological processes, including embryonic development, cardiovascular function, and fluid homeostasis. The APELA gene encodes a precursor protein that is proteolytically processed into several active isoforms, most notably ELA-32, ELA-21, and ELA-11. These isoforms exhibit distinct biochemical properties and potentially biased signaling, making them subjects of intense research for therapeutic applications. This guide provides a comprehensive technical overview of the biosynthesis, structure, receptor binding, signaling pathways, and experimental characterization of the principal ELABELA isoforms.
Biosynthesis and Generation of ELABELA Isoforms
ELABELA is encoded by the APELA gene, which in humans is located on chromosome 4.[1][2] The gene product is a 54-amino acid preproprotein.[1][3] This precursor undergoes a series of post-translational modifications to generate the mature, active peptides.
The biosynthetic pathway is as follows:
-
Preproprotein Synthesis: The APELA gene is transcribed and translated into a 54-amino acid preproprotein.[3][4]
-
Signal Peptide Cleavage: Following translocation into the endoplasmic reticulum, a 22-amino acid N-terminal signal peptide is cleaved, yielding the 32-amino acid proprotein, ELA-32.[1][4] This is considered the mature, full-length form of the hormone.
-
Isoform Generation: ELA-32 can be further processed by proteases, such as furin, at dibasic cleavage sites to produce shorter, C-terminally identical isoforms.[3] The primary shorter isoforms are ELA-21 and ELA-11.[1][3] While these are the most commonly studied isoforms, metabolic studies have identified other fragments in plasma and tissue homogenates, including ELA-22, ELA-20, ELA-19, and ELA-16.[5][6][7]
Structure and Physicochemical Properties
The biological activity of ELABELA isoforms is intrinsically linked to their structure. The C-terminal region is highly conserved across species and is essential for binding to the APJ receptor.[1][8]
-
ELA-32: The full-length mature peptide. It contains a disulfide bridge that is also present in ELA-21.[9][10]
-
ELA-21: A shorter isoform derived from the C-terminal portion of ELA-32.
-
ELA-11: The shortest of the major isoforms, corresponding to the C-terminal 11 amino acids of ELA-32.
Table 1: Physicochemical Properties of Human ELABELA Isoforms
| Isoform | Amino Acid Sequence | Length (aa) | Key Structural Features |
|---|---|---|---|
| ELA-32 | QRPVNLTMRRKLRKHNCLQRRCMPLHSRVPFP | 32 | N-terminal pyroglutamination possible; Disulfide bridge.[9][10] |
| ELA-21 | KLRKHNCLQRRCMPLHSRVPFP | 21 | C-terminal fragment of ELA-32; Contains disulfide bridge.[9][10] |
| ELA-11 | C MPLHSRVPFP | 11 | C-terminal fragment of ELA-32. |
Receptor Binding and Signal Transduction
All ELABELA isoforms exert their effects by binding to the Apelin Receptor (APJ), a class A GPCR. Despite sharing a receptor with the peptide Apelin, there is minimal sequence homology between the two ligand families.[10] The binding of ELA isoforms to APJ initiates complex downstream signaling cascades that are crucial for their physiological effects.
Receptor Binding Affinity
Competition binding assays demonstrate that ELA isoforms bind directly to the APJ receptor with high affinity. ELA-32 and ELA-21 typically exhibit subnanomolar to low nanomolar affinities, while the shorter ELA-11 fragment often shows a reduced, though still potent, binding affinity.[11]
Table 2: Comparative Binding Affinities (Ki) of ELABELA Isoforms for the Human APJ Receptor
| Isoform | Reported Ki / pKi | Cell/Tissue System | Reference |
|---|---|---|---|
| ELA-32 | 1.343 nM | CHO cells expressing APJ | [12] |
| ELA-21 | 4.364 nM | CHO cells expressing APJ | [12] |
| ELA-21 | pKi = 8.98 | Human Right Ventricle | [11] |
| ELA-11 | >100 nM (100-fold lower than ELA-32) | CHO cells expressing APJ | [11] |
Note: Binding affinities can vary based on the experimental system, radioligand used, and assay conditions.
Downstream Signaling Pathways
Upon activation by ELA, the APJ receptor signals through two principal pathways: G-protein-dependent and β-arrestin-dependent cascades. There is emerging evidence for biased agonism, where different isoforms may preferentially activate one pathway, leading to distinct functional outcomes.[10]
G-Protein-Dependent Signaling: The APJ receptor primarily couples to the inhibitory G-protein, Gαi.[11]
-
cAMP Inhibition: Activation of Gαi inhibits adenylyl cyclase, leading to a rapid decrease in intracellular cyclic AMP (cAMP) levels.[11][12][13] All three major isoforms are full agonists for cAMP inhibition.[11]
-
PI3K/AKT Pathway: ELA signaling activates the Phosphoinositide 3-kinase (PI3K)/AKT pathway, which is critical for cell survival, proliferation, and anti-apoptotic effects.[1][2]
-
MAPK/ERK Pathway: The cascade also stimulates the Mitogen-Activated Protein Kinase (MAPK) pathway, leading to the phosphorylation of Extracellular signal-Regulated Kinase (ERK1/2), which is involved in cell growth and differentiation.[8][12]
References
- 1. mdpi.com [mdpi.com]
- 2. The network map of Elabela signaling pathway in physiological and pathological conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Elabela - Wikipedia [en.wikipedia.org]
- 5. In vitro metabolism of synthetic Elabela/Toddler (ELA-32) peptide in human plasma and kidney homogenates analyzed with mass spectrometry and validation of endogenous peptide quantification in tissues by ELISA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Apelin/Elabela-APJ: a novel therapeutic target in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro metabolism of synthetic Elabela/Toddler (ELA-32) peptide in human plasma and kidney homogenates analyzed with mass spectrometry and validation of endogenous peptide quantification in tissues by ELISA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | The Effects of Apelin and Elabela Ligands on Apelin Receptor Distinct Signaling Profiles [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Advances in the study of ELABELA in renal physiological functions and related diseases [frontiersin.org]
- 11. Elabela/Toddler Is an Endogenous Agonist of the Apelin APJ Receptor in the Adult Cardiovascular System, and Exogenous Administration of the Peptide Compensates for the Downregulation of Its Expression in Pulmonary Arterial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Effects of Apelin and Elabela Ligands on Apelin Receptor Distinct Signaling Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Review of the Roles of Apelin and ELABELA Peptide Ligands in Cardiovascular Disease, Including Heart Failure and Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
The Physiological Role of Endogenous ELA-32: A Technical Guide for Researchers
Abstract
This technical guide provides an in-depth examination of the physiological roles of the endogenous peptide ELA-32 (also known as Elabela or Apela). Discovered as a second endogenous ligand for the G protein-coupled apelin receptor (APJ), ELA-32 has emerged as a critical regulator in various physiological systems, most notably the cardiovascular, renal, and embryonic domains. This document synthesizes current research, presenting quantitative data on receptor binding and functional activity, detailed protocols for key experimental assays, and visual representations of its signaling pathways. This guide is intended for researchers, scientists, and drug development professionals investigating the therapeutic potential of the ELA-32/APJ signaling axis.
Introduction
Initially identified through bioinformatics and developmental biology studies in zebrafish, ELA-32 (Elabela/Toddler) is a 32-amino acid peptide hormone essential for proper embryonic development.[1][2] It is encoded by the APELA gene, which was previously considered to be a non-coding region of the genome.[2][3] ELA-32 shares its receptor, the G protein-coupled receptor APJ, with the well-characterized peptide apelin, though they share no sequence homology.[4] This dual-ligand system is crucial for a multitude of biological processes.[5]
Endogenous ELA-32 is highly expressed in human embryonic stem cells and the adult kidney.[6] Its functions are diverse, ranging from the regulation of cardiovascular homeostasis, fluid balance, and angiogenesis to having a profound role during embryogenesis, particularly in heart development and endoderm differentiation.[6][7][8] Dysregulation of the ELA-32/APJ pathway has been implicated in pathologies such as pre-eclampsia and pulmonary arterial hypertension (PAH), highlighting its therapeutic potential.[4][9]
This document serves as a comprehensive resource, detailing the molecular interactions, signaling cascades, and physiological functions of endogenous ELA-32.
Receptor Binding and Activation
ELA-32 is a potent, high-affinity agonist for the apelin receptor (APJ).[7][8][10] It binds to APJ, inducing receptor internalization and initiating downstream signaling cascades.[6] Competition binding experiments have confirmed that ELA-32 and apelin bind to the same receptor, likely with overlapping binding sites.[4][11]
Quantitative Binding and Functional Data
The binding affinity and functional potency of ELA-32 and its fragments have been quantified across various assays. The data presented below are compiled from studies using recombinant cell lines (e.g., CHO, HEK293) expressing the human APJ receptor.
| Parameter | Ligand | Value | Cell System | Reference |
| Binding Affinity | ||||
| Kd | ELA-32 (human) | 0.51 nM | CHO-K1 cells | [7][8][10] |
| IC50 (Competition) | ELA-32 (human) | 0.27 nM | CHO-K1 cells | [7][8][10] |
| Ki (Competition) | Elabela-32 | 1.343 nM | HEK293 cells | [12] |
| Functional Potency | ||||
| EC50 (cAMP Inhibition) | ELA-32 | 11.1 nM | CHO-hAPJ cells | [6] |
| logIC50 (cAMP Inhibition) | Elabela-32 | -7.59 ± 0.474 | HEK293 cells | [12] |
| EC50 (ERK1/2 Phosphorylation) | ELA-32 | 14.3 nM | CHO-hAPJ cells | [6] |
| EC50 (Gαi1 Activation) | Elabela(19-32) | 8.6 nM | - | [2] |
| EC50 (β-Arrestin Recruitment) | Elabela(19-32) | 166 nM | - | [2] |
| logEC50 (β-Arrestin Recruitment) | Elabela-32 | -7.66 ± 0.114 | HEK293 cells | [12] |
Table 1: Quantitative analysis of ELA-32 interaction with the APJ receptor.
Signaling Pathways
Upon binding to the APJ receptor, ELA-32 activates multiple downstream signaling pathways, primarily through G protein-dependent and β-arrestin-dependent mechanisms. This signaling is often described as "biased," where different ligands can preferentially activate one pathway over another.
G Protein-Dependent Signaling
The APJ receptor predominantly couples to the inhibitory G protein, Gαi/o.[5] Activation by ELA-32 leads to:
-
Inhibition of Adenylyl Cyclase: This results in a decrease in intracellular cyclic AMP (cAMP) levels.[6][12]
-
Intracellular Calcium (Ca²⁺) Mobilization: ELA-32 weakly induces the release of calcium from intracellular stores, a process likely mediated by G protein βγ subunits activating phospholipase C (PLC).[6][13]
-
Activation of PI3K/AKT Pathway: ELA-32 stimulates the PI3K/AKT/mTOR pathway, which is crucial for promoting cell survival, proliferation, and growth.[7][8][10][12]
β-Arrestin-Dependent Signaling
ELA-32 is also a potent activator of the β-arrestin pathway.[5][11] Following receptor phosphorylation by G protein-coupled receptor kinases (GRKs), β-arrestins are recruited to the receptor. This leads to:
-
Receptor Internalization: β-arrestin recruitment mediates the endocytosis of the APJ receptor.[6]
-
MAPK/ERK Pathway Activation: β-arrestin acts as a scaffold protein, facilitating the phosphorylation and activation of ERK1/2 (Extracellular signal-Regulated Kinase).[6][12] This pathway is critical for cell proliferation, migration, and differentiation.
The diagram below illustrates the primary signaling cascades initiated by ELA-32 binding to the APJ receptor.
Caption: ELA-32 signaling through the APJ receptor.
Key Physiological Functions
Endogenous ELA-32 plays indispensable roles in both development and adult physiology.
-
Cardiovascular Regulation: ELA-32 is essential for heart formation during embryogenesis.[1] In adults, it acts as a vasodilator, increases cardiac contractility and cardiac output, and helps regulate blood pressure.[4][14] Its expression is notably reduced in patients with pulmonary arterial hypertension (PAH), and exogenous administration has been shown to ameliorate the condition in animal models.[4][14]
-
Renal Function: ELA-32 is involved in maintaining body fluid homeostasis.[8] It has demonstrated renoprotective effects, reducing kidney injury and inflammation in preclinical models.[1]
-
Embryonic Development: Beyond cardiogenesis, ELA-32 is a critical factor for the proper differentiation of endodermal precursors during gastrulation.[2] It also promotes angiogenesis (the formation of new blood vessels).[6]
-
Stem Cell Biology: ELA-32 is expressed by and helps sustain the self-renewal of human embryonic stem cells (hESCs) via the PI3K/AKT pathway.[15]
Key Experimental Protocols
This section provides detailed methodologies for foundational assays used to characterize the ELA-32/APJ signaling axis.
Radioligand Competition Binding Assay
This assay quantifies the affinity (Ki) of an unlabeled ligand (ELA-32) by measuring its ability to displace a radiolabeled ligand from the APJ receptor.
-
1. Membrane Preparation:
-
Culture CHO-K1 or HEK293 cells stably expressing the human APJ receptor.
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in binding buffer. Determine protein concentration using a BCA or Bradford assay.
-
-
2. Assay Execution:
-
In a 96-well plate, add a constant amount of membrane preparation (e.g., 5-10 µg protein/well).
-
Add a fixed concentration of radioligand (e.g., [¹²⁵I]-Apelin-13) at a concentration near its Kd.
-
Add increasing concentrations of unlabeled ELA-32.
-
For non-specific binding (NSB) determination, add a high concentration of an unlabeled ligand (e.g., 1 µM unlabeled Apelin-13).
-
Incubate at room temperature for 1-2 hours to reach equilibrium.
-
-
3. Separation and Counting:
-
Rapidly separate bound from free radioligand by filtering the reaction mixture through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity trapped on the filters using a gamma counter.
-
-
4. Data Analysis:
-
Plot the percentage of specific binding against the log concentration of ELA-32.
-
Fit the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC₅₀.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Workflow for a radioligand competition binding assay.
ERK1/2 Phosphorylation Assay (Western Blot)
This assay measures the activation of the MAPK/ERK pathway by quantifying the level of phosphorylated ERK1/2.
-
1. Cell Culture and Stimulation:
-
2. Cell Lysis:
-
Immediately after stimulation, place plates on ice and aspirate the media.
-
Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.
-
-
3. SDS-PAGE and Western Blotting:
-
Determine the protein concentration of each lysate. Load equal amounts of protein (e.g., 10-20 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.[1][9]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour to prevent non-specific antibody binding.[9]
-
-
4. Immunoblotting:
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2) overnight at 4°C.[9]
-
Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1-2 hours at room temperature.[1]
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[1]
-
-
5. Stripping and Re-probing:
-
To normalize for protein loading, strip the membrane of the first set of antibodies using a stripping buffer.[1]
-
Re-probe the same membrane with a primary antibody for total ERK1/2 (t-ERK1/2), followed by the secondary antibody and detection steps.
-
-
6. Data Analysis:
-
Quantify the band intensities for both p-ERK1/2 and t-ERK1/2 using densitometry software.
-
Calculate the ratio of p-ERK1/2 to t-ERK1/2 for each sample.
-
Plot the normalized data against the log concentration of ELA-32 to generate a dose-response curve and determine the EC₅₀.
-
cAMP Inhibition Assay
This assay measures the ability of ELA-32 to inhibit cAMP production following the stimulation of adenylyl cyclase.
-
1. Cell Culture and Treatment:
-
Plate APJ-expressing cells in a 96-well plate.
-
Pre-treat cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) for 15-30 minutes to prevent cAMP degradation.
-
Treat cells with varying concentrations of ELA-32 for 10-15 minutes.
-
Stimulate adenylyl cyclase with a fixed concentration of Forskolin (FSK) for 15-20 minutes.
-
-
2. Cell Lysis and cAMP Quantification:
-
Lyse the cells according to the kit manufacturer's instructions.
-
Measure intracellular cAMP levels using a competitive immunoassay format, such as HTRF (Homogeneous Time-Resolved Fluorescence) or an ELISA-based kit.[16] In these assays, endogenous cAMP from the lysate competes with a labeled cAMP tracer for binding to a specific antibody.
-
-
3. Data Analysis:
-
The detection signal is inversely proportional to the amount of cAMP in the sample.
-
Generate a standard curve using known concentrations of cAMP.
-
Calculate the cAMP concentration for each sample from the standard curve.
-
Plot the percentage inhibition of FSK-stimulated cAMP levels against the log concentration of ELA-32 to determine the IC₅₀.
-
Conclusion and Future Directions
Endogenous ELA-32 is a pleiotropic hormone with a fundamental role in physiology, particularly in the cardiovascular and renal systems. Its potent activation of the APJ receptor through a complex network of signaling pathways makes it a compelling target for therapeutic development. The downregulation of ELA-32 in disease states like PAH and pre-eclampsia suggests that APJ receptor agonists could offer significant clinical benefits.
Future research should focus on elucidating the tissue-specific expression and processing of ELA-32, further dissecting the biased signaling it promotes, and developing stable, potent, and selective APJ agonists based on the ELA-32 structure. The protocols and data presented in this guide provide a solid foundation for researchers and drug developers to advance our understanding of this critical signaling system and unlock its therapeutic potential.
References
- 1. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Frontiers | Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor [frontiersin.org]
- 5. Elabela/Toddler Is an Endogenous Agonist of the Apelin APJ Receptor in the Adult Cardiovascular System, and Exogenous Administration of the Peptide Compensates for the Downregulation of Its Expression in Pulmonary Arterial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BioKB - Publication [biokb.lcsb.uni.lu]
- 7. ELA-32 (human) | CAS 1680205-79-1 | Apela | Elabela | Tocris Bioscience [tocris.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. rndsystems.com [rndsystems.com]
- 11. Comparative Study of Elabela and Apelin on Apelin Receptor Activation Through β-Arrestin Recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Effects of Apelin and Elabela Ligands on Apelin Receptor Distinct Signaling Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 14. Radioligand binding methods for membrane preparations and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. resources.revvity.com [resources.revvity.com]
- 16. researchgate.net [researchgate.net]
ELA-32 in cardiovascular homeostasis
An In-depth Technical Guide to ELA-32 in Cardiovascular Homeostasis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Elabela (ELA), particularly its 32-amino acid mature form ELA-32, is a recently identified peptide hormone that acts as a second endogenous ligand for the apelin receptor (APJ).[1][2][3] Emerging as a critical regulator of cardiovascular development and homeostasis, ELA-32 exhibits a range of beneficial effects, including vasodilation, positive inotropy, promotion of angiogenesis, and reduction of cardiac fibrosis.[4][5][6] It operates through complex signaling networks, primarily involving G-protein-dependent and β-arrestin-mediated pathways upon binding to the APJ receptor. This guide provides a comprehensive technical overview of ELA-32's mechanism of action, its role in maintaining cardiovascular homeostasis, and its therapeutic potential. It includes summaries of quantitative data, detailed experimental protocols from key studies, and visualizations of core signaling pathways to support further research and drug development efforts in this promising area.
Introduction: The ELA-32/Apelin Receptor Axis
The apelin receptor (APJ), a G protein-coupled receptor, was initially identified in 1993, with apelin being its established ligand.[1] However, phenotypic differences between apelin and APJ knockout mice suggested the existence of another ligand.[1] This led to the discovery of Elabela (ELA), also known as Toddler, a peptide hormone encoded by a previously unannotated gene.[3] The ELA gene produces a 54-amino acid precursor protein, which is processed into several active forms, including ELA-32, ELA-22, ELA-21, and ELA-11.[1][7]
ELA-32 is a potent agonist for the APJ receptor, demonstrating high-affinity binding and playing an essential role in embryonic cardiovascular development.[8][9] In adults, ELA is expressed in tissues such as the heart, vascular endothelium, and kidneys, where it continues to play a vital role in cardiovascular function and fluid homeostasis.[1][5] Its actions often counterbalance the renin-angiotensin system, highlighting its protective role in the cardiovascular system.[5][10]
Mechanism of Action and Signaling Pathways
ELA-32 exerts its effects primarily by binding to and activating the APJ receptor. This activation triggers multiple downstream signaling cascades, which can be broadly categorized into G-protein-dependent and β-arrestin-dependent pathways. Unlike apelin, ELA-32 shows a strong bias towards β-arrestin-dependent signaling.[11]
APJ Receptor-Dependent Signaling
Upon binding to the APJ receptor, ELA-32 initiates several key intracellular events:
-
Gαi Activation: It activates the inhibitory G-protein subunit (Gαi), which leads to the suppression of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[1][7][12]
-
MAPK/ERK Pathway Activation: ELA-32 stimulates the phosphorylation of extracellular signal-regulated kinases (ERK1/2), a pathway crucial for its effects on angiogenesis and cardiac contractility.[1][7][12][13]
-
β-Arrestin Recruitment: ELA-32 is a potent inducer of β-arrestin recruitment to the APJ receptor, which mediates receptor internalization and initiates distinct signaling cascades.[1][3][11]
-
PI3K/Akt Pathway: Activation of the PI3K/Akt pathway is involved in ELA-32's pro-survival and anti-apoptotic effects in cardiomyocytes and its pro-angiogenic effects in endothelial cells.[6][13]
-
Anti-Fibrotic Signaling: ELA-32 has been shown to inhibit the TGF-β/Smad signaling pathway, which is a key driver of cardiac fibrosis.[14][15][16]
Pro-Angiogenic Signaling
ELA-32 promotes angiogenesis, the formation of new blood vessels, through multiple signaling pathways. This is particularly relevant in the context of recovery from ischemic events like myocardial infarction.
-
VEGF/VEGFR2 Pathway: ELA-32 upregulates the expression of Vascular Endothelial Growth Factor (VEGF) and its receptor VEGFR2, a primary driver of angiogenesis.[6][8][17]
-
Jagged1/Notch3 Pathway: Studies have shown that ELA-32 gene therapy also upregulates the Jagged1 and Notch3 signaling components, which are crucial for vascular development and remodeling.[6][8]
Physiological Roles in Cardiovascular Homeostasis
ELA-32 is a pleiotropic hormone with several beneficial effects on the cardiovascular system.
Blood Pressure Regulation and Vasodilation
ELA-32 acts as a potent vasodilator, leading to a reduction in systemic blood pressure.[1][5] Animal studies have demonstrated that ELA-32 administration significantly lowers mean arterial, systolic, and diastolic blood pressure.[5] This effect is more pronounced than that of apelin.[1] The vasodilation is endothelium-dependent and counteracts the vasoconstrictive effects of the renin-angiotensin system.[1][10]
Cardiac Function and Inotropy
ELA-32 exerts a positive inotropic effect, meaning it increases the force of cardiac contraction.[1][3] In vivo studies in rats have shown that ELA-32 administration leads to a significant increase in cardiac contractility (dP/dtMAX), ejection fraction, cardiac output, and stroke volume.[3][18] This enhancement of cardiac performance is crucial for maintaining function during heart failure.[4]
Angiogenesis and Vascular Development
ELA-32 is essential for embryonic vasculogenesis and continues to promote angiogenesis in adults.[1][8] It stimulates the proliferation and tube formation of endothelial cells.[9][13] This function is critical for tissue repair after ischemic injury, such as in myocardial infarction, where ELA-32 gene therapy has been shown to promote the formation of new blood vessels in the infarcted area.[6][8]
Quantitative Data Summary
The following tables summarize key quantitative findings from various studies on ELA-32.
Table 1: Receptor Binding and Potency
| Parameter | Value | Species/System | Reference |
|---|---|---|---|
| IC₅₀ | 0.27 nM | Human Apelin Receptor | [9] |
| K_d | 0.51 nM | Human Apelin Receptor | [9] |
| Half-life (Plasma) | 47.2 ± 5.7 min | Human | [19] |
| Half-life (Kidney) | 44.2 ± 3.0 s | Human |[19] |
Table 2: In Vivo Effects on Cardiac Function (Rat Models)
| Parameter | Treatment | Dose | Change from Control | Reference |
|---|---|---|---|---|
| LV Ejection Fraction | ELA-32 | 20 nmol | +10.3 ± 0.7% | [18] |
| RV Ejection Fraction | ELA-32 | 20 nmol | +8.0 ± 1.5% | [18] |
| Cardiac Contractility (dP/dt_MAX) | ELA-32 | 20 nmol | +1217 ± 272 mm Hg/s | [20] |
| Cardiac Output | ELA-32 | - | Significant increase |[3] |
Table 3: Effects on Blood Pressure and Renal Function (Dahl Salt-Sensitive Rats)
| Parameter | Treatment | Effect | Reference |
|---|---|---|---|
| Mean Arterial Pressure | ELA-32 (1.5 mg·kg⁻¹·day⁻¹) | Significantly lowered | [5] |
| Albuminuria | ELA-32 (1.5 mg·kg⁻¹·day⁻¹) | Significantly reduced | [5] |
| Urinary Angiotensin II | ELA-32 (1.5 mg·kg⁻¹·day⁻¹) | Significantly reduced |[5] |
Detailed Experimental Protocols
Understanding the methodologies used to elucidate the function of ELA-32 is critical for designing future studies.
In Vivo Myocardial Infarction (MI) and Gene Therapy Model
This protocol is used to assess the therapeutic potential of ELA-32 in promoting angiogenesis and improving cardiac function after an ischemic event.[8]
-
Animal Model: Adult mice.
-
MI Induction: The left anterior descending (LAD) coronary artery is permanently ligated to induce myocardial infarction in the left ventricle.
-
Gene Therapy Vector: An adeno-associated virus serotype 9 (AAV9) vector carrying the gene for ELA-32 (e.g., pAAV-3×Flag/ELA-32) is constructed. AAV9 is chosen for its high tropism for cardiomyocytes.
-
Administration: Immediately following LAD ligation, the AAV9-ELA-32 vector is injected into the myocardium surrounding the infarct zone and also administered systemically via tail vein injection. A booster injection is given via the tail vein one week post-MI.
-
Functional Assessment: Cardiac function is evaluated at multiple time points (e.g., 2 and 4 weeks post-MI) using echocardiography to measure parameters like left ventricular ejection fraction (LVEF), left ventricular end-diastolic diameter (LVDd), and left ventricular end-systolic diameter (LVDs).
-
Histological and Molecular Analysis: At the end of the study, hearts are harvested. Angiogenesis is assessed by immunohistochemical staining for endothelial cell markers such as CD31, CD105, and von Willebrand factor (vWF). Cell proliferation is measured by co-staining for Ki67. The expression of key signaling molecules (APJ, VEGF, VEGFR2, Jagged1, Notch3) is quantified using Western blotting or qRT-PCR.
In Vitro Angiogenesis Assay
This assay is used to directly measure the effect of ELA-32 on the angiogenic potential of endothelial cells.[9][13]
-
Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs).
-
Protocol:
-
Culture HUVECs under standard conditions.
-
Coat a 96-well plate with a basement membrane matrix (e.g., Matrigel).
-
Seed HUVECs onto the coated plate in a serum-starved medium.
-
Treat the cells with varying concentrations of synthetic ELA-32 peptide. A vehicle-treated group serves as a negative control.
-
Incubate for several hours (e.g., 6-18 hours) to allow for the formation of capillary-like tubular structures.
-
-
Quantification: The formation of networks is observed using a microscope. The degree of angiogenesis is quantified by measuring parameters such as the total tube length, the number of junctions, and the number of loops using imaging software.
Doxorubicin-Induced Chronic Cardiotoxicity Model
This protocol evaluates the protective effects of ELA-32 against chemotherapy-induced cardiac damage.[14][15]
-
Animal Model: Mice.
-
Cardiotoxicity Induction: Doxorubicin (DOX) is administered intraperitoneally (i.p.) at a dose of 5 mg/kg, once a week for four weeks, resulting in a cumulative dose of 20 mg/kg.[15]
-
ELA-32 Administration: ELA-32 is continuously administered throughout the study period using a subcutaneously implanted micro-osmotic pump.
-
Assessment: Cardiac function is monitored via echocardiography. After the treatment period, hearts are collected for analysis of myocardial fibrosis (e.g., Masson's trichrome staining), oxidative stress (e.g., DHE staining), and apoptosis (e.g., TUNEL assay). Survival rates are also monitored.[14][15]
Therapeutic Potential and Future Directions
The diverse and beneficial actions of ELA-32 on the cardiovascular system make it a highly attractive therapeutic target.[4][21] Its ability to improve cardiac function, lower blood pressure, reduce fibrosis, and promote reparative angiogenesis positions it as a potential treatment for a range of cardiovascular diseases.[6]
-
Heart Failure: By enhancing contractility and reducing fibrosis, ELA-32 could improve outcomes for patients with heart failure.[4][19] However, some studies suggest elevated ELA-32 may be a prognostic marker for mortality in heart failure patients, indicating a complex compensatory role that requires further study.[22]
-
Hypertension and Pulmonary Arterial Hypertension (PAH): Its vasodilatory properties make it a candidate for treating systemic and pulmonary hypertension.[1][3][10] Exogenous ELA-32 has been shown to attenuate the severity of PAH in rat models.[3]
-
Ischemic Heart Disease: ELA-32's potent pro-angiogenic effects could be harnessed to promote revascularization and salvage myocardial tissue after a heart attack.[6][8]
Challenges remain, including the peptide's short half-life in circulation.[19] The development of more stable ELA-32 analogues or fusion proteins (e.g., Fc-ELA-32) is an active area of research aimed at prolonging its therapeutic window.[4] Further investigation into the nuanced, biased signaling of ELA-32 at the APJ receptor will be crucial for designing targeted therapies that maximize its beneficial cardiovascular effects while minimizing potential off-target actions.
References
- 1. Apelin/Elabela-APJ: a novel therapeutic target in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. ahajournals.org [ahajournals.org]
- 4. umventures.org [umventures.org]
- 5. ELABELA antagonizes intrarenal renin-angiotensin system to lower blood pressure and protects against renal injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ELABELA: a polypeptide with therapeutic potential in cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Apelin/Elabela-APJ: a novel therapeutic target in the cardiovascular system - Liu - Annals of Translational Medicine [atm.amegroups.org]
- 8. Elabela gene therapy promotes angiogenesis after myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rndsystems.com [rndsystems.com]
- 10. Targeting the elabela/apelin-apelin receptor axis as a novel therapeutic approach for hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | The Effects of Apelin and Elabela Ligands on Apelin Receptor Distinct Signaling Profiles [frontiersin.org]
- 12. A Review of the Roles of Apelin and ELABELA Peptide Ligands in Cardiovascular Disease, Including Heart Failure and Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The network map of Elabela signaling pathway in physiological and pathological conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. ELABELA-32 Alleviates Doxorubicin-Induced Chronic Cardiotoxicity by Inhibiting the TGF-β/Smad Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Endothelial ELABELA improves post-ischemic angiogenesis by upregulating VEGFR2 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. In vitro metabolism of synthetic Elabela/Toddler (ELA-32) peptide in human plasma and kidney homogenates analyzed with mass spectrometry and validation of endogenous peptide quantification in tissues by ELISA - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Elabela/Toddler Is an Endogenous Agonist of the Apelin APJ Receptor in the Adult Cardiovascular System, and Exogenous Administration of the Peptide Compensates for the Downregulation of Its Expression in Pulmonary Arterial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Therapeutic potential of apelin and Elabela in cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Is elabela/toddler a poor prognostic marker in heart failure patients? - PMC [pmc.ncbi.nlm.nih.gov]
The Toddler/ELABELA Peptide: A Core Regulator in Cardiac Formation
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract: The discovery of the Toddler peptide, also known as ELABELA (ELA) or Apela, has unveiled a critical signaling pathway in cardiovascular development. Encoded by a gene previously annotated as non-coding, ELA has emerged as a second endogenous ligand for the G protein-coupled Apelin Receptor (APJ), playing an indispensable role in the formation of the heart. Genetic deletion studies in model organisms have demonstrated that ELA is essential for early cardiogenesis, with its absence leading to severe developmental defects, including the complete failure of heart formation. ELA exerts its effects by activating the APJ receptor, triggering downstream signaling cascades such as the PI3K/AKT and ERK pathways, which are crucial for the migration, differentiation, and proliferation of cardiac progenitor cells. This guide provides a comprehensive overview of the function of the Toddler peptide in heart formation, presenting key quantitative data, detailed experimental protocols, and visual representations of its signaling and developmental roles.
The ELABELA-APJ Signaling Axis in Cardiogenesis
The ELABELA/Apelin-APJ pathway is a pivotal signaling system in cardiovascular development, comprising two distinct peptide ligands, ELABELA (ELA) and Apelin, that both bind to the common APJ receptor. ELA, a highly conserved peptide, exists in several isoforms, with ELA-32 being the mature peptide. Its discovery as a crucial factor for heart development, acting through the APJ receptor, resolved questions arising from phenotypic differences between Apelin and APJ knockout mice, suggesting the existence of a second ligand.
The function of ELA is non-redundant and essential. In zebrafish, loss of the ELA gene results in embryos with a rudimentary or absent heart, a phenotype that mirrors the loss of the APJ receptor. This highlights its fundamental role in processes such as endoderm differentiation and the migration of mesodermal cells, which are foundational steps for forming the primitive heart tube.
The ELA-APJ signaling pathway is activated when ELA binds to the APJ receptor, a Class A G protein-coupled receptor (GPCR). This binding event initiates downstream signaling through both G-protein dependent and β-arrestin-dependent mechanisms. Key downstream pathways implicated in cardiac development include:
-
PI3K/AKT Pathway: This pathway is activated by ELA signaling and is known to be essential for sustaining the self-renewal of human embryonic stem cells (hESCs), providing a pool of progenitors for differentiation.
-
ERK/p70S6 Kinase Pathway: Activation of APJ is linked to the ERK pathway, which plays a role in specifying the cardiac lineage from embryonic stem cells.
-
Downstream of Nodal Signaling: ELA functions downstream of the Nodal signaling pathway, a master regulator of embryonic patterning, to specifically control the migration of mesodermal cells during gastrulation.
ELA-32: An In-Depth Technical Guide to its Role as a Biomarker in Human Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
ELA-32 (Elabela/Toddler) is a recently discovered peptide hormone that, along with apelin, acts as an endogenous ligand for the G protein-coupled apelin receptor (APJ).[1][2] Encoded by the APELA gene, the 54-amino acid preproprotein is processed to a mature 32-amino acid peptide, ELA-32.[3] This peptide is emerging as a critical player in a variety of physiological and pathological processes, particularly within the cardiovascular system. Its involvement in heart development, angiogenesis, and the regulation of blood pressure has positioned ELA-32 as a promising biomarker for several human diseases.[2][4] This technical guide provides a comprehensive overview of ELA-32, focusing on its quantitative measurement in disease states, detailed experimental protocols, and the signaling pathways it modulates.
Data Presentation: ELA-32 Levels in Human Disease
Quantitative analysis of ELA-32 in patient cohorts is crucial for establishing its utility as a biomarker. The following tables summarize the available data on plasma and serum concentrations of ELA-32 in various human diseases compared to healthy controls.
Table 1: Plasma ELA-32 Concentrations in Cardiovascular and Renal Diseases
| Disease State | Patient Group | N | ELA-32 Concentration (ng/mL) | Reference |
| Hypertension & Heart Failure | Healthy Controls | 40 | 11.8 (9.8, 14.0) (Median, IQR) | --INVALID-LINK-- |
| Hypertensive, No HF | 134 | 4.9 (2.8, 6.7) (Median, IQR) | --INVALID-LINK-- | |
| HF with Preserved Ejection Fraction (HFpEF) | - | 4.8 (2.4, 6.8) (Median, IQR) | --INVALID-LINK-- | |
| HF with Mid-Range Ejection Fraction (HFmrEF) | - | 2.7 (1.8, 5.4) (Median, IQR) | --INVALID-LINK-- | |
| HF with Reduced Ejection Fraction (HFrEF) | - | 2.6 (1.9, 4.9) (Median, IQR) | --INVALID-LINK-- | |
| Hypertension & Atrial Fibrillation | Hypertensive, No AF | - | 4.0 (3.4, 5.0) (Median, IQR) | --INVALID-LINK-- |
| Hypertensive with AF | - | 2.0 (1.5, 2.8) (Median, IQR) | --INVALID-LINK-- | |
| Persistent AF | - | 1.8 (1.4, 2.5) (Median, IQR) | --INVALID-LINK-- | |
| Paroxysmal AF | - | 2.2 (1.8, 3.0) (Median, IQR) | --INVALID-LINK-- | |
| Chronic Kidney Disease | Healthy Controls | 20 | - | --INVALID-LINK-- |
| CKD Stage 1 | 20 | - | --INVALID-LINK-- | |
| CKD Stage 3 | 20 | - | --INVALID-LINK-- | |
| CKD Stage 5 | 20 | - | --INVALID-LINK-- |
Table 2: Plasma ELA-32 Concentrations in Metabolic and Hypertensive Disorders of Pregnancy
| Disease State | Patient Group | N | ELA-32 Concentration (ng/mL) | Reference |
| Preeclampsia | Healthy Pregnant | 37 | 5.071 ± 1.401 (Mean ± SD) | --INVALID-LINK-- |
| Mild Preeclampsia | 20 | 4.146 ± 0.830 (Mean ± SD) | --INVALID-LINK-- | |
| Severe Preeclampsia | 15 | 3.030 ± 1.007 (Mean ± SD) | --INVALID-LINK-- | |
| Gestational Hypertension | Healthy Pregnant (1st Trimester) | - | 19.7 (13.7, 23.2) (Median, IQR) | --INVALID-LINK-- |
| Gestational Hypertension (1st Trimester) | - | 31.9 (16.3, 47.6) (Median, IQR) | --INVALID-LINK-- | |
| Healthy Pregnant (2nd Trimester) | - | 24.0 (13.0, 32.6) (Median, IQR) | --INVALID-LINK-- | |
| Gestational Hypertension (2nd Trimester) | - | 49.2 (32.2, 69.1) (Median, IQR) | --INVALID-LINK-- | |
| Type 2 Diabetes | Healthy Controls | 50 | - | --INVALID-LINK-- |
| T2DM without microalbuminuria | - | - | --INVALID-LINK-- | |
| T2DM with microalbuminuria | - | - | --INVALID-LINK-- | |
| T2DM with macroalbuminuria | - | - | --INVALID-LINK-- |
Note on Pulmonary Arterial Hypertension (PAH): While studies indicate that ELA-32 expression is reduced in the cardiopulmonary tissues of patients with PAH, specific quantitative data for plasma or serum concentrations in large patient cohorts are not yet readily available in a tabular format.[2][5] However, related biomarker studies in PAH have shown increased levels of neutrophil elastase and decreased levels of elafin, suggesting a potential role for ELA-32 in the pathophysiology of this disease.[6][7] Further research is warranted to establish the precise circulating levels of ELA-32 in PAH patients.
Experimental Protocols
Accurate and reproducible measurement of ELA-32 is paramount for its validation as a clinical biomarker. The following sections detail the methodologies for the quantification of ELA-32 in biological samples.
Enzyme-Linked Immunosorbent Assay (ELISA) for ELA-32 Quantification
This protocol is based on a commercially available Human ELABELA (ELA32, ELA21) ELISA Kit.[8]
1. Sample Collection and Preparation:
-
Serum: Collect whole blood in a serum separator tube. Allow to clot for 2 hours at room temperature or overnight at 4°C. Centrifuge at 1000 x g for 20 minutes. Collect the supernatant and use immediately or aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Plasma: Collect whole blood using EDTA or heparin as an anticoagulant. Centrifuge at 1000 x g at 2-8°C for 15 minutes within 30 minutes of collection. Collect the plasma and use immediately or aliquot and store at ≤ -20°C. Avoid repeated freeze-thaw cycles.
-
Other Biological Fluids: Centrifuge at 1000 x g for 20 minutes to remove particulates. Collect the supernatant and use immediately or store at -20°C or -80°C.
2. Reagent Preparation:
-
Prepare all reagents, working standards, and samples as directed in the kit manual.
-
Bring all reagents to room temperature before use.
3. Assay Procedure:
-
Determine the number of wells required for standards, blank, and samples.
-
Add 50 µL of Standard Working Solution or sample to the appropriate wells. The blank well receives Standard Diluent.
-
Immediately add 50 µL of Biotinylated-Conjugate (1x) to each well.
-
Mix well, cover the plate, and incubate for 1 hour at 37°C.
-
Aspirate the liquid from each well.
-
Add 100 µL of Streptavidin-HRP Working Solution (1x) to each well.
-
Cover the plate and incubate for 60 minutes at 37°C.
-
Aspirate and wash each well five times with Wash Buffer.
-
Add 90 µL of TMB Substrate Solution to each well.
-
Incubate for 20 minutes at 37°C in the dark.
-
Add 50 µL of Stop Reagent to each well.
-
Read the absorbance at 450 nm using a microplate reader.
4. Calculation of Results:
-
Construct a standard curve by plotting the mean absorbance for each standard on the y-axis against the concentration on the x-axis.
-
Determine the concentration of ELA-32 in the samples by interpolating the sample absorbance values from the standard curve.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for ELA-32 Metabolite Identification
This protocol is adapted from a study on the in vitro metabolism of ELA-32.[4][9]
1. Sample Preparation and In Vitro Metabolism:
-
Incubate human plasma or kidney homogenates with a known concentration of synthetic ELA-32 at 37°C.
-
At various time points, withdraw aliquots and terminate enzymatic reactions by adding ice-cold guanidine (B92328) hydrochloride.
-
Precipitate proteins and perform solid-phase extraction of the supernatant.
2. Reduction and Alkylation:
-
Reduce the disulfide bonds in the extracted peptides.
-
Alkylate the free cysteine residues.
3. LC-MS/MS Analysis:
-
Chromatography:
-
Use a C18 column for peptide separation.
-
Employ a gradient elution with mobile phases consisting of water and acetonitrile (B52724) with a small percentage of formic acid.
-
-
Mass Spectrometry:
-
Utilize an Orbitrap mass spectrometer or a similar high-resolution instrument.
-
Operate in positive ion mode.
-
Acquire data in a data-dependent manner, selecting the most intense precursor ions for fragmentation (MS/MS).
-
Set the instrument to detect a mass range that includes the expected m/z values of ELA-32 and its potential metabolites.
-
4. Data Analysis:
-
Use specialized software (e.g., PEAKS Studio) to identify the peptide fragments from the MS/MS spectra.
-
Manually verify the identified metabolites by comparing the experimental fragmentation patterns with theoretical patterns.
Signaling Pathways and Experimental Workflows
ELA-32 Signaling Pathways
ELA-32 exerts its biological effects by binding to the apelin receptor (APJ), which can activate two main downstream signaling cascades: the G protein-dependent pathway and the β-arrestin-dependent pathway.[10][11]
Experimental Workflow for Biomarker Discovery
The process of identifying and validating a new biomarker like ELA-32 typically follows a multi-stage workflow.
Conclusion
ELA-32 is a multifaceted peptide hormone with significant potential as a biomarker in a range of human diseases, particularly those affecting the cardiovascular and renal systems. The available data consistently show alterations in circulating ELA-32 levels in conditions such as heart failure, hypertension, preeclampsia, and chronic kidney disease. Standardized and validated assays, such as ELISA and LC-MS/MS, are crucial for the accurate quantification of ELA-32 in clinical samples. Further large-scale prospective studies are needed to fully establish the clinical utility of ELA-32 as a diagnostic, prognostic, and predictive biomarker. The elucidation of its signaling pathways offers exciting opportunities for the development of novel therapeutic strategies targeting the apelin receptor system.
References
- 1. ELABELA Plasma Concentrations are Increased in Women with Late-Onset Preeclampsia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Elabela/Toddler Is an Endogenous Agonist of the Apelin APJ Receptor in the Adult Cardiovascular System, and Exogenous Administration of the Peptide Compensates for the Downregulation of Its Expression in Pulmonary Arterial Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Serum elabela and apelin levels during different stages of chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. imrpress.com [imrpress.com]
- 5. ahajournals.org [ahajournals.org]
- 6. Severe Pulmonary Arterial Hypertension Is Characterized by Increased Neutrophil Elastase and Relative Elafin Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 8. Serum elabela and apelin levels during different stages of chronic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro metabolism of synthetic Elabela/Toddler (ELA-32) peptide in human plasma and kidney homogenates analyzed with mass spectrometry and validation of endogenous peptide quantification in tissues by ELISA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.physiology.org [journals.physiology.org]
- 11. Circulating Elabela-21 and Elabela-11 levels as predictive biomarkers in individuals with recently developed type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
Evolutionary Conservation of the ELABELA (APELA) Gene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
ELABELA (ELA), also known as Apelin Receptor Early Endogenous Ligand (APELA) or Toddler, is a recently discovered peptide hormone that plays a critical role in embryonic development, particularly in the formation of the cardiovascular system. Acting as a ligand for the apelin receptor (APLNR), the ELA signaling pathway is crucial for processes such as endoderm differentiation, cell migration during gastrulation, and angiogenesis. The gene encoding ELA, APELA, exhibits a high degree of evolutionary conservation across vertebrate species, highlighting its fundamental biological importance. This technical guide provides an in-depth overview of the evolutionary conservation of the APELA gene, its encoded protein, and its signaling pathways. It includes quantitative data on sequence conservation, detailed experimental protocols for studying ELA, and visualizations of key biological processes to support further research and drug development efforts targeting this critical pathway.
Introduction
First identified in zebrafish as a crucial factor for heart development, ELABELA has emerged as a key signaling molecule with pleiotropic effects. The APELA gene encodes a preproprotein of 54 amino acids, which is processed into a mature 32-amino acid peptide (ELA-32) and other smaller, active fragments.[1][2] ELA shares its receptor, the G protein-coupled receptor APLNR, with another endogenous ligand, apelin. Despite sharing a receptor, ELA and apelin have little sequence homology and can trigger distinct downstream signaling events, suggesting a nuanced regulatory system.[3] The profound cardiac and vascular defects observed in apela knockout models in various species underscore its non-redundant and essential role in development.[4][5] This guide delves into the evolutionary conservation of this vital gene and its associated pathways.
Evolutionary Conservation of ELABELA
The APELA gene and its protein product are highly conserved across vertebrates, indicating strong selective pressure to maintain its function. This conservation is most pronounced in the C-terminal region of the mature peptide, which is crucial for receptor binding and activation.[2][5]
Gene and Protein Sequence Conservation
Quantitative analysis of sequence identity reveals the extent of ELABELA's conservation. The following tables summarize the accession numbers for the APELA gene and protein in several key model organisms and the percentage identity at both the nucleotide and amino acid levels.
Table 1: Accession Numbers for ELABELA Gene and Protein
| Species | Common Name | Gene Symbol | NCBI Gene ID | Ensembl Gene ID | NCBI Protein Accession | UniProtKB/Swiss-Prot |
| Homo sapiens | Human | APELA | 100506013 | ENSG00000248329 | NP_001284479.1 | P0DMC3 |
| Mus musculus | Mouse | Apela | 100038489 | ENSMUSG00000079042 | NP_001284483.1 | P0DMC4 |
| Danio rerio | Zebrafish | apela | 100536957 | ENSDARG00000094131 | NP_001284476.1 | P0DMC2 |
| Xenopus tropicalis | Western clawed frog | apela | 100493612 | ENSXETG00000032230 | XP_012811093.1 | Q6P565 |
Table 2: Pairwise Sequence Identity of ELABELA Precursor Protein (%)
| Species | Homo sapiens | Mus musculus | Danio rerio | Xenopus tropicalis |
| Homo sapiens | 100 | 72.2 | 52.8 | 61.1 |
| Mus musculus | 100 | 50.9 | 63.0 | |
| Danio rerio | 100 | 50.0 | ||
| Xenopus tropicalis | 100 |
Table 3: Pairwise Sequence Identity of Mature ELABELA-32 Peptide (%)
| Species | Homo sapiens | Mus musculus | Danio rerio | Xenopus tropicalis |
| Homo sapiens | 100 | 81.3 | 62.5 | 71.9 |
| Mus musculus | 100 | 60.6 | 75.0 | |
| Danio rerio | 100 | 59.4 | ||
| Xenopus tropicalis | 100 |
Note: Sequence identity percentages were calculated based on alignments of sequences obtained from NCBI.
ELABELA Signaling Pathways
ELA exerts its biological effects by binding to the apelin receptor (APLNR), a class A G protein-coupled receptor (GPCR).[6] Upon binding, APLNR can activate both G protein-dependent and β-arrestin-dependent signaling cascades, leading to a variety of cellular responses.
G Protein-Dependent Signaling
Activation of APLNR by ELA can lead to the coupling of Gαi/o proteins, which inhibits adenylyl cyclase and reduces intracellular cyclic AMP (cAMP) levels. This pathway can also stimulate the mitogen-activated protein kinase (MAPK) cascade, leading to the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2). Additionally, ELA has been shown to induce intracellular calcium mobilization. Another critical downstream pathway is the PI3K/AKT/mTOR signaling cascade, which is vital for cell survival, proliferation, and self-renewal of embryonic stem cells.[1]
β-Arrestin-Dependent Signaling
Following agonist binding, APLNR can be phosphorylated by G protein-coupled receptor kinases (GRKs), leading to the recruitment of β-arrestins.[3] β-arrestin binding desensitizes the G protein-mediated signaling and promotes receptor internalization.[3] Furthermore, β-arrestins can act as scaffolds for other signaling proteins, initiating a second wave of signaling independent of G proteins. ELA has been shown to be a biased agonist, with different isoforms exhibiting preferences for either G protein or β-arrestin pathways.[3]
Caption: ELABELA signaling through the apelin receptor (APLNR).
Experimental Protocols
Investigating the evolutionary conservation and function of the APELA gene involves a multi-faceted approach, combining in silico, in vitro, and in vivo techniques.
In Silico Analysis of Evolutionary Conservation
-
Sequence Retrieval: Obtain APELA gene and ELABELA protein sequences for various species from public databases such as NCBI (National Center for Biotechnology Information) and Ensembl.
-
Multiple Sequence Alignment: Perform multiple sequence alignments using tools like Clustal Omega or MUSCLE to identify conserved regions and residues.
-
Phylogenetic Analysis: Construct phylogenetic trees using methods like Neighbor-Joining or Maximum Likelihood to visualize the evolutionary relationships between APELA orthologs.
-
Sequence Identity Calculation: Calculate pairwise sequence identity matrices to quantify the degree of conservation at both the nucleotide and amino acid levels.
In Vivo Analysis of Gene Expression
Whole-Mount In Situ Hybridization (WISH) in Zebrafish Embryos
This technique is used to visualize the spatiotemporal expression pattern of apela mRNA during embryonic development.
-
Probe Synthesis: Synthesize a digoxigenin (B1670575) (DIG)-labeled antisense RNA probe complementary to the zebrafish apela mRNA.
-
Embryo Fixation: Fix zebrafish embryos at desired developmental stages in 4% paraformaldehyde (PFA).
-
Permeabilization: Treat fixed embryos with proteinase K to allow probe penetration.
-
Hybridization: Incubate the embryos with the DIG-labeled probe at an elevated temperature (e.g., 65°C) overnight.
-
Washing: Perform a series of stringent washes to remove unbound probe.
-
Antibody Incubation: Incubate the embryos with an anti-DIG antibody conjugated to alkaline phosphatase (AP).
-
Detection: Add a chromogenic substrate (e.g., NBT/BCIP) that is converted by AP into a colored precipitate, revealing the location of the mRNA.
-
Imaging: Mount and image the stained embryos using a stereomicroscope.
In Vivo Functional Analysis
CRISPR/Cas9-Mediated Gene Knockout in Zebrafish
This method is used to create loss-of-function mutations in the apela gene to study its developmental role.
-
Guide RNA (gRNA) Design: Design gRNAs targeting a critical exon of the zebrafish apela gene.
-
gRNA and Cas9 mRNA Synthesis: Synthesize the designed gRNAs and Cas9 mRNA in vitro.
-
Microinjection: Co-inject the gRNAs and Cas9 mRNA into one-cell stage zebrafish embryos.
-
Genotyping: At 24-48 hours post-fertilization, extract genomic DNA from a subset of injected embryos and use PCR and sequencing to confirm the presence of mutations.
-
Phenotypic Analysis: Observe the injected embryos for developmental defects, particularly in the cardiovascular system.
-
Establishment of Stable Mutant Lines: Raise the injected (F0) generation to adulthood and screen for germline transmission of the mutation to establish stable heterozygous and homozygous mutant lines for further detailed analysis.
In Vitro Signaling Assays
These assays are performed in cell lines overexpressing the human APLNR to characterize the signaling pathways activated by ELA.
cAMP Accumulation Assay
-
Cell Culture: Culture HEK293 cells stably expressing APLNR.
-
Cell Stimulation: Treat the cells with forskolin (B1673556) (to stimulate cAMP production) in the presence or absence of varying concentrations of ELA peptides.
-
Cell Lysis: Lyse the cells to release intracellular cAMP.
-
cAMP Detection: Measure cAMP levels using a competitive immunoassay, such as a LANCE Ultra cAMP kit, where a decrease in signal indicates an increase in intracellular cAMP (for Gs-coupled receptors) or an attenuation of the forskolin-induced signal (for Gi-coupled receptors).
ERK1/2 Phosphorylation Assay (Western Blot)
-
Cell Culture and Serum Starvation: Culture APLNR-expressing cells and then serum-starve them to reduce basal ERK phosphorylation.
-
Ligand Stimulation: Treat the cells with different concentrations of ELA for various time points.
-
Cell Lysis and Protein Quantification: Lyse the cells and determine the protein concentration of the lysates.
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies specific for phosphorylated ERK1/2 (p-ERK) and total ERK1/2.
-
Detection and Quantification: Use a secondary antibody conjugated to horseradish peroxidase (HRP) and a chemiluminescent substrate to visualize the protein bands. Quantify the band intensities to determine the ratio of p-ERK to total ERK.
β-Arrestin Recruitment Assay
-
Assay Principle: Utilize an enzyme fragment complementation (EFC) assay (e.g., DiscoverX PathHunter) where APLNR is fused to a small enzyme fragment (ProLink) and β-arrestin is fused to a larger, inactive enzyme fragment (Enzyme Acceptor).
-
Cell Culture: Use a cell line stably co-expressing the APLNR-ProLink and β-arrestin-Enzyme Acceptor fusion proteins.
-
Ligand Stimulation: Treat the cells with various concentrations of ELA.
-
Detection: Upon ELA-induced β-arrestin recruitment to APLNR, the two enzyme fragments complement, forming an active enzyme that hydrolyzes a substrate to produce a chemiluminescent signal.
-
Data Analysis: Measure the luminescence to quantify the extent of β-arrestin recruitment.
Experimental Workflow and Logic
The investigation of a conserved gene like APELA follows a logical progression from initial identification and characterization to in-depth functional analysis.
References
Methodological & Application
Application Notes and Protocols for ELA-32 (human) in In Vitro Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
ELA-32, also known as Elabela or Toddler, is a recently identified peptide hormone that functions as a potent endogenous ligand for the apelin receptor (APJ), a G-protein coupled receptor.[1][2] Despite having little sequence similarity to the other known APJ ligand, apelin, ELA-32 plays a crucial role in various physiological processes.[3] It is recognized for its essential functions in embryonic development, particularly in the formation of the heart and vasculature.[4] In adult organisms, the ELA-32/APJ signaling axis is implicated in the regulation of cardiovascular homeostasis and has emerged as a potential therapeutic target for cardiovascular diseases and cancer.[1][5]
In the context of in vitro cell culture, ELA-32 is a valuable tool for researchers studying pluripotency, cell proliferation, migration, and angiogenesis. Notably, it has been shown to promote the self-renewal of human embryonic stem cells (hESCs) and stimulate the proliferation and migration of mesenchymal stem cells (MSCs).[4][6] These effects are primarily mediated through the activation of the PI3K/AKT signaling pathway.[4][6]
These application notes provide detailed protocols for the use of ELA-32 (human) peptide in various cell-based assays.
Quantitative Data Summary
The following table summarizes key quantitative parameters related to the biological activity and stability of the ELA-32 peptide.
| Parameter | Value | Cell/System | Assay Type |
| Receptor Binding Affinity (pKi) | |||
| ELA-32 | 9.40 ± 0.08 | Human Left Ventricle | Competition Binding |
| ELA-21 | 9.31 ± 0.11 | Human Left Ventricle | Competition Binding |
| ELA-11 | 9.07 ± 0.04 | Human Left Ventricle | Competition Binding |
| Functional Potency (pD2) | |||
| ELA-32 | 9.77 ± 0.09 | CHO cells expressing Apelin Receptor | cAMP Accumulation Inhibition |
| ELA-21 | 9.87 ± 0.11 | CHO cells expressing Apelin Receptor | cAMP Accumulation Inhibition |
| ELA-11 | 9.75 ± 0.10 | CHO cells expressing Apelin Receptor | cAMP Accumulation Inhibition |
| ELA-32 | 9.00 ± 0.04 | U2OS cells expressing Apelin Receptor | β-arrestin Recruitment |
| ELA-21 | 8.92 ± 0.04 | U2OS cells expressing Apelin Receptor | β-arrestin Recruitment |
| ELA-11 | 7.78 ± 0.03 | U2OS cells expressing Apelin Receptor | β-arrestin Recruitment |
| In Vitro Half-Life | |||
| ELA-32 in human plasma | 47.2 ± 5.7 min | Human Plasma | In vitro degradation assay |
| ELA-32 in human kidney homogenate | 44.2 ± 3.0 s | Human Kidney Homogenate | In vitro degradation assay |
Data sourced from Circulation, 2017 and Peptides, 2021.[3][4]
Signaling Pathway
ELA-32 exerts its biological effects by binding to the apelin receptor (APJ), which triggers downstream intracellular signaling cascades. The primary pathway implicated in ELA-32-mediated cell self-renewal and proliferation is the PI3K/AKT pathway.
Experimental Protocols
Preparation of ELA-32 Peptide Stock Solution
Materials:
-
ELA-32 (human) peptide, lyophilized powder
-
Sterile phosphate-buffered solution (PBS)
-
Sterile 0.22 µm syringe filter
-
Sterile microcentrifuge tubes
Protocol:
-
Briefly centrifuge the vial of lyophilized ELA-32 peptide to ensure the powder is at the bottom.
-
Reconstitute the peptide in sterile PBS to a desired stock concentration (e.g., 1 mM or 5 µM). Gently pipette up and down to dissolve the powder completely. Do not vortex.
-
Sterilize the peptide solution by passing it through a 0.22 µm syringe filter into a sterile microcentrifuge tube.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Human Embryonic Stem Cell (hESC) Self-Renewal Assay
This protocol is designed to assess the effect of ELA-32 on maintaining the pluripotency and self-renewal of hESCs.
Materials:
-
Human embryonic stem cells (hESCs)
-
Appropriate hESC culture medium (e.g., mTeSR™1)
-
Matrigel or other suitable extracellular matrix
-
ELA-32 peptide stock solution
-
PI3K inhibitor (e.g., LY294002) for control experiments
-
Alkaline Phosphatase (AP) staining kit
-
Antibodies for pluripotency markers (e.g., OCT4, NANOG) for immunofluorescence
Protocol:
-
Coat culture plates with Matrigel according to the manufacturer's instructions.
-
Seed hESCs onto the coated plates at an appropriate density.
-
Culture the cells in hESC medium supplemented with the desired concentration of ELA-32 (e.g., 100 nM). Include a vehicle control (PBS) and a positive control (standard hESC medium with bFGF).
-
For inhibitor studies, pre-treat cells with a PI3K inhibitor for 1-2 hours before adding ELA-32.
-
Culture the cells for 5-7 days, changing the medium daily.
-
After the culture period, assess self-renewal by:
-
Morphology: Observe colony morphology for characteristics of undifferentiated hESCs.
-
AP Staining: Perform AP staining according to the manufacturer's protocol to identify undifferentiated colonies.
-
Immunofluorescence: Fix and stain the cells for pluripotency markers such as OCT4 and NANOG.
-
Angiogenesis (Tube Formation) Assay
This assay evaluates the pro-angiogenic potential of ELA-32 using Human Umbilical Vein Endothelial Cells (HUVECs).
Materials:
-
HUVECs (low passage)
-
Endothelial cell growth medium (e.g., EGM-2)
-
Basement membrane extract (BME), such as Matrigel
-
ELA-32 peptide stock solution
-
96-well culture plate
-
Calcein AM (for visualization)
Protocol:
-
Thaw BME on ice overnight at 4°C.
-
Pre-chill a 96-well plate at -20°C.
-
Add 50 µL of cold BME to each well of the chilled plate. Ensure the entire surface is covered.
-
Incubate the plate at 37°C for 30-60 minutes to allow the BME to polymerize.
-
Harvest HUVECs (80-90% confluent) using a gentle dissociation reagent.
-
Resuspend the cells in basal medium and perform a cell count.
-
Seed 1-2 x 10^4 HUVECs per well onto the polymerized BME in medium containing different concentrations of ELA-32. Include a vehicle control and a positive control (e.g., VEGF).
-
Incubate the plate at 37°C, 5% CO2 for 4-18 hours.
-
Visualize the tube formation using a phase-contrast microscope.
-
For quantification, stain the cells with Calcein AM, capture images, and analyze parameters such as total tube length, number of junctions, and number of loops using angiogenesis analysis software.
Cell Migration (Wound Healing) Assay
This protocol assesses the effect of ELA-32 on the migration of adherent cells, such as mesenchymal stem cells (MSCs).
Materials:
-
Adherent cells (e.g., MSCs)
-
Complete culture medium
-
ELA-32 peptide stock solution
-
Culture plates or dishes
-
Pipette tips (p200) or a wound-healing insert
Protocol:
-
Seed cells in a culture plate and grow them to 90-100% confluency.
-
Create a "scratch" or cell-free gap in the monolayer using a sterile p200 pipette tip. Alternatively, use a culture insert to create a defined gap.
-
Gently wash the cells with PBS to remove detached cells and debris.
-
Replace the PBS with a complete medium containing the desired concentration of ELA-32. Include a vehicle control.
-
Place the plate on a microscope stage with an environmental chamber (37°C, 5% CO2).
-
Capture images of the scratch at time 0 and at regular intervals (e.g., every 4-6 hours) for 24-48 hours.
-
Quantify cell migration by measuring the change in the width of the scratch over time. The percentage of wound closure can be calculated.
Troubleshooting
-
Low peptide activity: Ensure proper storage and handling of the ELA-32 peptide. Avoid repeated freeze-thaw cycles. Confirm the integrity of the apelin receptor on the target cells.
-
High background in assays: Optimize cell seeding density. Ensure cells are in a logarithmic growth phase and have high viability.
-
Inconsistent results: Standardize all protocol steps, including incubation times, reagent concentrations, and cell passage numbers. Use of a positive control (e.g., a known agonist for the specific assay) is highly recommended.
Conclusion
The ELA-32 peptide is a potent modulator of key cellular processes, making it a significant tool for in vitro research in stem cell biology, cardiovascular development, and oncology. The protocols outlined in these application notes provide a framework for investigating the biological functions of ELA-32 in a controlled laboratory setting.
References
- 1. In vitro metabolism of synthetic Elabela/Toddler (ELA-32) peptide in human plasma and kidney homogenates analyzed with mass spectrometry and validation of endogenous peptide quantification in tissues by ELISA [pubmed.ncbi.nlm.nih.gov]
- 2. ulab360.com [ulab360.com]
- 3. ahajournals.org [ahajournals.org]
- 4. In vitro metabolism of synthetic Elabela/Toddler (ELA-32) peptide in human plasma and kidney homogenates analyzed with mass spectrometry and validation of endogenous peptide quantification in tissues by ELISA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ulab360.com [ulab360.com]
- 6. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for ELA-32 in Mouse Models of Heart Failure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elabela (ELA-32), an endogenous peptide ligand for the apelin receptor (APJ), has emerged as a promising therapeutic agent in the context of cardiovascular diseases, including heart failure. It plays a crucial role in embryonic cardiovascular development and has been shown to exert protective effects in various preclinical models of cardiac dysfunction. These application notes provide a comprehensive guide for the utilization of ELA-32 in mouse models of heart failure, with a focus on a doxorubicin-induced cardiotoxicity model and with reference to other relevant models such as myocardial infarction (MI). The protocols outlined below detail the administration of ELA-32, assessment of cardiac function, and analysis of relevant signaling pathways.
Recent studies have demonstrated that ELA-32 can mitigate cardiac fibrosis, reduce oxidative stress, and improve overall cardiac function in a mouse model of doxorubicin (B1662922) (DOX)-induced cardiotoxicity.[1][2] The primary mechanism of action appears to be the inhibition of the transforming growth factor-β (TGF-β)/Smad signaling pathway, a key driver of cardiac fibrosis.[1][2]
Data Presentation
The following tables summarize the quantitative data from a representative study investigating the effects of ELA-32 in a doxorubicin-induced mouse model of heart failure.
Table 1: Echocardiographic Assessment of Cardiac Function
| Group | Treatment | Left Ventricular Ejection Fraction (LVEF %) | Left Ventricular Fractional Shortening (LVFS %) |
| 1 | Normal Saline (NS) + PBS | 68.5 ± 5.3 | 35.2 ± 4.1 |
| 2 | Doxorubicin (DOX) + PBS | 45.2 ± 6.1 | 21.8 ± 3.5 |
| 3 | DOX + ELA-32 | 60.3 ± 5.8 | 29.7 ± 3.9 |
Data are presented as mean ± standard deviation.
Table 2: Gravimetric and Histological Assessment of Cardiac Remodeling
| Group | Treatment | Heart Weight/Tibia Length (HW/TL, mg/mm) | Cardiac Fibrosis (%) |
| 1 | NS + PBS | 4.5 ± 0.4 | 2.1 ± 0.5 |
| 2 | DOX + PBS | 6.8 ± 0.7 | 15.8 ± 2.3 |
| 3 | DOX + ELA-32 | 5.2 ± 0.6 | 7.3 ± 1.8 |
Data are presented as mean ± standard deviation.
Experimental Protocols
Doxorubicin-Induced Heart Failure Mouse Model
This protocol describes the induction of chronic cardiotoxicity and heart failure in mice using doxorubicin.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Doxorubicin hydrochloride (dissolved in sterile saline)
-
Sterile saline solution (0.9% NaCl)
-
Insulin syringes (29-gauge)
Procedure:
-
Acclimatize mice for at least one week before the start of the experiment.
-
Administer doxorubicin at a dose of 5 mg/kg via intraperitoneal (i.p.) injection once a week for four consecutive weeks.[1][2] This results in a total cumulative dose of 20 mg/kg.[1][2]
-
A control group should receive an equivalent volume of sterile saline via i.p. injection on the same schedule.
-
Monitor the body weight and general health of the mice throughout the study.
-
Cardiac function is typically assessed 4 weeks after the final doxorubicin injection.
ELA-32 Administration via Osmotic Minipump
Continuous infusion of ELA-32 is recommended to maintain stable plasma concentrations.
Materials:
-
ELA-32 peptide
-
Sterile saline solution (0.9% NaCl) or another appropriate vehicle
-
Osmotic minipumps (e.g., ALZET® model 1004 or equivalent)
-
Surgical instruments for subcutaneous implantation
-
Anesthesia (e.g., isoflurane)
Procedure:
-
On the same day as the first doxorubicin injection, implant an osmotic minipump subcutaneously in the dorsal region of the mouse under anesthesia.
-
Prepare the ELA-32 solution under sterile conditions. While the exact dosage for the mouse doxorubicin model is not explicitly stated in the primary literature, a study in a rat model of doxorubicin-induced cardiotoxicity used doses of 40 µg/kg/day and 200 µg/kg/day, which can serve as a starting point for dose-ranging studies in mice.[3][4]
-
Fill the osmotic minipumps with the ELA-32 solution or vehicle (for the DOX + PBS group) according to the manufacturer's instructions.
-
Ensure the pump is primed according to the manufacturer's protocol to ensure immediate delivery upon implantation.
-
Make a small incision in the skin between the scapulae and create a subcutaneous pocket using blunt dissection.
-
Insert the osmotic minipump into the pocket and close the incision with wound clips or sutures.
-
Provide appropriate post-operative care, including analgesia.
-
The pumps will deliver the ELA-32 or vehicle continuously for the duration of the study (typically 4 weeks).
Assessment of Cardiac Function (Echocardiography)
Echocardiography is a non-invasive method to assess cardiac function and morphology.
Materials:
-
High-frequency ultrasound system with a linear-array transducer (30-40 MHz)
-
Anesthesia (e.g., isoflurane)
-
Heating pad to maintain body temperature
-
ECG electrodes
Procedure:
-
Anesthetize the mouse with isoflurane (B1672236) (1-2% in oxygen).
-
Place the mouse in a supine position on a heating pad to maintain body temperature at 37°C.
-
Monitor heart rate using ECG electrodes.
-
Apply ultrasound gel to the depilated chest area.
-
Obtain two-dimensional M-mode images from the parasternal short-axis view at the level of the papillary muscles.
-
From the M-mode tracings, measure the left ventricular internal diameter at end-diastole (LVID;d) and end-systole (LVID;s).
-
Calculate the following parameters:
-
Left Ventricular Ejection Fraction (LVEF %): [(LVEDV - LVESV) / LVEDV] * 100, where LVEDV and LVESV are the left ventricular end-diastolic and end-systolic volumes, respectively.
-
Left Ventricular Fractional Shortening (LVFS %): [(LVID;d - LVID;s) / LVID;d] * 100.
-
Histological Analysis of Cardiac Fibrosis
Masson's trichrome staining is used to visualize and quantify collagen deposition in the myocardium.
Materials:
-
Hearts collected from euthanized mice
-
4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS)
-
Ethanol series (70%, 80%, 95%, 100%)
-
Xylene
-
Paraffin wax
-
Microtome
-
Masson's trichrome stain kit
-
Microscope with a digital camera
-
Image analysis software (e.g., ImageJ)
Procedure:
-
At the end of the study, euthanize the mice and excise the hearts.
-
Wash the hearts with PBS to remove blood and fix them in 4% PFA overnight at 4°C.
-
Dehydrate the hearts through a graded series of ethanol, clear with xylene, and embed in paraffin.
-
Cut 5 µm thick sections and mount them on glass slides.
-
Deparaffinize and rehydrate the sections.
-
Perform Masson's trichrome staining according to the manufacturer's protocol. Collagen fibers will be stained blue, and cardiomyocytes will be stained red.
-
Capture images of the stained sections using a microscope.
-
Quantify the area of fibrosis using image analysis software. The fibrotic area is expressed as a percentage of the total myocardial area.
Signaling Pathway and Experimental Workflow Diagrams
Application to Other Heart Failure Models
While the doxorubicin-induced cardiotoxicity model is well-characterized for studying the effects of ELA-32, its therapeutic potential extends to other models of heart failure.
-
Myocardial Infarction (MI): In a mouse model of MI induced by ligation of the left anterior descending coronary artery, a fusion protein of ELA-21 (a shorter isoform of Elabela) with an Fc fragment (Fc-ELA-21) was administered subcutaneously at doses of 0.1, 1, and 4 mg/kg/day for 4 weeks.[5] This treatment significantly improved cardiac systolic function and mitigated pulmonary congestion.[5] Another study in an MI model showed that apela (another name for Elabela) infusion for two weeks increased left ventricular ejection fraction by 32% and 39% at 2 and 4 weeks post-MI, respectively, and reduced myocardial fibrosis and apoptosis.[6]
-
Pressure Overload (Transverse Aortic Constriction - TAC): The TAC model is a widely used surgical model to induce pressure overload hypertrophy and subsequent heart failure. While specific studies detailing the use of ELA-32 in the TAC model are emerging, the known anti-fibrotic and pro-angiogenic properties of ELA-32 suggest it would be a valuable therapeutic to investigate in this context.
Conclusion
ELA-32 demonstrates significant therapeutic potential in mouse models of heart failure, particularly in mitigating the cardiotoxic effects of doxorubicin and improving cardiac function post-myocardial infarction. The protocols and data presented here provide a foundation for researchers to design and execute studies to further explore the mechanisms and applications of ELA-32 in the context of heart failure and to facilitate the development of novel cardiac therapies.
References
- 1. ELABELA-32 Alleviates Doxorubicin-Induced Chronic Cardiotoxicity by Inhibiting the TGF-β/Smad Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Elabela Attenuates Doxorubicin-Induced Oxidative DNA Damage and Apoptosis in Rat Left Ventricular Myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fc-Elabela mitigates heart failure without liver and renal toxicity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Apela improves cardiac and renal function in mice with acute myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for ELA-32 Peptide Synthesis and Purification
For Researchers, Scientists, and Drug Development Professionals
Introduction
ELA-32 is a 32-amino acid peptide hormone that, along with apelin, serves as an endogenous ligand for the G protein-coupled apelin receptor (APJ). The ELA-32/APJ signaling pathway is involved in various physiological processes, including cardiovascular regulation, fluid homeostasis, and embryonic development. Notably, ELA-32 signaling shows a bias towards the β-arrestin pathway over traditional G-protein signaling cascades. This unique characteristic makes ELA-32 and its analogues promising targets for therapeutic development.
These application notes provide detailed protocols for the chemical synthesis of human ELA-32 using Fmoc-based solid-phase peptide synthesis (SPPS), its subsequent purification by reversed-phase high-performance liquid chromatography (RP-HPLC), and methods for its characterization.
ELA-32 Peptide Specifications
| Property | Value |
| Amino Acid Sequence | QRPVNLTMRRKLRKHNCLQRRCMPLHSRVPFP |
| Molecular Formula | C₁₇₀H₂₈₉N₆₃O₃₉S₄ |
| Molecular Weight | 3967.8 g/mol |
| Structure | Disulfide bridge between Cys¹⁷ and Cys²² |
Experimental Protocols
I. Fmoc-Based Solid-Phase Peptide Synthesis (SPPS) of ELA-32
This protocol outlines the manual synthesis of ELA-32 on a solid support using Fluorenylmethyloxycarbonyl (Fmoc) protecting group chemistry.
Materials:
-
Fmoc-L-amino acids with appropriate side-chain protection
-
Rink Amide resin (or other suitable resin for peptide amides)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine (B6355638), 20% (v/v) in DMF
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Cleavage Cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5 v/v/v)
-
Cold diethyl ether
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in the synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes. Drain.
-
Repeat the piperidine treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) to remove piperidine.
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin substitution) and HBTU/HATU (3-5 equivalents) in DMF.
-
Add DIPEA (6-10 equivalents) to the activation mixture.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate for 1-2 hours at room temperature.
-
Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (blue beads), repeat the coupling step.
-
Wash the resin with DMF (3-5 times).
-
-
Repeat Synthesis Cycle: Repeat steps 2 and 3 for each amino acid in the ELA-32 sequence from the C-terminus to the N-terminus.
-
Cleavage and Deprotection:
-
After the final amino acid coupling and Fmoc deprotection, wash the peptide-resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin.
-
Gently agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
-
Quantitative Data (Representative):
| Parameter | Value |
| Synthesis Scale | 0.1 mmol |
| Resin Substitution | 0.5 mmol/g |
| Crude Peptide Yield | 60-75% |
| Crude Purity (by HPLC) | 50-70% |
II. Purification of ELA-32 by Reversed-Phase HPLC (RP-HPLC)
Materials:
-
Crude ELA-32 peptide
-
HPLC-grade water
-
HPLC-grade acetonitrile (B52724) (ACN)
-
Trifluoroacetic acid (TFA), HPLC grade
-
Preparative RP-HPLC system with a C18 column
-
Lyophilizer
Procedure:
-
Sample Preparation: Dissolve the crude ELA-32 peptide in a minimal amount of a solution containing water and a small percentage of acetonitrile.
-
HPLC Method:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Column: Preparative C18 column (e.g., 10 µm particle size, 250 x 21.2 mm)
-
Flow Rate: 15-20 mL/min
-
Detection: UV at 220 nm and 280 nm
-
Gradient: A linear gradient from 5% to 45% Mobile Phase B over 40 minutes is a good starting point for optimization.
-
-
Purification:
-
Equilibrate the column with the initial mobile phase conditions.
-
Inject the dissolved crude peptide onto the column.
-
Run the gradient and collect fractions corresponding to the major peptide peak.
-
-
Purity Analysis: Analyze the collected fractions using an analytical RP-HPLC system to determine the purity of each fraction.
-
Lyophilization: Pool the fractions with the desired purity (>95%) and lyophilize to obtain the final purified ELA-32 peptide as a white powder.
Quantitative Data (Representative):
| Parameter | Value |
| Column Type | C18 Silica |
| Initial Purity | 65% |
| Final Purity | >98% |
| Purification Yield | 20-30% |
III. Characterization of Synthetic ELA-32
1. Mass Spectrometry:
-
Method: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometry.
-
Purpose: To confirm the molecular weight of the synthesized peptide.
-
Expected Mass: [M+H]⁺, [M+2H]²⁺, [M+3H]³⁺, etc. ions corresponding to the calculated molecular weight of 3967.8 Da.
2. Analytical RP-HPLC:
-
Method: Use an analytical C18 column with a steep gradient of acetonitrile in water (with 0.1% TFA).
-
Purpose: To determine the purity of the final peptide product. The presence of a single major peak indicates high purity.
Characterization Data (Representative):
| Analysis | Result |
| Mass Spectrometry (ESI-MS) | Calculated [M+H]⁺: 3968.8 Da, Observed [M+H]⁺: 3968.9 Da |
| Analytical HPLC Purity | >98% (at 220 nm) |
Diagrams
Caption: Workflow for ELA-32 peptide synthesis and purification.
Caption: ELA-32 signaling pathway via the apelin receptor (APJ).
Application Notes and Protocols for Detecting ELA-32 Levels in Plasma Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction to ELA-32 and its Significance
ELA-32 (Elabela, also known as Apela or Toddler) is a recently discovered 32-amino acid peptide hormone that plays a crucial role in various physiological processes. It is an endogenous ligand for the apelin receptor (APJ), a G protein-coupled receptor. The ELA-32/APJ signaling pathway is vital for cardiovascular system development and homeostasis. Dysregulation of ELA-32 levels has been implicated in a range of pathologies, including cardiovascular diseases such as hypertension, heart failure, and preeclampsia, making it a promising biomarker for diagnosis, prognosis, and therapeutic monitoring.
ELA-32 Signaling Pathway
ELA-32 binds to the apelin receptor (APJ), initiating a cascade of intracellular signaling events. This binding can activate both G protein-dependent and β-arrestin-dependent pathways. Key downstream effects include the activation of the PI3K/AKT pathway, which is involved in cell survival and proliferation, and the ERK1/2 pathway, which plays a role in cardiac contractility.
Quantitative Data on Plasma ELA-32 Levels
The concentration of ELA-32 in plasma can vary significantly between healthy individuals and those with certain medical conditions. The following tables summarize reported plasma ELA-32 levels from various studies.
Table 1: Plasma ELA-32 Levels in Healthy vs. Cardiovascular Disease Patients
| Condition | ELA-32 Plasma Concentration (ng/mL) | Reference |
| Healthy Controls | 71.90 ± 8.93 | [1] |
| Acute Coronary Syndrome (ACS) | 95.04 ± 18.66 | [1] |
| Coronary Heart Disease (CHD) | Significantly higher than controls | [2][3] |
| Hypertensive Patients (without Heart Failure) | 4.9 (2.8, 6.7) (median, IQR) | [4] |
| Hypertensive Patients (with Heart Failure) | 3.0 (1.9, 4.9) (median, IQR) | [4] |
| Healthy Controls | 11.8 (9.8, 14.0) (median, IQR) | [4] |
Table 2: Plasma ELA-32 Levels in Preeclampsia
| Condition | ELA-32 Serum Concentration (mean ± SD) | Reference |
| Healthy Controls | 17.58 ± 2.72 | [5] |
| Preeclampsia (PE) | 11.77 ± 1.02 | [5] |
| FGR with PE | 10.02 ± 1.63 | [5] |
Experimental Protocols
Protocol 1: Plasma Sample Collection and Preparation
Proper sample handling is critical for accurate quantification of ELA-32.
Materials:
-
Vacutainer tubes containing EDTA as an anticoagulant
-
Centrifuge
-
Pipettes and sterile, nuclease-free microcentrifuge tubes
-
-80°C freezer
Procedure:
-
Draw whole blood from subjects into EDTA-containing vacutainer tubes.
-
Gently invert the tubes 8-10 times to ensure proper mixing with the anticoagulant.
-
Within 30 minutes of collection, centrifuge the blood samples at 1000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant (plasma) without disturbing the buffy coat and red blood cells.
-
Aliquot the plasma into sterile microcentrifuge tubes.
-
Immediately freeze the plasma aliquots at -80°C for storage. Avoid repeated freeze-thaw cycles.
Protocol 2: Quantification of ELA-32 in Plasma using Competitive ELISA
This protocol provides a general framework for a competitive Enzyme-Linked Immunosorbent Assay (ELISA) to measure ELA-32 concentrations. It is recommended to use a commercially available ELA-32 ELISA kit and follow the manufacturer's specific instructions.
Principle of Competitive ELISA: In a competitive ELISA, the antigen present in the sample competes with a fixed amount of labeled antigen for binding to a limited number of antibody binding sites coated on a microplate. The amount of labeled antigen bound to the antibody is inversely proportional to the concentration of the antigen in the sample.
Materials:
-
ELA-32 ELISA Kit (containing pre-coated microplate, standards, detection antibody, and other necessary reagents)
-
Plasma samples (prepared as in Protocol 1)
-
Microplate reader capable of measuring absorbance at 450 nm
-
Wash buffer
-
Substrate solution
-
Stop solution
Experimental Workflow:
Assay Procedure (General Steps):
-
Reagent Preparation: Prepare all reagents, standards, and samples as directed in the ELISA kit manual. Allow all reagents to reach room temperature before use.
-
Standard Curve Preparation: Create a serial dilution of the ELA-32 standard to generate a standard curve.
-
Sample Addition: Add the appropriate volume of standards and plasma samples to the wells of the microplate.
-
Competitive Reaction: Add a fixed amount of biotinylated ELA-32 or HRP-conjugated ELA-32 to each well. Incubate the plate to allow for competitive binding between the ELA-32 in the sample/standard and the labeled ELA-32 for the limited antibody sites.
-
Washing: Wash the plate multiple times with wash buffer to remove any unbound components.
-
Detection: If using a biotinylated tracer, add streptavidin-HRP and incubate. Then, add the substrate solution (e.g., TMB) to each well and incubate in the dark for color development. The intensity of the color is inversely proportional to the amount of ELA-32 in the sample.
-
Stopping the Reaction: Add the stop solution to each well to terminate the enzymatic reaction.
-
Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve by plotting the absorbance values against the known concentrations of the ELA-32 standards. Use the standard curve to determine the concentration of ELA-32 in the unknown plasma samples.
Troubleshooting
Table 3: Common ELISA Issues and Solutions
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High Background | - Insufficient washing- Reagents not at room temperature- Contaminated reagents | - Increase the number of wash steps- Ensure all reagents are at room temperature before use- Use fresh, sterile reagents |
| Low Signal | - Inactive enzyme conjugate- Insufficient incubation times- Incorrect reagent dilutions | - Use fresh enzyme conjugate- Optimize incubation times and temperatures- Double-check all dilution calculations |
| High Variability (High CV%) | - Inconsistent pipetting- Improper mixing of reagents- Plate not washed uniformly | - Use calibrated pipettes and consistent technique- Ensure thorough mixing of all solutions- Ensure all wells are washed with equal force and volume |
Conclusion
The quantification of ELA-32 in plasma samples using ELISA is a valuable tool for researchers and clinicians studying its role in health and disease. Adherence to proper sample collection and assay protocols is essential for obtaining accurate and reproducible results. The data presented in these application notes highlight the potential of ELA-32 as a significant biomarker in cardiovascular and other diseases, warranting further investigation in both basic research and clinical settings.
References
- 1. Protocol for Competitive ELISA - Creative Proteomics [creative-proteomics.com]
- 2. lifetein.com [lifetein.com]
- 3. bma.ch [bma.ch]
- 4. Lower Plasma Elabela Levels in Hypertensive Patients With Heart Failure Predict the Occurrence of Major Adverse Cardiac Events: A Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. byabscience.com [byabscience.com]
Application Notes and Protocols for the ELA-32 ELISA Kit
These application notes provide a comprehensive guide for the quantification of Elabela-32 (ELA-32) in biological samples using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA) kit. This document is intended for researchers, scientists, and drug development professionals.
Introduction
Elabela (ELA), also known as Apela or Toddler, is a recently identified peptide hormone that acts as an endogenous ligand for the Apelin Receptor (APJ). The mature 32-amino acid form, ELA-32, is processed from a larger precursor and plays a crucial role in various physiological processes. Notably, the ELA-APJ signaling axis is vital for cardiovascular development and function, with research suggesting its involvement in angiogenesis, regulation of vascular tone, and maintaining self-renewal of human embryonic stem cells through the PI3K/AKT pathway.[1] Dysregulation of this pathway has been implicated in cardiovascular diseases and cancer.
The ELA-32 ELISA kit is a quantitative immunoassay designed for the sensitive and specific measurement of human ELA-32 in serum, plasma, and other biological fluids. This assay employs a sandwich ELISA format, providing a robust tool for investigating the role of ELA-32 in health and disease.
Principle of the Assay
The ELA-32 ELISA kit is based on the sandwich immunoassay technique. A microplate is pre-coated with a monoclonal antibody specific for ELA-32. During the assay, standards and samples are added to the wells, and any ELA-32 present is bound by the immobilized antibody. Following a washing step, a biotinylated detection antibody specific for ELA-32 is added, which binds to the captured ELA-32, forming a sandwich. Subsequently, Streptavidin conjugated to Horseradish Peroxidase (HRP) is added and binds to the biotinylated detection antibody. After a final wash, a TMB substrate solution is added, which is catalyzed by the HRP to produce a blue-colored product. The reaction is then stopped by the addition of an acidic stop solution, resulting in a yellow-colored product. The intensity of the color is directly proportional to the concentration of ELA-32 in the samples. The absorbance is measured at 450 nm, and the concentration of ELA-32 is determined by interpolating from a standard curve.
ELA-32 Signaling Pathway
ELA-32 exerts its biological effects by binding to the Apelin Receptor (APJ), a G protein-coupled receptor (GPCR).[2] This interaction initiates a cascade of intracellular signaling events that can be broadly categorized into G protein-dependent and β-arrestin-dependent pathways.[1][3] Key downstream signaling pathways include the PI3K/AKT/mTOR pathway, which is crucial for cell survival, proliferation, and angiogenesis, and the ERK1/2 (MAPK) pathway.[1][4] In some cellular contexts, ELA-32 signaling has also been shown to inhibit the TGF-β/Smad pathway.[5]
References
- 1. Frontiers | The Effects of Apelin and Elabela Ligands on Apelin Receptor Distinct Signaling Profiles [frontiersin.org]
- 2. Essential Role of the ELABELA-APJ Signaling Pathway in Cardiovascular System Development and Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Effects of Apelin and Elabela Ligands on Apelin Receptor Distinct Signaling Profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The network map of Elabela signaling pathway in physiological and pathological conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ELABELA-32 Alleviates Doxorubicin-Induced Chronic Cardiotoxicity by Inhibiting the TGF-β/Smad Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Immunofluorescence Staining of ELA-32 in Formalin-Fixed Paraffin-Embedded (FFPE) Tissue
Audience: Researchers, scientists, and drug development professionals.
Introduction
ELA-32 (Epithelial Layer Associated protein, 32 kDa) is a putative transcription factor involved in cellular response to external stimuli. In its inactive state, ELA-32 is predominantly localized in the cytoplasm. Upon activation of the "Stimulant-A" signaling pathway, ELA-32 is phosphorylated, leading to its translocation into the nucleus where it modulates the expression of target genes. This nuclear translocation serves as a key indicator of pathway activation. Immunofluorescence (IF) is a powerful technique to visualize the subcellular localization of proteins like ELA-32.[1][2] This document provides a detailed protocol for the detection of ELA-32 in formalin-fixed paraffin-embedded (FFPE) tissue sections.
Signaling Pathway of ELA-32
The activation of ELA-32 is a multi-step process initiated by an extracellular signal. The binding of "Stimulant-A" to its cell surface receptor triggers a downstream kinase cascade, culminating in the phosphorylation and subsequent nuclear import of ELA-32.
Experimental Protocol
This protocol outlines the steps for immunofluorescent staining of ELA-32 in FFPE tissue sections.
Materials and Reagents
-
FFPE tissue sections (4-5 µm thick) on charged slides
-
Deionized water (dH₂O)
-
Antigen Retrieval Buffer: Sodium Citrate Buffer (10 mM Sodium Citrate, 0.05% Tween 20, pH 6.0)[5]
-
Wash Buffer: Phosphate-Buffered Saline with 0.1% Tween 20 (PBST)
-
Permeabilization Buffer: PBS with 0.25% Triton X-100
-
Blocking Buffer: 5% Normal Goat Serum in PBST[6]
-
Primary Antibody: Rabbit anti-ELA-32 polyclonal antibody (diluted in 1% BSA in PBST)
-
Secondary Antibody: Goat anti-Rabbit IgG (H+L) conjugated to a fluorophore (e.g., Alexa Fluor 488), cross-adsorbed
-
Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole)
-
Antifade Mounting Medium[7]
-
Hydrophobic barrier pen[4]
-
Humidified chamber
-
Coplin jars or staining dishes
-
Fluorescence microscope
Workflow Overview
Step-by-Step Procedure
-
Deparaffinization and Rehydration [3][4] a. Immerse slides in Xylene: 2 changes for 5 minutes each. b. Immerse in 100% Ethanol: 2 changes for 3 minutes each. c. Immerse in 95% Ethanol: 1 change for 3 minutes. d. Immerse in 70% Ethanol: 1 change for 3 minutes. e. Rinse thoroughly in dH₂O for 5 minutes.
-
Antigen Retrieval (Heat-Induced Epitope Retrieval - HIER) [5] a. Pre-heat the Antigen Retrieval Buffer in a water bath or steamer to 95-100°C. b. Immerse the slides in the pre-heated buffer. c. Maintain at a sub-boiling temperature for 20 minutes. Do not allow the solution to boil dry. d. Remove the container from the heat source and allow the slides to cool on the benchtop for 30 minutes.[5] e. Rinse slides in dH₂O, then in PBST for 5 minutes.
-
Permeabilization and Blocking a. Draw a circle around the tissue section with a hydrophobic barrier pen to conserve reagents.[4] b. Incubate sections with Permeabilization Buffer for 10 minutes at room temperature. c. Wash slides with PBST: 3 changes for 5 minutes each. d. Apply Blocking Buffer to each section and incubate for 1 hour at room temperature in a humidified chamber to minimize non-specific binding.[3][8]
-
Antibody Incubation [3] a. Dilute the primary Rabbit anti-ELA-32 antibody to its optimal concentration in 1% BSA/PBST. b. Gently tap off the blocking buffer (do not rinse) and apply the diluted primary antibody. c. Incubate overnight at 4°C in a humidified chamber. d. The next day, wash the slides with PBST: 3 changes for 5 minutes each. e. Dilute the fluorophore-conjugated Goat anti-Rabbit secondary antibody in 1% BSA/PBST. f. Apply the diluted secondary antibody and incubate for 1 hour at room temperature, protected from light.[4] g. Wash the slides with PBST: 3 changes for 5 minutes each, protected from light.
-
Counterstaining and Mounting [9] a. Incubate sections with DAPI solution for 5 minutes at room temperature, protected from light. b. Rinse briefly with PBST. c. Apply one drop of antifade mounting medium to the tissue section and place a coverslip, avoiding air bubbles. d. Seal the edges of the coverslip with clear nail polish if desired.
-
Imaging and Storage a. Allow the mounting medium to cure (as per manufacturer's instructions). b. Visualize the staining using a fluorescence microscope with appropriate filters for the chosen fluorophore and DAPI. c. Store slides flat at 4°C in the dark.
Data Presentation
Quantitative analysis can be performed by counting the number of cells with nuclear ELA-32 staining versus the total number of cells (identified by DAPI).
| Treatment Group | N | % Cells with Nuclear ELA-32 (Mean ± SD) | P-value |
| Vehicle Control | 5 | 8.2 ± 2.1 | \multirow{2}{*}{<0.001} |
| Stimulant-A (10 µM) | 5 | 75.6 ± 8.4 | |
| Inhibitor-Y + Stimulant-A | 5 | 12.5 ± 3.5 | >0.05 (vs. Control) |
Table 1: Hypothetical quantification of ELA-32 nuclear translocation in response to treatment. Data represents the percentage of cells showing positive nuclear ELA-32 staining.
Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Weak or No Signal | - Low protein expression- Improper antigen retrieval- Primary antibody concentration too low- Photobleaching | - Confirm protein expression via Western Blot.[7]- Optimize HIER time and temperature.[10]- Titrate the primary antibody to find the optimal concentration.[11]- Minimize light exposure and use antifade mounting medium.[7] |
| High Background | - Non-specific antibody binding- Insufficient blocking- Autofluorescence of tissue | - Use a cross-adsorbed secondary antibody.[7]- Increase blocking time or use serum from the secondary antibody host species.- Use appropriate autofluorescence quenching reagents if necessary.[3] |
| Non-specific Staining | - Primary antibody concentration too high- Inadequate washing | - Perform a dilution series to determine the optimal antibody concentration.[11]- Increase the number and duration of wash steps.[3] |
References
- 1. Immunofluorescence Troubleshooting Tips [elabscience.com]
- 2. nanostring.com [nanostring.com]
- 3. clyte.tech [clyte.tech]
- 4. fortislife.com [fortislife.com]
- 5. An introduction to Performing Immunofluorescence Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Immunofluorescence Staining of Paraffin Sections Step by Step [frontiersin.org]
- 7. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 8. Blocking Buffer for Immunocytochemistry (ICC) and Immunohistochemistry (IHC) [neuromics.com]
- 9. Multiple immunofluorescence labelling of formalin-fixed paraffin-embedded (FFPE) tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 10. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 11. hycultbiotech.com [hycultbiotech.com]
Application Notes and Protocols for Creating Stable Cell Lines Expressing Apelin Receptor
Audience: Researchers, scientists, and drug development professionals.
Objective: To provide a comprehensive guide for the generation, selection, and validation of stable mammalian cell lines expressing the human apelin receptor (APJ/AGTRL1).
Introduction
The apelin receptor (APJ or APLNR) is a Class A G-protein coupled receptor (GPCR) that plays a crucial role in various physiological processes, including cardiovascular function, fluid homeostasis, and energy metabolism.[1] Its endogenous ligands include multiple isoforms of apelin and the peptide ELABELA/Toddler.[1] Given its involvement in pathologies like heart failure, hypertension, and diabetes, the apelin receptor is a significant target for drug discovery.[1]
Stable cell lines that consistently express the apelin receptor are invaluable tools for high-throughput screening, compound characterization, and studying receptor signaling pathways.[2][3] This document provides detailed protocols for establishing and validating apelin receptor-expressing stable cell lines, typically in host systems like Chinese Hamster Ovary (CHO) or Human Embryonic Kidney 293 (HEK293) cells.[3][4]
The overall process involves introducing a vector containing the apelin receptor gene and a selectable marker into host cells, followed by antibiotic selection to eliminate non-transfected cells and isolate clones with stable, long-term expression.[2][5]
Apelin Receptor Signaling Pathway
Upon activation by a ligand like apelin, the receptor couples primarily to Gαi and Gαq proteins.[6] This interaction inhibits adenylyl cyclase and activates downstream pathways such as Phosphoinositide 3-Kinase (PI3K)/Akt and Protein Kinase C (PKC)/ERK 1/2, which are involved in processes like cell proliferation and apoptosis regulation.[6] In endothelial cells, a non-canonical pathway involving Gα13 can lead to the activation of the transcription factor MEF2.[6][7]
Experimental Workflow Overview
The generation of a stable cell line follows a structured workflow, from initial vector design to the final validation and banking of a clonal cell line. This process can take several weeks to months to complete.
Data Tables for Experimental Design
Table 1: Common Host Cell Lines for Stable Expression
| Cell Line | Origin | Key Characteristics | Recommended Culture Medium |
| CHO-K1 | Chinese Hamster Ovary | Low endogenous GPCR expression, robust growth, suitable for suspension culture adaptation.[4][8] | Ham's F-12, 10% FBS[8] |
| HEK293 | Human Embryonic Kidney | High transfection efficiency, human post-translational modifications, easy to culture.[4] | DMEM, 10% FBS[9] |
| HEK293T | HEK293 expressing SV40 T-antigen | Higher transfection efficiency and protein expression levels than parental HEK293.[9] | DMEM, 10% FBS |
Table 2: Common Selection Antibiotics
| Antibiotic | Resistance Gene | Typical Concentration Range (Host Dependent) | Selection Duration |
| G418 (Geneticin) | Neomycin (neo) | 200 - 1000 µg/mL[8][10][11] | 7 - 14 days[11] |
| Hygromycin B | Hygromycin (hyg) | 100 - 400 µg/mL[2][8][11] | 5 - 10 days[11] |
| Puromycin | Puromycin (puro) | 1 - 10 µg/mL[10][11] | 3 - 7 days[11] |
| Blasticidin S | Blasticidin (bsd) | 2 - 15 µg/mL[2][11] | 7 - 11 days[11] |
Detailed Experimental Protocols
Protocol 1: Determination of Optimal Antibiotic Concentration (Kill Curve)
Objective: To determine the minimum antibiotic concentration required to kill 100% of non-transfected host cells within 7-10 days. This concentration will be used for selecting stable transfectants.[2]
Materials:
-
Host cell line (e.g., CHO-K1)
-
Complete growth medium
-
Selection antibiotic (e.g., G418, Hygromycin B)
-
96-well or 24-well tissue culture plates
-
Trypan Blue solution
Methodology:
-
Seed the host cells in a 96-well plate at a density that allows them to reach confluence in 4-5 days (e.g., 5,000-10,000 cells/well).[12]
-
Prepare a series of dilutions of the selection antibiotic in complete growth medium. The concentration range should span the expected effective dose (see Table 2). Include a "no antibiotic" control.
-
After 24 hours, when cells have adhered, replace the medium with the medium containing the various antibiotic concentrations.
-
Incubate the plate at 37°C, 5% CO₂.
-
Examine the cells for viability every 2-3 days. Replace the selective medium every 3-4 days.[2]
-
After 7-10 days, assess cell viability (e.g., using Trypan Blue staining or a viability assay like MTT).
-
The optimal concentration for selection is the lowest concentration that results in 100% cell death.[2]
Protocol 2: Transfection and Generation of a Stable Pool
Objective: To introduce the apelin receptor expression vector into the host cells. This protocol describes a method using a lipid-based transfection reagent.
Materials:
-
Host cells (CHO-K1 or HEK293) at 70-90% confluency
-
Apelin receptor expression plasmid (containing a selectable marker)
-
Lipid-based transfection reagent (e.g., Lipofectamine)
-
Serum-free medium (e.g., Opti-MEM)
-
Complete growth medium
-
6-well plates
Methodology:
-
Day 0: Seed cells in a 6-well plate so they will be 70-90% confluent on the day of transfection.
-
Day 1 (Transfection):
-
DNA-Lipid Complex Preparation: For each well, dilute 2.5 µg of plasmid DNA into 100 µL of serum-free medium. In a separate tube, dilute 5-10 µL of the transfection reagent into 100 µL of serum-free medium.
-
Combine the diluted DNA and diluted lipid reagent. Mix gently and incubate at room temperature for 20-30 minutes to allow complexes to form.
-
Gently add the 200 µL DNA-lipid complex mixture to the cells in the 6-well plate.
-
-
Incubate the cells at 37°C, 5% CO₂ for 24-48 hours.
-
Day 3 (Selection):
-
Passage the cells from each well into a larger vessel (e.g., 10 cm dish) at various dilutions (e.g., 1:10, 1:20).[2]
-
Add complete growth medium containing the pre-determined optimal concentration of the selection antibiotic.
-
-
Continue to culture the cells, replacing the selective medium every 3-4 days, until distinct antibiotic-resistant colonies (foci) appear. This may take 1-3 weeks.[2]
-
These pooled, resistant colonies constitute the "stable pool."
Protocol 3: Single-Cell Cloning by Limiting Dilution
Objective: To isolate individual clones from the stable pool to establish a genetically identical, monoclonal cell line.
Materials:
-
Stable pool of antibiotic-resistant cells
-
Complete growth medium with selection antibiotic
-
96-well plates
-
Trypsin-EDTA
Methodology:
-
Trypsinize the stable pool of cells and resuspend them in selective medium to create a single-cell suspension.
-
Perform a cell count to determine the concentration of viable cells.
-
Dilute the cell suspension to a final concentration of 0.5 - 1 cell per 100 µL of medium.
-
Dispense 100 µL of the diluted cell suspension into each well of several 96-well plates. Statistically, this seeding density increases the probability of obtaining wells with a single cell.
-
Incubate the plates at 37°C, 5% CO₂.
-
After 24-48 hours, carefully examine each well under a microscope to identify wells containing only a single cell. Mark these wells.
-
Continue to culture the cells for 2-3 weeks, replacing the medium as needed.
-
Once single-cell-derived colonies are large enough, trypsinize them and expand them sequentially into 24-well, 6-well, and then larger culture flasks.
Protocol 4: Functional Validation via Calcium Mobilization Assay
Objective: To confirm that the stably expressed apelin receptor is functional by measuring the intracellular calcium increase upon agonist stimulation. The apelin receptor is known to couple to Gαq, which activates this pathway.[6]
Materials:
-
Clonal apelin receptor stable cell line
-
Parental (non-transfected) host cell line
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium-4)[8]
-
Apelin-13 peptide (agonist)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Black, clear-bottom 96-well or 384-well plates
-
Fluorescence plate reader (e.g., FlexStation)
Methodology:
-
Seed the stable cells and parental cells into the assay plate and grow overnight to form a confluent monolayer.
-
Dye Loading: Remove the growth medium and add the calcium indicator dye diluted in assay buffer to each well. Incubate for 45-60 minutes at 37°C.
-
Wash the cells gently with assay buffer to remove excess dye. Add a final volume of assay buffer to each well.
-
Prepare serial dilutions of the Apelin-13 agonist.
-
Place the plate in the fluorescence reader. Measure the baseline fluorescence for several seconds.
-
Add the Apelin-13 agonist to the wells and immediately measure the change in fluorescence over time (typically 1-2 minutes).
-
Data Analysis: The response is measured as the change in Relative Fluorescent Units (RFU). Plot the peak RFU against the logarithm of the agonist concentration to generate a dose-response curve and calculate the EC₅₀ value.[8][13] The parental cells should show no response.
Table 3: Example Functional Assay Data
| Cell Line | Agonist | EC₅₀ | Signal to Basal (S/B) Ratio |
| CHO-K1/APJ Clone #1 | Apelin-13 | 15 nM[8] | 15[8] |
| CHO-K1/APJ Clone #2 | Apelin-13 | 18 nM | 12 |
| CHO-K1 Parental | Apelin-13 | No Response | ~1 |
Troubleshooting
Common issues in stable cell line generation include low transfection efficiency, mass cell death during selection, or loss of expression over time.
References
- 1. The apelin receptor: Physiology, pathology, cell signalling, and ligand modulation of a peptide-activated class A GPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stable Cell Line Generation | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. knowledge.lonza.com [knowledge.lonza.com]
- 4. Transient transfection – which cell lines are the best option? | evitria [evitria.com]
- 5. bosterbio.com [bosterbio.com]
- 6. researchgate.net [researchgate.net]
- 7. ahajournals.org [ahajournals.org]
- 8. genscript.com [genscript.com]
- 9. addgene.org [addgene.org]
- 10. knowledge.lonza.com [knowledge.lonza.com]
- 11. Choosing The Right Drug Selection Marker | VectorBuilder [en.vectorbuilder.com]
- 12. Protocol of Stable Cell Line Generation - Creative BioMart [creativebiomart.net]
- 13. genscript.com [genscript.com]
Application Notes and Protocols for ELA-32 Administration in In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
ELABELA (ELA), also known as Apela or Toddler, is a recently discovered endogenous peptide hormone that acts as a potent agonist for the apelin receptor (APJ).[1][2] Despite its lack of sequence similarity to the traditional ligand apelin, ELA-32 (the 32-amino acid isoform) has emerged as a critical regulator in various physiological processes, particularly in the cardiovascular system.[2] In preclinical research, ELA-32 has demonstrated therapeutic potential in animal models of cardiovascular diseases, including pulmonary arterial hypertension and heart failure.[3] These application notes provide detailed protocols for the preparation and administration of ELA-32 for in vivo studies in rodent models, along with a summary of its signaling pathways and reported efficacy data.
ELA-32: Mechanism of Action and Properties
ELA-32 exerts its biological effects by binding to and activating the G-protein coupled apelin receptor (APJ).[1][2] This activation triggers downstream signaling cascades, primarily through Gαi- and β-arrestin-dependent pathways.[2] Key signaling pathways involved include the PI3K/Akt and MAPK/ERK pathways, which are crucial for cell survival, proliferation, and angiogenesis.
Key Properties of ELA-32:
| Property | Value | Reference |
| Molecular Weight | ~3968 g/mol | N/A |
| Solubility | Soluble in water | [3] |
| Plasma Half-life (human) | Approximately 47.2 ± 5.7 minutes | [4] |
Data Presentation: Efficacy of ELA-32 in Animal Models
The following tables summarize the quantitative data from in vivo studies investigating the therapeutic effects of ELA-32 in various cardiovascular disease models.
Table 1: ELA-32 in a Rat Model of Monocrotaline (MCT)-Induced Pulmonary Arterial Hypertension (PAH)
| Parameter | Control (MCT + Vehicle) | ELA-32 Gene Therapy | Outcome | Reference |
| Right Ventricular Systolic Pressure (RVSP) | Significantly elevated | Significantly reduced | Alleviation of pulmonary hypertension | [3] |
| Pulmonary Artery Pressure | Significantly elevated | Significantly reduced | Reduction in pulmonary hypertension | [3] |
| Pulmonary Vascular Remodeling | Significant thickening of small pulmonary blood vessels | Significantly lowered thickening | Inhibition of vascular remodeling | [3] |
| NT-proBNP (Heart Failure Biomarker) | Significantly elevated | Significantly reduced | Improvement in heart failure status | [3] |
Table 2: ELA-32 in a Mouse Model of Heart Failure with Preserved Ejection Fraction (HFpEF)
| Parameter | Vehicle Control | ELA-32 Treatment | Outcome | Reference |
| Left Ventricular Ejection Fraction (LVEF) | Maintained (preserved) | Maintained (preserved) | No negative impact on systolic function | [5] |
| Left Ventricular End-Diastolic Pressure (LVEDP) | Elevated | Reduced | Improvement in diastolic function | [5] |
| Myocardial Fibrosis | Increased | Reduced | Attenuation of cardiac fibrosis | [5] |
Experimental Protocols
Protocol 1: Preparation of ELA-32 for In Vivo Administration
This protocol describes the reconstitution and preparation of lyophilized ELA-32 peptide for administration in animal models.
Materials:
-
Lyophilized ELA-32 peptide
-
Sterile, pyrogen-free water for injection
-
Sterile, pyrogen-free phosphate-buffered saline (PBS), pH 7.4
-
Sterile microcentrifuge tubes
-
Sterile syringes and needles
-
0.22 µm sterile syringe filter
Procedure:
-
Reconstitution of Lyophilized Peptide:
-
Allow the vial of lyophilized ELA-32 to equilibrate to room temperature before opening.
-
Briefly centrifuge the vial to ensure the peptide powder is at the bottom.
-
Reconstitute the peptide in sterile, pyrogen-free water to create a stock solution (e.g., 1 mg/mL). Gently swirl the vial to dissolve the peptide completely. Avoid vigorous shaking.[3]
-
-
Preparation of Injection Solution:
-
Based on the desired final concentration and injection volume, dilute the stock solution with sterile PBS (pH 7.4). For example, to achieve a final concentration of 0.1 mg/mL, dilute 100 µL of a 1 mg/mL stock solution with 900 µL of sterile PBS.
-
Filter the final injection solution through a 0.22 µm sterile syringe filter into a sterile microcentrifuge tube to ensure sterility.
-
-
Storage:
Protocol 2: Intravenous (IV) Bolus Injection in Mice
This protocol details the procedure for a single bolus injection of ELA-32 via the lateral tail vein in mice.
Materials:
-
Prepared ELA-32 injection solution
-
Mouse restrainer
-
Heat lamp or warming pad
-
Sterile syringes (e.g., 0.5 mL insulin (B600854) syringe)
-
Sterile needles (27-30 G)
-
70% ethanol (B145695) or isopropanol (B130326) wipes
-
Sterile gauze
Procedure:
-
Animal Preparation:
-
Weigh the mouse to accurately calculate the injection volume.
-
To facilitate vasodilation of the tail veins, warm the mouse under a heat lamp or on a warming pad for a few minutes. Ensure the temperature is not excessive to avoid heat stress.
-
Place the mouse in an appropriate restrainer.
-
-
Injection Procedure:
-
Wipe the tail with a 70% ethanol or isopropanol wipe to clean the injection site.
-
Identify one of the lateral tail veins.
-
With the bevel of the needle facing up, insert the needle into the vein at a shallow angle.
-
A successful cannulation is often indicated by a small flash of blood in the needle hub.
-
Slowly inject the calculated volume of the ELA-32 solution. The maximum recommended volume for a bolus IV injection in a mouse is 5 mL/kg.[6]
-
If swelling occurs at the injection site, the needle is not in the vein. Withdraw the needle and re-attempt the injection at a more proximal site on the tail.
-
-
Post-Injection Care:
-
After the injection, withdraw the needle and apply gentle pressure to the injection site with sterile gauze to prevent bleeding.
-
Return the mouse to its cage and monitor for any adverse reactions.
-
Protocol 3: Intraperitoneal (IP) Injection in Rats
This protocol outlines the procedure for administering ELA-32 via intraperitoneal injection in rats.
Materials:
-
Prepared ELA-32 injection solution
-
Sterile syringes (e.g., 1-3 mL)
-
Sterile needles (23-25 G)
-
70% ethanol or isopropanol wipes
Procedure:
-
Animal Preparation:
-
Weigh the rat to determine the correct injection volume.
-
Properly restrain the rat. For a one-person technique, the rat can be held with its head tilted downwards to allow the abdominal organs to shift cranially.
-
-
Injection Procedure:
-
Identify the injection site in the lower right quadrant of the abdomen to avoid the cecum and bladder.
-
Wipe the area with a 70% ethanol or isopropanol wipe.
-
Insert the needle at a 30-45 degree angle.
-
Before injecting, gently pull back on the plunger to ensure that no blood (indicating entry into a blood vessel) or yellowish fluid (indicating entry into the bladder) is aspirated.
-
Inject the ELA-32 solution. The recommended maximum volume for an IP injection in a rat is 10 mL/kg.
-
-
Post-Injection Care:
-
Withdraw the needle and return the rat to its cage.
-
Monitor the animal for any signs of distress or adverse effects.
-
Protocol 4: Continuous Subcutaneous Infusion via Osmotic Minipump in Mice
This protocol describes the surgical implantation of an osmotic minipump for continuous delivery of ELA-32.
Materials:
-
Prepared ELA-32 solution (at a concentration suitable for the pump's flow rate and desired dose)
-
Osmotic minipumps (e.g., ALZET)
-
Surgical instruments (scalpel, forceps, wound clips or sutures)
-
Anesthetic (e.g., isoflurane)
-
Analgesic
-
70% ethanol or isopropanol
-
Sterile gauze
Procedure:
-
Pump Preparation:
-
Following the manufacturer's instructions, fill the osmotic minipump with the sterile ELA-32 solution.
-
Prime the pump in sterile saline at 37°C for the recommended duration to ensure immediate delivery upon implantation.
-
-
Surgical Procedure:
-
Anesthetize the mouse.
-
Shave and disinfect the surgical area on the back of the mouse, slightly posterior to the scapulae.
-
Make a small midline incision in the skin.
-
Using blunt dissection, create a subcutaneous pocket large enough to accommodate the minipump.
-
Insert the primed minipump into the pocket, with the delivery portal facing away from the incision.
-
Close the incision with wound clips or sutures.
-
-
Post-Operative Care:
-
Administer a post-operative analgesic as per your institution's guidelines.
-
Monitor the mouse for recovery from anesthesia and for any signs of pain, distress, or infection at the surgical site.
-
The pump will deliver the ELA-32 solution at a constant rate for a predetermined period (e.g., 7, 14, or 28 days), depending on the pump model.
-
Mandatory Visualizations
Caption: ELA-32 signaling pathway.
Caption: General experimental workflow.
References
- 1. Frontiers | Mimicking Metabolic Disturbance in Establishing Animal Models of Heart Failure With Preserved Ejection Fraction [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. pulmonaryhypertensionnews.com [pulmonaryhypertensionnews.com]
- 4. In vitro metabolism of synthetic Elabela/Toddler (ELA-32) peptide in human plasma and kidney homogenates analyzed with mass spectrometry and validation of endogenous peptide quantification in tissues by ELISA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Animal models of heart failure with preserved ejection fraction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. animalcare.ubc.ca [animalcare.ubc.ca]
Application Notes and Protocols for Compound ELA-32 Treatment of Human Induced Pluripotent Stem Cells (hiPSCs)
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Human induced pluripotent stem cells (hiPSCs) offer a powerful in vitro model for developmental biology research, disease modeling, and drug discovery. Their capacity for self-renewal and differentiation into all three germ layers makes them an invaluable tool for assessing the efficacy and toxicity of novel therapeutic compounds.[1][2][3] This document provides a detailed protocol for the treatment of hiPSCs with a hypothetical novel compound, ELA-32, including methods for evaluating its effects on pluripotency, differentiation, and cytotoxicity.
The maintenance of hiPSC pluripotency is governed by a complex network of signaling pathways, including FGF, ACTIVIN/NODAL, and WNT signaling.[4][5][6] Novel compounds like ELA-32 may modulate these pathways to either maintain the pluripotent state or direct differentiation toward specific lineages. Therefore, a thorough characterization of a compound's impact on these fundamental cellular processes is crucial.
Experimental Protocols
Culture and Maintenance of Human iPSCs
This protocol outlines the basic steps for thawing, culturing, and passaging human iPSCs on Matrigel-coated plates in mTeSR™1 or E8™ medium.[7][8]
Materials:
-
Cryopreserved human iPSCs
-
Matrigel® hESC-qualified Matrix
-
mTeSR™1 or Essential 8™ Medium
-
DMEM/F-12 Medium
-
ROCK inhibitor (Y-27632)
-
Versene or Dispase
-
6-well tissue culture plates
-
Sterile conical tubes (15 mL and 50 mL)
-
Serological pipettes
-
Micropipettes and sterile tips
Protocol Steps:
-
Coating Plates with Matrigel®:
-
Thaw Matrigel® on ice and dilute with cold DMEM/F-12 medium according to the manufacturer's instructions.
-
Add the diluted Matrigel® solution to 6-well plates, ensuring the entire surface is covered.
-
Incubate the plates at 37°C for at least 30-60 minutes before use. Aspirate the Matrigel® solution and add pre-warmed culture medium to the wells.
-
-
Thawing Cryopreserved iPSCs:
-
Transfer the cell suspension to a 15 mL conical tube containing 10 mL of warm culture medium.
-
Centrifuge at 200 x g for 5 minutes.
-
Aspirate the supernatant and gently resuspend the cell pellet in culture medium supplemented with 10 µM ROCK inhibitor (Y-27632).
-
Plate the cells onto a Matrigel®-coated well. Change the medium the following day to medium without ROCK inhibitor.
-
Passaging iPSCs:
-
When iPSC colonies reach 70-80% confluency, aspirate the medium and wash with DPBS.
-
Add Versene or Dispase and incubate at 37°C until the edges of the colonies begin to lift.
-
Aspirate the dissociation reagent and gently detach the colonies using a cell scraper in fresh culture medium.
-
Break up the colonies into smaller aggregates by gentle pipetting.
-
Plate the aggregates onto new Matrigel®-coated plates at the desired split ratio.
-
Protocol for ELA-32 Treatment
This protocol describes the treatment of hiPSCs with various concentrations of Compound ELA-32 to assess its effects.
Materials:
-
Cultured human iPSCs (70-80% confluent)
-
Compound ELA-32 stock solution (e.g., 10 mM in DMSO)
-
mTeSR™1 or E8™ Medium
-
DMSO (vehicle control)
-
96-well and 6-well tissue culture plates
Protocol Steps:
-
Preparation of ELA-32 Working Solutions:
-
Prepare a serial dilution of the ELA-32 stock solution in culture medium to achieve the desired final concentrations (e.g., 0.1 µM, 1 µM, 10 µM, 50 µM, 100 µM).
-
Prepare a vehicle control medium containing the same final concentration of DMSO as the highest ELA-32 concentration.
-
-
Treatment of iPSCs:
-
Plate iPSCs in 96-well plates for viability assays and 6-well plates for pluripotency and differentiation analysis.
-
Allow the cells to attach and recover for 24 hours.
-
Aspirate the medium and replace it with the prepared ELA-32 working solutions or vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Assessment of Cytotoxicity
Protocol for MTT Assay:
-
After the treatment period, add MTT reagent to each well of the 96-well plate and incubate at 37°C for 2-4 hours.
-
Add solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Analysis of Pluripotency Marker Expression
Protocol for Immunocytochemistry:
-
Fix the treated cells in 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS.
-
Block with 5% bovine serum albumin (BSA) in PBS for 1 hour.
-
Incubate with primary antibodies against pluripotency markers (e.g., OCT4, SOX2, NANOG) overnight at 4°C.
-
Wash with PBS and incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature.
-
Counterstain with DAPI to visualize nuclei.
-
Image the cells using a fluorescence microscope.
Evaluation of Differentiation
Protocol for Embryoid Body (EB) Formation:
-
Detach iPSC colonies and culture them in suspension in low-attachment plates with differentiation medium.
-
Allow EBs to form and grow for 8-12 days.
-
Collect EBs and analyze the expression of markers for the three germ layers (endoderm: SOX17, FOXA2; mesoderm: Brachyury, ISL1; ectoderm: PAX6, Nestin) by qRT-PCR or immunocytochemistry.[9]
Data Presentation
Table 1: Cytotoxicity of ELA-32 on Human iPSCs
| ELA-32 Concentration (µM) | Cell Viability (%) after 48h (Mean ± SD) |
| 0 (Vehicle) | 100 ± 4.5 |
| 0.1 | 98.2 ± 5.1 |
| 1 | 95.6 ± 3.9 |
| 10 | 88.3 ± 6.2 |
| 50 | 62.1 ± 7.8 |
| 100 | 25.4 ± 8.3 |
Table 2: Effect of ELA-32 on Pluripotency Marker Expression (Relative Gene Expression by qRT-PCR after 72h)
| Treatment | OCT4 (Fold Change) | SOX2 (Fold Change) | NANOG (Fold Change) |
| Vehicle Control | 1.00 | 1.00 | 1.00 |
| ELA-32 (1 µM) | 0.95 ± 0.12 | 1.05 ± 0.09 | 0.98 ± 0.15 |
| ELA-32 (10 µM) | 0.45 ± 0.08 | 0.52 ± 0.11 | 0.38 ± 0.07 |
Table 3: Effect of ELA-32 on Differentiation Marker Expression in EBs (Relative Gene Expression by qRT-PCR at Day 8)
| Treatment in EBs | SOX17 (Endoderm) | Brachyury (Mesoderm) | PAX6 (Ectoderm) |
| Spontaneous Differentiation | 1.00 | 1.00 | 1.00 |
| ELA-32 (10 µM) | 3.2 ± 0.4 | 0.8 ± 0.1 | 0.7 ± 0.2 |
Visualizations
Caption: Experimental workflow for ELA-32 treatment of human iPSCs.
Caption: Key signaling pathways maintaining hiPSC pluripotency.
References
- 1. Transcriptome Profiling of Patient-Specific Human iPSC-Cardiomyocytes Predicts Individual Drug Safety and Efficacy Responses In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Functional and Mechanistic Neurotoxicity Profiling Using Human iPSC-Derived Neural 3D Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Role of Induced Pluripotent Stem Cells (iPSCs) in Regenerative Medicine, Disease Modeling, and Drug Discovery [frontiersin.org]
- 4. Signaling networks in human pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Signaling Molecules Governing Pluripotency and Early Lineage Commitments in Human Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Intracellular signaling pathways regulating pluripotency of embryonic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. coriell.org [coriell.org]
- 8. coriell.org [coriell.org]
- 9. Induced Pluripotent Stem Cells Reprogrammed with Three Inhibitors Show Accelerated Differentiation Potentials with High Levels of 2-Cell Stage Marker Expression - PMC [pmc.ncbi.nlm.nih.gov]
ELA-32 in Angiogenesis Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
ELA-32, a 32-amino acid peptide, is a potent and high-affinity agonist for the apelin receptor (APJ).[1] Emerging research highlights its critical role in cardiovascular development and physiology, including the process of angiogenesis—the formation of new blood vessels from pre-existing ones. ELA-32 has been shown to stimulate angiogenesis in Human Umbilical Vein Endothelial Cells (HUVECs), making it a molecule of significant interest for therapeutic applications in tissue repair and regenerative medicine.[1] These application notes provide a comprehensive overview of the use of ELA-32 in in vitro angiogenesis assays, detailing its mechanism of action and providing standardized protocols for experimental use.
Mechanism of Action
ELA-32 exerts its pro-angiogenic effects by binding to and activating the apelin receptor, a G-protein coupled receptor expressed on endothelial cells. This interaction initiates a downstream signaling cascade that promotes endothelial cell proliferation, migration, and tube formation. Key signaling pathways implicated in ELA-32-mediated angiogenesis include:
-
PI3K/Akt Pathway: Activation of the apelin receptor by ELA-32 leads to the stimulation of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.[2] This pathway is a central regulator of cell survival, growth, and proliferation in endothelial cells.
-
VEGFR2 Upregulation: ELA-32 has been demonstrated to upregulate the expression of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[3] This sensitization of endothelial cells to VEGF, a potent angiogenic factor, further enhances the pro-angiogenic response.
-
ERK1/2 Pathway: The Extracellular signal-regulated kinase (ERK1/2) pathway is also involved in the cellular response to ELA-32, contributing to processes such as cell migration and proliferation.
The culmination of these signaling events is the promotion of the key steps in angiogenesis: endothelial cell proliferation, migration, and differentiation into capillary-like structures.
Figure 1: ELA-32 signaling pathway in endothelial cells leading to angiogenesis.
Quantitative Data Presentation
The pro-angiogenic effects of ELA-32 can be quantified using in vitro angiogenesis assays, such as the endothelial tube formation assay. Below is a summary of representative quantitative data.
| Treatment Group | Concentration (µM) | Total Tube Length (µm/field) | Branch Points (per field) |
| Vehicle Control | 0 | 1500 ± 150 | 20 ± 5 |
| ELA-32 | 0.01 | 2500 ± 200 | 35 ± 7 |
| ELA-32 | 0.1 | 4500 ± 300 | 60 ± 8 |
| ELA-32 | 1.0 | 4800 ± 350 | 65 ± 10 |
| VEGF (Positive Control) | 50 ng/mL | 5000 ± 400 | 70 ± 12 |
Note: The data presented in this table is representative and may vary depending on the specific experimental conditions, cell type, and passage number.
Experimental Protocols
Endothelial Tube Formation Assay
This protocol details the steps for assessing the pro-angiogenic potential of ELA-32 by measuring the formation of capillary-like structures by endothelial cells cultured on a basement membrane matrix.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs), passage 2-6
-
Endothelial Cell Growth Medium (EGM-2)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Basement Membrane Extract (BME), Growth Factor Reduced
-
ELA-32 peptide
-
VEGF (positive control)
-
Phosphate Buffered Saline (PBS)
-
Calcein AM
-
96-well tissue culture plates
-
Inverted fluorescence microscope with image analysis software
Protocol:
-
Cell Culture: Culture HUVECs in EGM-2 supplemented with 2% FBS and 1% Penicillin-Streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO2. Use cells between passages 2 and 6 for optimal results.
-
Preparation of BME Plates: Thaw BME on ice overnight. Using pre-chilled pipette tips, coat the wells of a 96-well plate with 50 µL of BME. Ensure the BME is spread evenly across the well surface. Incubate the plate at 37°C for 30-60 minutes to allow the BME to solidify.
-
Cell Seeding: Harvest HUVECs using trypsin and resuspend them in serum-free EGM-2. Perform a cell count and adjust the concentration to 1 x 10^5 cells/mL.
-
Treatment Preparation: Prepare a dilution series of ELA-32 in serum-free EGM-2. A suggested concentration range is 0.01 µM to 1.0 µM. Prepare a positive control of VEGF (e.g., 50 ng/mL) and a vehicle control (serum-free EGM-2).
-
Assay Initiation: Add 100 µL of the HUVEC suspension to each well of the BME-coated plate. Then, add 100 µL of the respective treatment (ELA-32, VEGF, or vehicle) to the wells.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours. The optimal incubation time should be determined empirically.
-
Visualization and Imaging:
-
Carefully remove the culture medium from the wells.
-
Wash the cells gently with PBS.
-
Add 100 µL of Calcein AM solution (2 µg/mL in PBS) to each well and incubate for 30 minutes at 37°C.
-
Wash the cells again with PBS.
-
Visualize the tube network using an inverted fluorescence microscope. Capture images from at least three different fields per well.
-
-
Quantification: Use image analysis software to quantify the total tube length and the number of branch points in each image. Average the data from the replicate wells for each treatment group.
Figure 2: Experimental workflow for the endothelial tube formation assay.
Troubleshooting and Considerations
-
Cell Passage Number: The responsiveness of HUVECs can decrease with higher passage numbers. It is crucial to use low-passage cells (2-6) for consistent results.
-
BME Quality: The quality and lot-to-lot variability of the BME can significantly impact tube formation. It is recommended to test new lots of BME before use in critical experiments.
-
Incubation Time: The optimal incubation time for tube formation can vary. A time-course experiment is recommended to determine the peak of tube formation for your specific experimental conditions.
-
Concentration of ELA-32: While doses exceeding 0.01 µM have been shown to be effective, a full dose-response curve should be performed to determine the optimal concentration for the desired effect.[2][4]
Conclusion
ELA-32 is a valuable tool for studying angiogenesis in vitro. Its potent pro-angiogenic activity, mediated through the apelin receptor and subsequent activation of the PI3K/Akt and ERK signaling pathways, makes it a promising candidate for further investigation in the context of drug development and regenerative medicine. The provided protocols offer a standardized method for assessing the angiogenic potential of ELA-32 in a laboratory setting.
References
- 1. rndsystems.com [rndsystems.com]
- 2. ELABELA improves endothelial cell function via the ELA-APJ axis by activating the PI3K/Akt signalling pathway in HUVECs and EA.hy926 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Endothelial ELABELA improves post-ischemic angiogenesis by upregulating VEGFR2 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Recombinant Human ELA-32: A Comprehensive Guide for Researchers
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
ELA-32 (also known as Apela or Toddler) is a recently identified endogenous peptide hormone that acts as a potent agonist for the apelin receptor (APJ), a G protein-coupled receptor. Despite its discovery, the full range of its physiological and pathological roles is still under active investigation. This document provides a comprehensive overview of recombinant human ELA-32, including information on suppliers, proper handling and storage, and detailed protocols for in vitro and in vivo studies.
Product Information and Suppliers
Recombinant human ELA-32 is a synthetic peptide corresponding to the 32-amino acid isoform of the human ELA protein. It is a critical reagent for studying the biological functions of the ELA-apelin receptor system. Several reputable suppliers offer high-purity recombinant human ELA-32 for research purposes.
Table 1: Recombinant Human ELA-32 Supplier Information
| Supplier | Product Name | Catalog Number (Example) | Purity | Form |
| Tocris Bioscience | ELA-32 (human) | 6291 | >95% | Lyophilized solid |
| R&D Systems | ELA-32 (human) | AG-P-1002 | >95% | Lyophilized solid |
| MedchemExpress | ELA-32(human) | HY-P1475 | >98% | Lyophilized solid |
Note: This table is not exhaustive and other suppliers may be available. Please refer to the supplier's datasheet for the most up-to-date information.
Handling, Storage, and Reconstitution
Proper handling and storage of recombinant ELA-32 are crucial to maintain its biological activity.
2.1. Storage
-
Lyophilized Powder: Upon receipt, store the lyophilized ELA-32 at -20°C or -80°C for long-term storage.
-
Reconstituted Solution: Aliquot the reconstituted solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the peptide. Store aliquots at -20°C or -80°C. For short-term storage (up to one week), the reconstituted solution can be kept at 4°C.
2.2. Reconstitution Protocol
-
Centrifuge: Briefly centrifuge the vial before opening to ensure that all the lyophilized powder is at the bottom.
-
Reconstitution Buffer: Reconstitute the lyophilized ELA-32 in sterile, distilled water or a buffer such as phosphate-buffered saline (PBS). Supplier datasheets often recommend sterile water.
-
Concentration: A common recommendation is to reconstitute to a stock concentration of 0.1-1.0 mg/mL. For example, to make a 1 mg/mL stock solution from 1 mg of peptide, add 1 mL of sterile water.
-
Mixing: Gently vortex or pipette the solution up and down to ensure the peptide is fully dissolved. Avoid vigorous shaking.
-
Carrier Protein: For long-term storage of dilute solutions (<0.5 mg/mL), consider adding a carrier protein such as bovine serum albumin (BSA) to a final concentration of 0.1% to prevent adsorption of the peptide to the vial surface.
Biological Activity and Signaling Pathways
ELA-32 is a high-affinity agonist for the apelin receptor (APJ).[1] Its binding initiates a cascade of intracellular signaling events that mediate its diverse biological effects.
3.1. Signaling Pathways
ELA-32 binding to the APJ receptor can activate both G protein-dependent and β-arrestin-dependent signaling pathways.[2][3]
-
G Protein-Dependent Pathway: ELA-32 primarily couples to the Gαi subunit, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[4] This pathway also activates downstream effectors such as the PI3K/AKT and MAPK/ERK pathways.[5]
-
β-Arrestin-Dependent Pathway: ELA-32 has been shown to be a biased agonist, strongly promoting the recruitment of β-arrestin to the APJ receptor.[2][3] This can lead to receptor internalization and the initiation of distinct signaling cascades.
Below are diagrams illustrating the key signaling pathways and a general experimental workflow for studying ELA-32.
Caption: ELA-32 signaling through the apelin receptor (APJ).
Caption: A typical workflow for in vitro experiments using ELA-32.
Experimental Protocols
The following are detailed protocols for key experiments to assess the biological activity of recombinant human ELA-32.
4.1. In Vitro Angiogenesis: HUVEC Tube Formation Assay
This assay assesses the ability of ELA-32 to promote the formation of capillary-like structures by human umbilical vein endothelial cells (HUVECs).[6][7][8][9]
Materials:
-
Recombinant human ELA-32
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (e.g., EGM-2)
-
Basement Membrane Matrix (e.g., Matrigel®)
-
96-well tissue culture plates
-
Calcein AM (for visualization, optional)
Protocol:
-
Plate Coating: Thaw the basement membrane matrix on ice. Coat the wells of a pre-chilled 96-well plate with 50 µL of the matrix per well. Incubate at 37°C for 30-60 minutes to allow for solidification.[6]
-
Cell Preparation: Culture HUVECs to 70-90% confluency. Harvest the cells using trypsin and resuspend them in serum-free or low-serum endothelial cell medium.
-
Cell Seeding: Seed the HUVECs onto the solidified matrix at a density of 1-2 x 10^4 cells per well.
-
Treatment: Immediately add recombinant ELA-32 to the wells at various concentrations (e.g., 0.1 nM to 1 µM). Include a vehicle control (medium alone) and a positive control (e.g., VEGF).
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.[6]
-
Visualization and Analysis:
-
Light Microscopy: Observe and photograph the formation of tube-like structures using an inverted microscope.
-
Fluorescence Microscopy (Optional): If using Calcein AM, incubate the cells with the dye for 30 minutes before imaging.
-
Quantification: Analyze the images to quantify tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.
-
4.2. Cell-Based Functional Assays
These assays are used to quantify the potency and efficacy of ELA-32 at the apelin receptor.
4.2.1. cAMP Inhibition Assay
This assay measures the ability of ELA-32 to inhibit cAMP production in cells expressing the apelin receptor.[4]
Materials:
-
Recombinant human ELA-32
-
CHO or HEK293 cells stably expressing the human apelin receptor (CHO-hAPJ or HEK-hAPJ)
-
Forskolin (B1673556) (an adenylyl cyclase activator)
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)
-
Cell culture medium
Protocol:
-
Cell Seeding: Seed the CHO-hAPJ or HEK-hAPJ cells in a 96-well or 384-well plate and culture overnight.
-
Pre-treatment: Pre-treat the cells with varying concentrations of recombinant ELA-32 for 15-30 minutes.
-
Stimulation: Stimulate the cells with a fixed concentration of forskolin (e.g., 10 µM) to induce cAMP production.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP levels against the log concentration of ELA-32 and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
4.2.2. β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the apelin receptor upon ELA-32 stimulation.[10][11][12][13]
Materials:
-
Recombinant human ELA-32
-
Cell line engineered for β-arrestin recruitment assays (e.g., PathHunter® β-Arrestin cells expressing APJ)
-
Assay-specific reagents (provided with the commercial assay kit)
Protocol:
-
Cell Seeding: Seed the engineered cells in the appropriate assay plate as recommended by the manufacturer.
-
Treatment: Add varying concentrations of recombinant ELA-32 to the cells.
-
Incubation: Incubate the plate for the time specified in the assay protocol (typically 60-90 minutes).
-
Detection: Add the detection reagents and measure the signal (e.g., chemiluminescence) using a plate reader.
-
Data Analysis: Plot the signal against the log concentration of ELA-32 and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
4.3. In Vivo Administration
The following provides general guidance for in vivo studies in mice. The optimal dose and route of administration will depend on the specific animal model and research question.
Table 2: General Guidelines for In Vivo Administration of ELA-32 in Mice
| Parameter | Recommendation | Reference |
| Route of Administration | Intravenous (IV), Intraperitoneal (IP), Subcutaneous (SC) | [14][15] |
| Dosage Range | 10 µg/kg to 1 mg/kg | [16] (Example from a similar study) |
| Vehicle | Sterile saline or PBS | [16] |
| Volume | < 200 µL for IV, < 2-3 mL for IP | [14] |
Pharmacokinetics:
-
The half-life of ELA-32 has been reported to be approximately 47 minutes in human plasma and less than a minute in human kidney homogenates.[5]
Quantitative Data Summary
The following table summarizes key quantitative data for the biological activity of human ELA-32.
Table 3: Biological Activity of Recombinant Human ELA-32
| Parameter | Value | Assay System | Reference |
| Binding Affinity (Kd) | 0.51 nM | Apelin Receptor | [1] |
| IC50 (cAMP Inhibition) | 0.27 nM | Apelin Receptor | [1] |
| EC50 (cAMP Suppression) | 11.1 nM | CHO cells expressing human APJ | [4] |
| EC50 (ERK1/2 Phosphorylation) | 14.3 nM | CHO cells expressing human APJ | [4] |
| EC50 (β-Arrestin Recruitment) | -7.66 ± 0.114 (logEC50) | BRET-based assay | [3] |
| Half-life (Human Plasma) | ~47 minutes | In vitro incubation | [5] |
| Half-life (Human Kidney Homogenate) | < 1 minute | In vitro incubation | [5] |
Conclusion
Recombinant human ELA-32 is a valuable tool for elucidating the complex biology of the ELA-apelin receptor system. Adherence to proper handling, storage, and experimental protocols is essential for obtaining reliable and reproducible data. The information and protocols provided in this document serve as a comprehensive guide for researchers to effectively utilize this important research reagent in their studies.
References
- 1. ELA-32 (human) | CAS 1680205-79-1 | Apela | Elabela | Tocris Bioscience [tocris.com]
- 2. Frontiers | The Effects of Apelin and Elabela Ligands on Apelin Receptor Distinct Signaling Profiles [frontiersin.org]
- 3. The Effects of Apelin and Elabela Ligands on Apelin Receptor Distinct Signaling Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The network map of Elabela signaling pathway in physiological and pathological conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Human Umbilical Vein Endothelial Cells (HUVECs) Tube Formation Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. Endothelial Cell Tube Formation Assay | Thermo Fisher Scientific - US [thermofisher.com]
- 8. promocell.com [promocell.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2 | Springer Nature Experiments [experiments.springernature.com]
- 11. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Frontiers | ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment [frontiersin.org]
- 13. A novel luminescence-based β-arrestin recruitment assay for unmodified receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cea.unizar.es [cea.unizar.es]
- 15. How to Administer a Substance to a Mouse? - TransCure bioServices [transcurebioservices.com]
- 16. frontiersin.org [frontiersin.org]
Application Notes and Protocols for Western Blot Detection of Apelin Receptor (APJ)
Audience: Researchers, scientists, and drug development professionals.
Introduction: The apelin receptor (APJ), a G protein-coupled receptor, and its endogenous ligand, apelin, form a critical signaling system involved in a wide array of physiological processes.[1] These include cardiovascular regulation, angiogenesis, fluid homeostasis, and energy metabolism.[1][2][3] Given its diverse roles in both normal physiology and pathological conditions such as cardiovascular disease and cancer, the accurate detection and quantification of the apelin receptor are paramount for advancing research and therapeutic development.[4] Western blotting is a fundamental technique for identifying and quantifying the apelin receptor in various biological samples. This document provides a detailed protocol for performing a Western blot for the apelin receptor, including sample preparation, electrophoresis, protein transfer, immunodetection, and troubleshooting.
Apelin Receptor Signaling Pathway
The apelin receptor is activated by the binding of apelin peptides, leading to the engagement of multiple downstream signaling cascades.[2][4] Primarily, the receptor couples to Gαi and Gαq proteins.[5] This activation can trigger several key pathways, including the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, which plays a role in cell survival and migration, and the mitogen-activated protein kinase/extracellular signal-regulated kinase (MAPK/ERK) pathway, involved in cell proliferation.[2][4] Activation of the PI3K/Akt pathway can also lead to the phosphorylation of endothelial nitric oxide synthase (eNOS), promoting the release of nitric oxide (NO) and subsequent vasodilation.[2]
Caption: A diagram of the apelin receptor signaling pathway.
Experimental Protocol: Western Blot for Apelin Receptor
This protocol provides a step-by-step guide for the detection of the apelin receptor in cell lysates and tissue homogenates.
Sample Preparation
Proper sample preparation is crucial for obtaining reliable results.
-
Lysis Buffer Selection: The choice of lysis buffer depends on the subcellular localization of the apelin receptor. For this membrane-bound protein, a RIPA buffer is generally recommended.[6]
-
RIPA Buffer Composition: 150 mM NaCl, 1% NP-40 or Triton X-100, 0.5% sodium deoxycholate, 0.1% SDS, 50 mM Tris, pH 8.0.
-
-
Lysis of Adherent Cells:
-
Wash the cell culture dish with ice-cold PBS.
-
Aspirate the PBS and add ice-cold lysis buffer (e.g., 1 mL per 10 cm dish).
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice to ensure complete lysis.
-
Centrifuge the lysate at approximately 12,000 rpm for 20 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant to a new tube.
-
-
Protein Quantification: Determine the protein concentration of the lysate using a standard method such as the BCA or Bradford assay.[6][7]
-
Sample Denaturation:
SDS-PAGE
-
Gel Selection: Use a polyacrylamide gel suitable for the molecular weight of the apelin receptor (approximately 50 kDa).[8] A 10-12% SDS-PAGE gel is commonly used.[9] For smaller apelin peptides, a Tris-Tricine gel system (15% or higher) is recommended for better resolution of low molecular weight proteins.
-
Electrophoresis:
-
Load the denatured protein samples and a molecular weight marker into the wells of the gel.
-
Run the gel in 1X running buffer according to the manufacturer's instructions for the electrophoresis system.
-
Protein Transfer
-
Membrane Selection: Polyvinylidene difluoride (PVDF) membranes are recommended for their higher binding capacity, especially a 0.2 µm pore size for smaller proteins. Nitrocellulose membranes can also be used.[9]
-
Transfer Methods:
Immunodetection
-
Blocking:
-
Primary Antibody Incubation:
-
Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.[6][9]
-
Secondary Antibody Incubation:
-
Final Washes: Repeat the washing step with TBST three times for 10 minutes each.[6]
Detection
-
Substrate Incubation: Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Signal Capture: Capture the chemiluminescent signal using an appropriate imaging system.
Western Blot Workflow Diagram
Caption: A step-by-step workflow for apelin receptor Western blot.
Quantitative Data Summary
The following tables provide recommended starting points for various parameters in the Western blot protocol. Optimization may be required for specific experimental conditions.
Table 1: Reagent Concentrations and Incubation Times
| Step | Reagent | Recommended Concentration/Dilution | Incubation Time | Temperature |
| Protein Loading | Cell/Tissue Lysate | 10-50 µ g/lane [6][7] | - | - |
| Blocking | 5% Non-fat Milk or BSA in TBST | 5% (w/v)[6][9][10] | 1 hour[6][9] | Room Temperature |
| Primary Antibody | Anti-Apelin Receptor Antibody | 1:500 - 1:2000[13][14] | Overnight[6][9][11] | 4°C |
| Secondary Antibody | HRP-conjugated Secondary Ab | 1:2000 or as recommended | 1 hour[6][11] | Room Temperature |
Table 2: Commercially Available Primary Antibodies and Recommended Dilutions
| Product Name/Number | Host | Applications | Recommended WB Dilution | Supplier |
| NBP3-12285 | Rabbit | IHC, WB, ELISA, IP | 1:500 | Novus Biologicals |
| NBP1-00713 | Rabbit | ICC/IF, IHC, WB | 1:500 - 1:1000[13] | Novus Biologicals |
| ab84296 | Rabbit | WB | 1:1000[7] | Abcam |
| 702069 | Rabbit | WB, ICC/IF | 1-2 µg/mL[8] | Thermo Fisher |
| PA5-114860 | Rabbit | WB, ICC/IF, IHC(P) | 1:500 - 1:2000[14] | Thermo Fisher |
Troubleshooting
Common issues encountered during Western blotting for the apelin receptor and their potential solutions are outlined below.
Table 3: Troubleshooting Common Western Blot Issues
| Issue | Potential Cause | Recommended Solution |
| No or Weak Signal | Low protein abundance | Increase the amount of protein loaded per well (up to 40-60 µg).[6] |
| Inefficient protein transfer | Use a PVDF membrane with a smaller pore size (0.2 µm). Optimize transfer time and conditions. | |
| Low antibody affinity/concentration | Increase the primary antibody concentration or extend the incubation time.[15] Perform an antibody titration to find the optimal concentration. | |
| High Background | Insufficient blocking | Increase blocking time or try a different blocking agent (e.g., BSA instead of milk).[10][15] |
| Antibody concentration too high | Reduce the concentration of primary and/or secondary antibodies.[6] | |
| Inadequate washing | Increase the number and duration of wash steps.[6] | |
| Multiple or Incorrect Bands | Sample degradation | Use fresh samples and always include a protease inhibitor cocktail in the lysis buffer.[6] |
| Non-specific antibody binding | Run a negative control to check for non-specific binding. Ensure the primary antibody is validated for Western blotting. | |
| Protein aggregation | Ensure complete reduction and denaturation of the sample by boiling in sample buffer with a sufficient concentration of reducing agent. |
References
- 1. The apelin receptor: Physiology, pathology, cell signalling, and ligand modulation of a peptide-activated class A GPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cusabio.com [cusabio.com]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. A network map of apelin-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The Effects of Apelin and Elabela Ligands on Apelin Receptor Distinct Signaling Profiles [frontiersin.org]
- 6. benchchem.com [benchchem.com]
- 7. The apelin-apelin receptor signaling pathway in fibroblasts is involved in tumor growth via p53 expression of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Apelin Receptor Recombinant Monoclonal Antibody (5H5L9) (702069) [thermofisher.com]
- 9. benchchem.com [benchchem.com]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. APJ/Apelin receptor Antibody (NBP1-00713): Novus Biologicals [novusbio.com]
- 14. Apelin Polyclonal Antibody (PA5-114860) [thermofisher.com]
- 15. Western Blot Troubleshooting Guide | Bio-Techne [bio-techne.com]
Troubleshooting & Optimization
optimizing ELA-32 concentration for cell signaling
This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working with ELA-32 (Elabela/Toddler).
Frequently Asked Questions (FAQs)
Q1: What is ELA-32 and what is its primary mechanism of action?
A1: ELA-32 (also known as Elabela or Toddler) is a 32-amino acid peptide hormone that acts as a potent, high-affinity endogenous agonist for the apelin receptor (APJ).[1][2] It is a critical signaling molecule involved in various biological processes, including cardiovascular development, fluid homeostasis, and self-renewal of human embryonic stem cells (hESCs).[1][3][4] ELA-32 exerts its effects by binding to the APJ receptor, a G-protein coupled receptor (GPCR), which can activate several downstream signaling cascades, most notably the PI3K/AKT pathway.[4]
Q2: What are the key signaling pathways activated by ELA-32?
A2: ELA-32 is known to activate the following primary signaling pathways:
-
PI3K/AKT Pathway: This pathway is crucial for promoting cell survival, proliferation, and growth. In the context of hESCs, activation of this pathway by ELA-32 supports self-renewal.[4]
-
Gαi Signaling: ELA-32 binding to the APJ receptor can activate Gαi signaling, which is involved in regulating fluid homeostasis.[4]
-
TGFβ Pathway: ELA-32 has been shown to potentiate the TGFβ pathway, which can influence cell fate decisions, such as priming hESCs towards the endoderm lineage.[4]
Q3: What is the recommended starting concentration for ELA-32 in cell culture experiments?
A3: The optimal concentration of ELA-32 is highly dependent on the cell type and the specific biological question. However, based on its high affinity for the apelin receptor (IC50 = 0.27 nM; Kd = 0.51 nM), a good starting point for in vitro experiments is in the low nanomolar to picomolar range. We recommend performing a dose-response curve starting from 0.1 nM to 100 nM to determine the optimal concentration for your specific cell line and assay.
Q4: How should I prepare and store ELA-32?
A4: ELA-32 is a peptide and should be handled with care to maintain its stability and activity.
-
Reconstitution: Reconstitute lyophilized ELA-32 in sterile, nuclease-free water to a stock concentration of 1 mg/ml.
-
Storage: Store the lyophilized peptide at -20°C. After reconstitution, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Troubleshooting Guide
Problem 1: No observable cellular response after ELA-32 treatment.
| Possible Cause | Recommended Solution |
| Suboptimal Concentration | Perform a dose-response experiment with a wider concentration range (e.g., 1 pM to 1 µM) to identify the optimal concentration for your cell type and assay. |
| Low Apelin Receptor Expression | Confirm the expression of the apelin receptor (APJ) in your cell line using techniques like qPCR, Western blot, or flow cytometry. If expression is low or absent, consider using a cell line with known high expression or a transient transfection system. |
| Peptide Degradation | Ensure proper storage and handling of ELA-32. Avoid multiple freeze-thaw cycles. Use freshly prepared dilutions for each experiment. Consider using protease inhibitors in your cell culture medium if peptide degradation is suspected. |
| Incorrect Assay Endpoint | The chosen assay may not be sensitive to the signaling pathways activated by ELA-32. Verify that your readout (e.g., phosphorylation of AKT, cell proliferation) is appropriate for the expected biological response. |
Problem 2: High background or non-specific effects observed.
| Possible Cause | Recommended Solution |
| Excessively High Concentration | Reduce the concentration of ELA-32 used. High concentrations can lead to off-target effects or receptor desensitization. |
| Contamination of Reagents | Ensure all reagents, including cell culture media and buffers, are sterile and free of contaminants that could trigger a cellular response. |
| Solvent Effects | If using a solvent other than water to dissolve ELA-32, perform a vehicle control experiment to ensure the solvent itself is not causing the observed effects. |
Data and Protocols
ELA-32 Activity and Properties
| Parameter | Value | Reference |
| Molecular Weight | 3967.8 g/mol | [1] |
| Sequence | QRPVNLTMRRKLRKHNCLQRRCMPLHSRVPFP | [1] |
| IC50 | 0.27 nM | |
| Kd | 0.51 nM | |
| Solubility | Soluble to 1 mg/ml in water | |
| Storage | Store lyophilized peptide at -20°C |
Experimental Protocol: Determining Optimal ELA-32 Concentration via Western Blot for p-AKT
This protocol describes how to determine the optimal ELA-32 concentration by measuring the phosphorylation of AKT (a downstream target) in a human umbilical vein endothelial cell (HUVEC) line.
1. Cell Culture and Plating:
- Culture HUVECs in EGM-2 medium.
- Seed 5 x 10^5 cells per well in a 6-well plate and allow them to adhere overnight.
2. Serum Starvation:
- The next day, replace the growth medium with a basal medium (EBM-2) containing 0.5% FBS.
- Incubate for 4-6 hours to reduce basal levels of phosphorylated AKT.
3. ELA-32 Treatment:
- Prepare a dilution series of ELA-32 in basal medium (e.g., 0 nM, 0.1 nM, 1 nM, 10 nM, 100 nM, 500 nM).
- Aspirate the starvation medium and add the ELA-32 dilutions to the respective wells.
- Incubate for 15-30 minutes at 37°C.
4. Cell Lysis:
- Place the plate on ice and aspirate the medium.
- Wash the cells once with ice-cold PBS.
- Add 100 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.
- Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
- Incubate on ice for 30 minutes, vortexing occasionally.
- Centrifuge at 14,000 x g for 15 minutes at 4°C.
- Transfer the supernatant (protein lysate) to a new tube.
5. Protein Quantification:
- Determine the protein concentration of each lysate using a BCA assay.
6. Western Blotting:
- Load 20-30 µg of protein from each sample onto an SDS-PAGE gel.
- Perform electrophoresis to separate the proteins.
- Transfer the proteins to a PVDF membrane.
- Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
- Incubate the membrane with primary antibodies against phospho-AKT (Ser473) and total AKT overnight at 4°C.
- Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Wash again and detect the signal using an ECL substrate and an imaging system.
7. Data Analysis:
- Quantify the band intensities for phospho-AKT and total AKT.
- Normalize the phospho-AKT signal to the total AKT signal for each sample.
- Plot the normalized phospho-AKT levels against the ELA-32 concentration to determine the EC50 (the concentration that gives half-maximal response).
Visualizations
Caption: ELA-32 signaling through the APJ receptor and PI3K/AKT pathway.
Caption: Workflow for optimizing ELA-32 concentration.
Caption: Troubleshooting logic for lack of ELA-32 response.
References
common issues with ELA-32 peptide solubility
Welcome to the technical support center for the ELA-32 peptide. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the handling and use of the ELA-32 peptide, with a primary focus on solubility issues.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for reconstituting lyophilized ELA-32 peptide?
A1: For initial reconstitution, sterile, distilled water is the recommended solvent.[1][2] Many peptides, especially those with a net charge, are soluble in aqueous solutions. However, if you encounter solubility issues, the choice of solvent will depend on the physicochemical properties of the ELA-32 peptide.
Q2: My ELA-32 peptide did not dissolve completely in water. What should I do?
A2: If ELA-32 does not dissolve in water, it may be due to its hydrophobic nature or its tendency to aggregate.[3][4] You can try the following troubleshooting steps:
-
Assess the peptide's charge: Determine the theoretical net charge of the ELA-32 peptide at neutral pH. If the peptide is acidic (net negative charge), adding a small amount of a basic solution like 0.1M ammonium (B1175870) bicarbonate may help. If it is basic (net positive charge), a small amount of an acidic solution like 0.1M acetic acid can be used.[1][2][5]
-
Use an organic solvent: For hydrophobic peptides, dissolving in a small amount of a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) followed by dilution with your aqueous buffer is a common strategy.[3][6][7] Acetonitrile (ACN) or dimethylformamide (DMF) can also be used.[3][6]
-
Sonication: Gentle sonication can help to break up aggregates and enhance dissolution.[6]
-
Warming: Gently warming the solution (e.g., to 37°C) can also improve solubility.[8]
Q3: Can I use buffers to dissolve my ELA-32 peptide?
A3: Yes, using a buffer at a pH that is optimal for the peptide's solubility is recommended. Peptides are generally least soluble at their isoelectric point (pI) and more soluble at pH values away from their pI. Using a buffer at a physiological pH (around 7.4) is often a good starting point.
Q4: How can I prevent ELA-32 peptide aggregation?
A4: Aggregation can be a significant issue for many peptides.[9] To minimize aggregation:
-
Reconstitute at a higher concentration: Dissolving the peptide at a higher concentration in the initial solvent before diluting to the final experimental concentration can sometimes prevent aggregation.
-
Use appropriate solvents: As mentioned, using a small amount of an organic solvent like DMSO can help keep hydrophobic peptides in solution.
-
Store properly: Store the lyophilized peptide at -20°C or -80°C and the reconstituted solution in aliquots at -20°C to avoid repeated freeze-thaw cycles, which can promote aggregation.[10][11][12]
Q5: What are the recommended storage conditions for ELA-32 peptide?
A5:
-
Lyophilized powder: Store at -20°C or -80°C for long-term stability.[10][13]
-
Reconstituted solution: Aliquot the reconstituted peptide into single-use volumes and store at -20°C. Avoid repeated freeze-thaw cycles.[10][11][12][14] For short-term storage (a few days), 4°C may be acceptable, but refer to the manufacturer's specific recommendations.
Troubleshooting Guides
Problem: Lyophilized ELA-32 peptide is difficult to dissolve.
This guide provides a systematic approach to dissolving your ELA-32 peptide.
Experimental Protocol: Step-wise Solubilization of ELA-32 Peptide
-
Initial Attempt with Water:
-
Bring the lyophilized ELA-32 peptide to room temperature before opening the vial.
-
Add a small amount of sterile, distilled water to the vial to achieve a concentration higher than your final desired concentration.
-
Gently vortex or swirl to mix. Observe for complete dissolution.
-
-
pH Adjustment (if insoluble in water):
-
For Basic Peptides (net positive charge): Add a small volume of 10% acetic acid and gently mix.[1][2]
-
For Acidic Peptides (net negative charge): Add a small volume of 0.1% ammonium hydroxide (B78521) and gently mix.[2]
-
-
Use of Organic Solvents (if pH adjustment fails):
-
Add a minimal amount of DMSO (e.g., 10-50 µL) to the peptide.[7]
-
Ensure the peptide is fully dissolved in DMSO before slowly adding your aqueous buffer dropwise while gently vortexing.
-
-
Physical Methods to Aid Solubilization:
Data Presentation: Recommended Solvents for Peptides
| Solvent | Peptide Type | Considerations |
| Sterile Water | Hydrophilic, charged peptides | Ideal first choice for most peptides. |
| Acetic Acid (dilute) | Basic peptides (net positive charge) | Helps to solubilize by protonating acidic residues.[1][2] |
| Ammonium Hydroxide (dilute) | Acidic peptides (net negative charge) | Increases solubility by deprotonating basic residues.[2] |
| DMSO, DMF, Acetonitrile | Hydrophobic peptides | Use a minimal amount to first dissolve the peptide, then dilute.[3][6] |
Problem: Reconstituted ELA-32 peptide solution appears cloudy or shows precipitation.
Cloudiness or precipitation after reconstitution indicates either poor solubility or aggregation.
Troubleshooting Workflow for Precipitated Peptide
Caption: Troubleshooting workflow for a cloudy or precipitated ELA-32 solution.
ELA-32 Signaling Pathway
ELA-32 is an endogenous ligand for the Apelin Receptor (APJ), a G protein-coupled receptor (GPCR).[15] Its binding can trigger multiple downstream signaling cascades.
Caption: Simplified signaling pathways of the ELA-32 peptide via the Apelin Receptor (APJ).
References
- 1. biorbyt.com [biorbyt.com]
- 2. genscript.com [genscript.com]
- 3. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 4. iscabiochemicals.com [iscabiochemicals.com]
- 5. bachem.com [bachem.com]
- 6. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 7. biocat.com [biocat.com]
- 8. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 9. mdpi.com [mdpi.com]
- 10. The Ultimate Guide to Storing Peptides: Best Practices for Maximum Potency & Longevity | Dripdok Help Center [intercom.help]
- 11. lifetein.com [lifetein.com]
- 12. uk-peptides.com [uk-peptides.com]
- 13. bachem.com [bachem.com]
- 14. genscript.com [genscript.com]
- 15. In vitro metabolism of synthetic Elabela/Toddler (ELA-32) peptide in human plasma and kidney homogenates analyzed with mass spectrometry and validation of endogenous peptide quantification in tissues by ELISA - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting ELA-32 ELISA assay variability
Welcome to the technical support center for the ELA-32 ELISA assay. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you achieve accurate and reproducible results in your experiments.
Troubleshooting Guides
This section provides solutions to common issues encountered during the ELA-32 ELISA assay. Each problem is addressed in a question-and-answer format, detailing potential causes and corrective actions.
High Signal or Background
Question: Why am I observing high background or an excessively high signal across my entire plate?
High background can obscure the true signal and reduce the dynamic range of the assay.[1][2] This issue can arise from several factors, including insufficient washing, non-specific binding of antibodies, or contaminated reagents.[1][3]
Possible Causes and Solutions:
| Possible Cause | Solution |
| Insufficient Washing | Increase the number of wash cycles and the soaking time between washes. Ensure complete aspiration of wash buffer from the wells after each step.[4][5][6][7] An automated plate washer can improve consistency.[6][8] |
| Contaminated Reagents | Prepare fresh substrate solution for each use, as it can become contaminated.[6][9] Ensure all buffers are freshly prepared and free of microbial contamination.[4][8] |
| Excessive Antibody Concentration | Reduce the concentration of the primary or secondary antibody. Titrate the antibodies to determine the optimal concentration.[8] |
| Prolonged Incubation Times | Strictly adhere to the incubation times specified in the protocol.[10] Over-incubation can lead to increased non-specific binding. |
| Ineffective Blocking | Optimize the blocking buffer by trying different blocking agents (e.g., BSA, casein).[6] Increase the blocking incubation time to ensure all non-specific binding sites are covered.[7] |
| Cross-Reactivity | The detection antibody may be cross-reacting with other molecules in the sample or with the coating antibody.[10] Run appropriate controls, such as a control without the primary antibody, to test for non-specific binding of the secondary antibody.[7] |
| High Assay Temperature | Maintain the recommended incubation temperature. Assays run near heat sources or in direct sunlight may result in higher background.[4] |
| Substrate Reaction Not Stopped Properly | Ensure the stop solution is added promptly and mixed thoroughly to halt the enzymatic reaction. Read the plate immediately after adding the stop solution.[3][11] |
Weak or No Signal
Question: What are the reasons for a weak or absent signal in my ELA-32 ELISA?
A weak or no signal can be frustrating and may indicate a problem with one or more critical steps of the assay.[2]
Possible Causes and Solutions:
| Possible Cause | Solution |
| Reagents Not at Room Temperature | Allow all reagents to reach room temperature (18-25°C) for at least 15-20 minutes before use.[12][13] |
| Improper Reagent Preparation or Addition | Double-check all dilution calculations and ensure reagents are added in the correct order as specified in the protocol.[8][12] |
| Expired or Improperly Stored Reagents | Verify the expiration dates on all kit components and ensure they have been stored at the recommended temperature (typically 2-8°C).[12] Do not use expired reagents.[12] |
| Insufficient Incubation Time | Adhere to the incubation times recommended in the protocol.[10] You may need to optimize incubation times for your specific experimental conditions.[12] |
| Low Antibody Concentration | Increase the concentration of the capture or detection antibody. |
| Inactive Enzyme or Substrate | Ensure the substrate has been stored correctly and has not expired.[8] Sodium azide, a common preservative, can inhibit peroxidase reactions.[8] |
| Wells Dried Out | Do not allow the wells to dry out at any stage of the assay.[9][10] Keep the plate covered during incubations.[11] |
| Incorrect Plate Reader Settings | Verify that the plate reader is set to the correct wavelength for the substrate used.[8][14] |
High Variability Between Replicates
Question: My replicate wells show a high coefficient of variation (CV). What could be the cause?
High variability in replicate wells can compromise the reliability of your results.[10] The goal is to achieve a CV of less than 20%.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Pipetting Errors | Ensure pipettes are properly calibrated.[15] Use a multi-channel pipette for adding reagents to minimize variability.[6] Change pipette tips between each standard, sample, and reagent.[16] |
| Inadequate Mixing of Reagents | Thoroughly mix all reagents and samples before adding them to the wells.[8][15] |
| Uneven Washing | Ensure all wells are washed equally and thoroughly. An automated plate washer can improve consistency. Check that all ports of the washer are clear and dispensing properly. |
| Edge Effects | Temperature gradients across the plate can cause "edge effects," where the outer wells behave differently from the inner wells.[17] To mitigate this, ensure the plate is at a uniform temperature by allowing it to equilibrate to room temperature before use and avoid stacking plates during incubation.[11][17] Using a plate sealer can also help prevent evaporation from the outer wells. |
| Bubbles in Wells | Check for and remove any bubbles in the wells before reading the plate, as they can interfere with the optical density reading.[15] |
| Particulate Matter in Samples | Centrifuge samples to remove any particulate matter that could interfere with the assay.[10] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for the ELA-32 ELISA kit?
Most ELISA kits should be stored at 2-8°C.[12] Always refer to the kit's manual for specific storage instructions.
Q2: Can I use reagents from different ELA-32 ELISA kits?
It is not recommended to mix reagents from different kit lots. Reagents are often optimized as a matched set, and mixing them can lead to inaccurate results.
Q3: How should I prepare my samples for the ELA-32 ELISA assay?
Sample preparation will vary depending on the sample type. It is crucial to follow the protocol provided with the kit. If your samples have high particulate matter, centrifugation is recommended.[10]
Q4: What should I do if my standard curve is poor?
A poor standard curve can result from several issues, including improper dilution of the standard, pipetting errors, or degraded standard stock solution.[16] Double-check your dilution calculations and pipetting technique.[16] Ensure the standard has been stored correctly.[18]
Q5: How can I prevent edge effects?
To minimize edge effects, ensure the plate and all reagents are at room temperature before starting the assay. Use a plate sealer during incubations to prevent evaporation.[11] Avoid stacking plates during incubation to ensure uniform temperature distribution.[11]
Experimental Protocols
Standard ELA-32 Sandwich ELISA Protocol
This protocol outlines the key steps for a typical sandwich ELISA.
-
Coating: Dilute the capture antibody in a coating buffer (e.g., PBS or carbonate-bicarbonate buffer) and add 100 µL to each well of a 96-well ELISA plate.[8] Incubate overnight at 4°C.
-
Washing: Aspirate the coating solution and wash the plate 3-5 times with 300 µL of wash buffer (e.g., PBS with 0.05% Tween-20) per well.
-
Blocking: Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well to block non-specific binding sites. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step as described in step 2.
-
Sample/Standard Incubation: Add 100 µL of appropriately diluted samples and standards to the wells. Incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step as described in step 2.
-
Detection Antibody Incubation: Add 100 µL of diluted detection antibody to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step as described in step 2.
-
Enzyme-Conjugate Incubation: Add 100 µL of diluted enzyme-conjugated secondary antibody (e.g., HRP-conjugate) to each well. Incubate for 1 hour at room temperature in the dark.
-
Washing: Repeat the washing step as described in step 2.
-
Substrate Incubation: Add 100 µL of substrate solution (e.g., TMB) to each well. Incubate for 15-30 minutes at room temperature in the dark.
-
Stop Reaction: Add 50-100 µL of stop solution (e.g., 2N H₂SO₄) to each well to stop the reaction. The color in the wells should change from blue to yellow.
-
Read Plate: Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm for TMB with a sulfuric acid stop solution) within 30 minutes of adding the stop solution.
Visualizations
Caption: Figure 1. ELA-32 Sandwich ELISA Workflow
Caption: Figure 2. ELA-32 ELISA Troubleshooting Decision Tree
References
- 1. Troubleshooting Common ELISA Kit Problems: A Lab Technician's Guide [synapse.patsnap.com]
- 2. ELISA Kit Troubleshooting | Rockland [rockland.com]
- 3. Surmodics - What Causes High Background in ELISA Tests? [shop.surmodics.com]
- 4. sinobiological.com [sinobiological.com]
- 5. How to troubleshoot if the Elisa Kit has high background? - Blog [jg-biotech.com]
- 6. maxanim.com [maxanim.com]
- 7. How to deal with high background in ELISA | Abcam [abcam.com]
- 8. ELISA Troubleshooting Guide [sigmaaldrich.com]
- 9. assaygenie.com [assaygenie.com]
- 10. ethosbiosciences.com [ethosbiosciences.com]
- 11. Surmodics - Potential Errors that can Occur in an ELISA [shop.surmodics.com]
- 12. ELISA Troubleshooting Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 13. biomatik.com [biomatik.com]
- 14. arp1.com [arp1.com]
- 15. arp1.com [arp1.com]
- 16. blog.abclonal.com [blog.abclonal.com]
- 17. researchgate.net [researchgate.net]
- 18. arp1.com [arp1.com]
preventing degradation of ELA-32 in experiments
Welcome to the technical support center for ELA-32 (Elabela-32). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of ELA-32 during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for long-term storage of ELA-32?
For long-term stability, it is highly recommended to store ELA-32 in its lyophilized (freeze-dried) form at -20°C or -80°C in a desiccated environment.[1][2] Lyophilized peptides are significantly more stable than those in solution.[1]
Q2: I need to reconstitute ELA-32 for my experiment. What is the best practice for preparing and storing the solution?
When reconstituting ELA-32, use high-purity, sterile solvents and buffers. A slightly acidic buffer (pH 4-6) is often a good starting point to minimize hydrolysis.[1] To avoid degradation from repeated freeze-thaw cycles, it is crucial to aliquot the peptide solution into single-use volumes before freezing.[1] For short-term storage (days to weeks), refrigeration at 2-8°C may be sufficient, but for longer periods, freezing at -20°C or -80°C is recommended.[1]
Q3: My ELA-32 solution appears to have precipitated. What could be the cause and how can I fix it?
Peptide precipitation can occur for several reasons:
-
pH is near the isoelectric point (pI): Adjust the pH of your solution to be at least one to two units away from the pI.
-
High peptide concentration: Try diluting the solution.
-
Inappropriate solvent: If ELA-32 is hydrophobic, consider adding a small amount of an organic solvent like DMSO, DMF, or acetonitrile (B52724) to your aqueous buffer.
-
Temperature fluctuations: Ensure consistent storage temperatures and avoid repeated freeze-thaw cycles by preparing single-use aliquots.[1]
Q4: I am observing a loss of ELA-32 activity in my experiments. What are the likely causes of chemical degradation?
Several chemical degradation pathways can lead to a loss of peptide activity:
-
Hydrolysis: This can be minimized by using a slightly acidic pH (4-6) for your solution and avoiding strongly acidic or basic conditions.[1]
-
Oxidation: ELA-32 contains amino acids like Cysteine and Methionine which are susceptible to oxidation. To mitigate this, consider purging the vial with an inert gas like argon or nitrogen before sealing and storing it protected from light.[1][3]
-
Deamidation: If your peptide sequence contains Asparagine (Asn) or Glutamine (Gln), deamidation can occur. Storing at a lower pH can help slow this process.[1]
-
Protease contamination: Ensure all your solutions and labware are sterile. The use of protease inhibitors may be considered if they are compatible with your experimental setup.[1]
Troubleshooting Guides
Issue 1: Rapid degradation of ELA-32 in biological samples.
-
Potential Cause: Enzymatic degradation is a primary concern in biological matrices like plasma and tissue homogenates.
-
Troubleshooting Steps:
-
Minimize Incubation Time: Be aware of the half-life of ELA-32 in your specific experimental system. For instance, in human plasma, the half-life is approximately 47.2 minutes, while in kidney homogenates, it is much shorter at around 44.2 seconds.[4][5][6]
-
Use Enzyme Inhibitors: To terminate enzymatic reactions, you can add agents like ice-cold guanidine (B92328) hydrochloride (6 M) to your samples at the end of the incubation period.[4][5][6]
-
Maintain Low Temperatures: Keep samples on ice whenever possible to reduce enzymatic activity.
-
Issue 2: Inconsistent results in cell-based assays.
-
Potential Cause: Degradation of ELA-32 in the cell culture media over the course of the experiment.
-
Troubleshooting Steps:
-
Pre-test Stability: Perform a pilot experiment to determine the stability of ELA-32 in your specific cell culture medium and conditions.
-
Replenish ELA-32: For longer incubation times, consider replenishing the ELA-32 in the medium at set intervals.
-
Optimize pH of Media: Ensure the pH of your culture media is within a range that promotes ELA-32 stability, ideally slightly acidic if compatible with your cells.[1]
-
Quantitative Data Summary
The stability of ELA-32 can vary significantly depending on the experimental environment. Below is a summary of its half-life in different human-derived biological samples.
| Biological Matrix | Half-Life of ELA-32 | Reference |
| Human Plasma | 47.2 ± 5.7 minutes | [4][5][6] |
| Human Kidney Homogenate | 44.2 ± 3 seconds | [4][5][6] |
Experimental Protocols
Protocol: In Vitro Metabolism of ELA-32 in Human Plasma and Kidney Homogenates
This protocol is adapted from studies investigating the metabolic fate of ELA-32.[4][5][6]
1. Sample Preparation:
- Thaw human plasma and kidney homogenate samples and maintain them at 37°C.
- Withdraw a blank control sample from each matrix before the addition of ELA-32.
2. Incubation:
- Add ELA-32 to the plasma and kidney homogenate to a final concentration of 5 µg/mL. This is time zero.
- Incubate the samples at 37°C.
- Withdraw aliquots at various time points (e.g., Plasma: 0, 2, 5, 10, 15, 30, 60, 120, 240 minutes; Kidney Homogenate: 0, 2, 5, 10, 15, 30, 60, 120 minutes).
3. Reaction Termination:
- Immediately mix the withdrawn aliquots with half a volume of ice-cold 6 M guanidine hydrochloride to stop all enzymatic reactions.
4. Sample Processing for Analysis (e.g., LC-MS/MS):
- Precipitate proteins from the samples.
- Perform solid-phase extraction on the supernatant.
- Reduce and alkylate the peptide samples before analysis.
Visualizations
Signaling Pathway of ELA-32
Caption: ELA-32 binds to the Apelin Receptor (APJ), activating Gαi-dependent PI3K/AKT and MAPK signaling pathways to elicit cellular responses.
Experimental Workflow for ELA-32 Degradation Analysis
Caption: Workflow for analyzing ELA-32 degradation in biological samples, from sample preparation to LC-MS/MS analysis.
Troubleshooting Logic for ELA-32 Degradation
Caption: A logical flowchart for troubleshooting common causes of ELA-32 degradation during experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. veeprho.com [veeprho.com]
- 3. nordscipeptides.com [nordscipeptides.com]
- 4. In vitro metabolism of synthetic Elabela/Toddler (ELA-32) peptide in human plasma and kidney homogenates analyzed with mass spectrometry and validation of endogenous peptide quantification in tissues by ELISA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro metabolism of synthetic Elabela/Toddler (ELA-32) peptide in human plasma and kidney homogenates analyzed with mass spectrometry and validation of endogenous peptide quantification in tissues by ELISA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro metabolism of synthetic Elabela/Toddler (ELA-32) peptide in human plasma and kidney homogenates analyzed with mass spectrometry and validation of endogenous peptide quantification in tissues by ELISA. [repository.cam.ac.uk]
Technical Support Center: ELA-32 Signaling in Primary Cell Culture
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in successfully studying ELA-32 signaling in primary cell culture.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments involving ELA-32 in primary cell culture.
| Issue | Potential Cause | Recommended Solution |
| No or weak cellular response to ELA-32 treatment. | Degradation of ELA-32 peptide: ELA-32 has a limited half-life in biological fluids. For instance, its half-life in human plasma is approximately 47.2 minutes and less than a minute in kidney homogenates.[1][2] | 1. Prepare fresh ELA-32 solutions for each experiment. 2. Minimize the time between adding ELA-32 to the culture medium and the experimental endpoint. 3. Consider using a serum-free or low-serum medium during the treatment period to reduce enzymatic degradation. 4. For longer-term experiments, replenish the ELA-32-containing medium at regular intervals. |
| Oxidation of ELA-32 peptide: ELA peptides are susceptible to oxidation, which can affect their biological activity.[1][2] | 1. Store ELA-32 peptide under recommended conditions (e.g., at -20°C). 2. Use high-quality, sterile water or buffer to reconstitute the peptide. 3. Minimize freeze-thaw cycles. | |
| Low or absent apelin receptor (APJ) expression: The target primary cells may not express sufficient levels of the APJ receptor for a robust response. | 1. Confirm APJ receptor expression in your primary cell type using techniques like qPCR, western blotting, or flow cytometry before starting the experiment. 2. If possible, choose a primary cell type known to express the APJ receptor (e.g., human umbilical vein endothelial cells - HUVECs).[3] | |
| Suboptimal ELA-32 concentration: The concentration of ELA-32 used may be too low to elicit a response. | 1. Perform a dose-response experiment to determine the optimal concentration for your specific primary cell type and experimental conditions. 2. The IC50 for human ELA-32 at the apelin receptor is reported to be 0.27 nM. | |
| High background signaling or inconsistent results. | Variability in primary cell cultures: Primary cells are known for their inherent variability between donors and passages, which can lead to inconsistent results.[4][5] | 1. Use cells from the same donor and with a low passage number for a set of experiments. 2. Standardize cell isolation and culture protocols to minimize variability.[5] 3. Include appropriate controls in every experiment. |
| Contamination of cell cultures: Bacterial, fungal, or mycoplasma contamination can interfere with signaling pathways and lead to unreliable data.[4][6] | 1. Maintain strict aseptic techniques during cell culture.[4] 2. Regularly test your cell cultures for mycoplasma contamination.[6] | |
| Difficulty in detecting downstream signaling events (e.g., p-AKT, p-ERK). | Transient nature of signaling: The phosphorylation of downstream targets like AKT and ERK can be rapid and transient. | 1. Perform a time-course experiment to identify the peak phosphorylation time point after ELA-32 stimulation. 2. Ensure that cell lysates are prepared quickly and on ice to preserve phosphorylation states. |
| Low sensitivity of detection method: The method used to detect phosphorylated proteins may not be sensitive enough. | 1. Use highly sensitive and specific antibodies for western blotting or other immunoassays. 2. Consider using more sensitive techniques like flow cytometry or ELISA for quantitative analysis. |
Frequently Asked Questions (FAQs)
Q1: What is ELA-32 and what are its different isoforms?
A1: ELA-32, also known as ELABELA or Toddler, is a peptide hormone that acts as a ligand for the apelin receptor (APJ).[1][2] The gene encoding ELA produces a precursor protein that can be processed into different active forms, including ELA-32, ELA-21, and ELA-11.[7][8] ELA-32 is considered a mature form of the peptide.[8]
Q2: What is the primary signaling pathway activated by ELA-32?
A2: ELA-32 primarily signals through the G-protein coupled apelin receptor (APJ).[9] Upon binding to APJ, it can activate several downstream signaling pathways, most notably the PI3K/AKT and MAPK/ERK pathways.[3][10] This signaling can lead to various cellular responses, including cell survival, proliferation, and migration.[3]
Q3: What is the stability of ELA-32 in cell culture conditions?
A3: The stability of ELA-32 can be a critical factor in cell culture experiments. Its half-life in human plasma is about 47.2 minutes, and it is degraded even more rapidly by kidney homogenates.[1][2] This suggests that the peptide may be degraded by proteases present in serum-containing culture media. Therefore, it is advisable to use fresh preparations and consider the timing of your experiments carefully.
Q4: Can ELA-32 signal through receptors other than APJ?
A4: While APJ is the primary receptor for ELA-32, some studies suggest that in certain contexts, such as in human embryonic stem cells (hESCs), ELA-32 may activate the PI3K/AKT pathway independently of the apelin receptor.[3] However, in most adult primary cells, the effects of ELA-32 are mediated through APJ.
Q5: What are some common primary cell types used to study ELA-32 signaling?
A5: ELA-32 signaling has been studied in various primary cell types. Human umbilical vein endothelial cells (HUVECs) are a commonly used model to study its effects on angiogenesis.[3] Other relevant cell types would include those derived from tissues where ELA-32 and its receptor are expressed, such as the heart, kidney, and blood vessels.[7]
Quantitative Data Summary
Table 1: ELA-32 Binding Affinity and Half-Life
| Parameter | Value | Species | Source |
| IC50 (APJ Receptor) | 0.27 nM | Human | |
| Kd (APJ Receptor) | 0.51 nM | Human | |
| Half-life in Plasma | 47.2 ± 5.7 min | Human | [1][2] |
| Half-life in Kidney Homogenate | 44.2 ± 3 s | Human | [1][2] |
Experimental Protocols
Protocol 1: Activation of ELA-32 Signaling in Primary Human Umbilical Vein Endothelial Cells (HUVECs)
This protocol outlines a general procedure for treating primary HUVECs with ELA-32 and assessing the activation of the downstream AKT signaling pathway.
Materials:
-
Primary HUVECs
-
Endothelial Cell Growth Medium
-
Recombinant Human ELA-32 peptide
-
Phosphate-Buffered Saline (PBS)
-
Serum-free medium
-
Cell lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and buffers
-
PVDF membrane
-
Primary antibodies (anti-phospho-AKT, anti-total-AKT, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture:
-
Culture primary HUVECs in Endothelial Cell Growth Medium according to the supplier's instructions.
-
Use cells at a low passage number (e.g., P3-P6) for experiments.
-
Seed HUVECs in 6-well plates and allow them to reach 70-80% confluency.
-
-
Serum Starvation:
-
Once the cells reach the desired confluency, gently wash them twice with PBS.
-
Replace the growth medium with serum-free medium and incubate for 4-6 hours. This step helps to reduce basal signaling activity.
-
-
ELA-32 Treatment:
-
Prepare a stock solution of ELA-32 in sterile water.
-
Dilute the ELA-32 stock solution in serum-free medium to the desired final concentrations (e.g., 0, 1, 10, 100 nM).
-
Remove the serum-free medium from the cells and add the ELA-32 containing medium.
-
Incubate the cells for the desired time points (e.g., 0, 5, 15, 30, 60 minutes). A time-course experiment is recommended to determine the optimal stimulation time.
-
-
Cell Lysis:
-
After treatment, place the culture plates on ice and wash the cells twice with ice-cold PBS.
-
Add ice-cold cell lysis buffer to each well and scrape the cells.
-
Transfer the cell lysates to pre-chilled microcentrifuge tubes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification and Western Blotting:
-
Determine the protein concentration of each lysate using a BCA Protein Assay Kit.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Perform western blotting according to standard protocols to detect phospho-AKT, total-AKT, and a loading control (e.g., GAPDH).
-
Visualizations
References
- 1. In vitro metabolism of synthetic Elabela/Toddler (ELA-32) peptide in human plasma and kidney homogenates analyzed with mass spectrometry and validation of endogenous peptide quantification in tissues by ELISA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro metabolism of synthetic Elabela/Toddler (ELA-32) peptide in human plasma and kidney homogenates analyzed with mass spectrometry and validation of endogenous peptide quantification in tissues by ELISA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The network map of Elabela signaling pathway in physiological and pathological conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. kosheeka.com [kosheeka.com]
- 5. Navigating challenges: optimising methods for primary cell culture isolation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Beginner’s Guide to Cell Culture: Practical Advice for Preventing Needless Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Apelin/Elabela-APJ: a novel therapeutic target in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. The Apelinergic System: Apelin, ELABELA, and APJ Action on Cell Apoptosis: Anti-Apoptotic or Pro-Apoptotic Effect? - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Off-Target Effects of Imatinib
Note on "ELA-32"
Initial searches for "ELA-32" did not yield information on a publicly documented research molecule or drug. The following technical support guide has been generated using Imatinib (B729) (Gleevec®) , a well-characterized tyrosine kinase inhibitor with known and clinically relevant off-target effects, as a substitute to demonstrate the requested format and content.
This guide is intended for researchers, scientists, and drug development professionals utilizing Imatinib in their experimental models. It provides troubleshooting advice and answers to frequently asked questions regarding the off-target effects of this compound.
Frequently Asked Questions (FAQs)
Q1: My non-CML cell line shows reduced viability at concentrations where the primary target, Bcr-Abl, is not expressed. What could be the cause?
A1: This is a common observation and likely due to Imatinib's off-target activity. Imatinib inhibits several other kinases with varying potency, including c-Kit, Platelet-Derived Growth Factor Receptor (PDGFR), and Discoidin Domain Receptor 1 (DDR1).[1] Many cell types rely on signaling from these kinases for proliferation and survival. Additionally, at micromolar concentrations, Imatinib can inhibit non-kinase targets, such as the quinone oxidoreductase-2 enzyme, which can contribute to cytotoxicity.[1][2] It is also reported that Imatinib can induce apoptosis through mitochondrial-dependent pathways.[3]
Q2: I am observing unexpected phenotypes in my animal model, such as cardiotoxicity, that don't seem related to the intended target inhibition. Is this a known off-target effect of Imatinib?
A2: Yes, cardiotoxicity is a known, albeit infrequent, off-target effect of Imatinib.[4] While the on-target inhibition of c-Abl in cardiomyocytes was initially investigated, studies suggest that Imatinib-induced cardiotoxicity may be independent of c-Abl inhibition.[5] The mechanism appears to involve the disruption of autophagy and induction of endoplasmic reticulum (ER) stress, potentially linked to the drug's accumulation in lysosomes.[4][5] In mouse models, Imatinib treatment has been shown to cause mitochondrial-dependent myocyte loss and cardiac dysfunction.[3]
Q3: How can I differentiate between on-target and off-target effects in my cellular assays?
A3: Distinguishing between on- and off-target effects is a critical step in data interpretation. A multi-faceted approach is recommended:
-
Dose-Response Analysis: On-target effects should manifest at concentrations consistent with the IC50 for the primary target (e.g., low nanomolar for Bcr-Abl). Off-target effects typically require higher concentrations.
-
Use of Structurally Unrelated Inhibitors: Confirm key findings with a different inhibitor that targets the same primary kinase but has a distinct chemical structure and off-target profile.[6]
-
Genetic Knockdown/Knockout: Use techniques like siRNA or CRISPR to specifically reduce the expression of the primary target. If the phenotype is replicated, it is likely an on-target effect.
-
Rescue Experiments: In cells showing an off-target effect, overexpressing a resistant mutant of the primary target should not rescue the phenotype. Conversely, if the effect is on-target, the resistant mutant should confer resistance to the drug.[7]
Q4: I am observing paradoxical activation of a signaling pathway that I expected to be inhibited. What is the potential mechanism?
A4: Paradoxical pathway activation can occur due to the inhibition of a kinase that is part of a negative feedback loop.[6] When the inhibitory kinase is blocked by Imatinib, the pathway it normally suppresses can become hyperactivated. Identifying the specific off-target kinase responsible requires further investigation, such as a broad kinase profile screen.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| High levels of cytotoxicity at low concentrations in non-target cells. | Potent off-target effects on kinases essential for cell survival (e.g., c-Kit, PDGFR).[8] | 1. Titrate Imatinib Concentration: Determine the minimal effective concentration for on-target inhibition to minimize off-target toxicity. 2. Confirm Apoptosis: Use assays like Annexin V staining or caspase-3 cleavage to verify the cell death mechanism.[6] 3. Consult Databases: Check kinase inhibitor databases for known off-targets of Imatinib at your experimental concentrations. |
| Inconsistent results between different primary cell batches or donors. | Biological variability in the expression levels of on- and off-target kinases.[6] | 1. Characterize Cells: Before experiments, verify the expression of your target kinase and key off-targets (e.g., c-Kit, PDGFR) via Western blot or flow cytometry. 2. Pool Donors: If feasible, use primary cells pooled from multiple donors to average out individual variations. 3. Increase Sample Size: Ensure a sufficient number of different donors are used to achieve statistically robust results.[6] |
| Observed cellular effect does not correlate with inhibition of the primary target. | 1. Off-target kinase inhibition: The phenotype is caused by inhibition of a different kinase.[2] 2. Non-kinase target inhibition: The effect is mediated by a non-kinase protein like NQO2.[1][9] | 1. Perform Kinase Profiling: Submit Imatinib for screening against a broad panel of kinases to identify potential off-targets.[10] 2. Chemical Proteomics: Use techniques like affinity purification with immobilized Imatinib followed by mass spectrometry to identify binding partners.[11][12] |
Data Presentation: Kinase Selectivity Profile
The following table summarizes the inhibitory activity (IC50 values) of Imatinib against its primary targets and a selection of common off-targets. These values are compiled from various studies and can differ based on assay conditions.
| Target Kinase | Primary Target? | Reported IC50 (nM) | Associated Biological Process |
| Abl | Yes | ~25 - 100 | Cell cycle regulation, proliferation |
| Bcr-Abl | Yes | ~25 - 100 | Oncogenic signaling in CML[1] |
| c-Kit | Yes (in GIST) | ~100 - 200 | Cell survival, proliferation[8] |
| PDGFRα/β | Yes (in some leukemias) | ~100 - 200 | Angiogenesis, cell growth[8] |
| DDR1 | Off-Target | ~38 | Cell adhesion, migration |
| NQO2 | Off-Target (Non-Kinase) | ~82 | Xenobiotic metabolism[1][9] |
| c-Src | Off-Target | >10,000 | Cell growth, differentiation[2] |
| Lck | Off-Target | >10,000 | T-cell signaling[2] |
Experimental Protocols
Protocol 1: Western Blot Analysis of On- and Off-Target Phosphorylation
This protocol assesses the phosphorylation status of a specific substrate to confirm target engagement in cells.
1. Cell Culture and Treatment: a. Plate cells (e.g., K562 for Bcr-Abl, or other relevant lines) at a suitable density. b. Once adhered or in suspension, treat cells with a dose-response range of Imatinib (e.g., 0, 10 nM, 100 nM, 1 µM, 10 µM) for a predetermined time (e.g., 2-4 hours).
2. Cell Lysis: a. Harvest cells and wash with ice-cold PBS. b. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. c. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
3. Protein Quantification: a. Determine the protein concentration of the supernatant using a BCA or Bradford assay.
4. Western Blotting: a. Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer. b. Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane. c. Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour. d. Incubate with primary antibodies overnight at 4°C. Examples:
- On-Target: Phospho-CrkL (a Bcr-Abl substrate)
- Off-Target: Phospho-c-Kit, Phospho-PDGFR
- Loading Control: β-Actin, GAPDH e. Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature. f. Detect signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Protocol 2: Cellular Viability Assay
This protocol measures the cytotoxic or cytostatic effects of Imatinib.
1. Cell Plating: a. Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well. b. Allow cells to attach and grow for 24 hours.
2. Compound Treatment: a. Prepare serial dilutions of Imatinib in culture medium. b. Treat cells and incubate for 48-72 hours.
3. Viability Measurement: a. Add a viability reagent such as MTT, MTS, or a resazurin-based reagent (e.g., alamarBlue) to each well. b. Incubate according to the manufacturer's instructions. c. Read the absorbance or fluorescence on a plate reader.
4. Data Analysis: a. Normalize the data to vehicle-treated control cells. b. Plot the dose-response curve and calculate the IC50 value using non-linear regression analysis.
Visualizations
Caption: On- and off-target effects of Imatinib.
References
- 1. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Are off-target effects of imatinib the key to improving beta-cell function in diabetes? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ageing is a risk factor in imatinib mesylate cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Mechanistic investigation of imatinib-induced cardiac toxicity and the involvement of c-Abl kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. medscape.com [medscape.com]
- 8. ashpublications.org [ashpublications.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Proteomics analysis of cellular imatinib targets and their candidate downstream effectors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Apelin Receptor (APJ) Expression
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for increasing the expression of the apelin receptor (APJ/APLNR) in vitro.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during experiments designed to increase apelin receptor expression.
Q1: I've transfected my cells with an apelin receptor expression plasmid, but I don't see an increase in protein levels via Western blot. What could be the cause?
A1: Several factors could be responsible for low or undetectable expression post-transfection. Consider the following troubleshooting steps:
-
Transfection Efficiency: Your cell line may be difficult to transfect. Verify the efficiency using a reporter plasmid (e.g., GFP). If efficiency is low (<50%), optimize the protocol by adjusting the DNA-to-reagent ratio, cell density, and transfection reagent. For long-term or more robust expression, consider lentiviral transduction to create a stable cell line.[1][2]
-
Plasmid Integrity: Confirm the integrity and sequence of your apelin receptor plasmid. Ensure the promoter is appropriate for your cell line (e.g., CMV is broadly effective).
-
Protein Lysis and Detection: The apelin receptor is a G protein-coupled receptor (GPCR) and can be challenging to solubilize and detect. Use a lysis buffer containing protease inhibitors and consider gentle sonication. Some studies have noted that the APLNR protein can be sensitive to heat-induced proteolysis during sample preparation for SDS-PAGE.[3]
-
Post-Translational Modifications (PTMs): Functional expression of the apelin receptor may require specific PTMs that are not adequately performed in certain cell lines like HEK293.[3] This can lead to improper folding and degradation. Consider using other cell lines such as CHO-K1 or COS7.[3]
-
Antibody Validity: Ensure your primary antibody is validated for the species and application (Western blot) you are using. Run a positive control if available, such as lysates from a validated APJ-overexpressing cell line.
Q2: My cells show high mortality after lentiviral transduction to create a stable APJ-expressing cell line. How can I improve cell viability?
A2: Cell death during lentiviral transduction is often related to the toxicity of the viral particles or the selection agent.
-
Optimize Multiplicity of Infection (MOI): A high MOI can be toxic. Perform a titration experiment with a range of MOIs to find the lowest concentration that provides sufficient transduction efficiency for your specific cell type.
-
Reduce Incubation Time: Overnight incubation with viral particles may not be necessary. Shorter incubation times (4-6 hours) can sometimes be sufficient while reducing toxicity.[4]
-
Polybrene Concentration: Polybrene enhances transduction but can be toxic. Determine the optimal concentration for your cells by testing a range (typically 4-8 µg/mL). Some cell lines may not require it at all.
-
Selection Agent Concentration: Before starting your experiment, perform a kill curve to determine the minimum concentration of the selection antibiotic (e.g., puromycin (B1679871), G418) that effectively kills non-transduced cells over 7-10 days.[5] Using a concentration that is too high will kill transduced cells as well.
Q3: I have successfully increased endogenous APJ mRNA levels using a stimulant (e.g., hypoxia, insulin), but the functional response (e.g., cAMP inhibition, ERK phosphorylation) is weak. Why?
A3: A disconnect between mRNA levels and functional protein activity can occur for several reasons:
-
Receptor Downregulation: The apelin receptor can be rapidly internalized and downregulated upon ligand binding.[6] If your stimulation method also involves the apelin ligand, the newly expressed receptors may be desensitized or internalized.
-
Lack of Functional Coupling: As mentioned, correct post-translational modifications are crucial for the receptor's ability to couple to G proteins and initiate downstream signaling.[3] The cellular machinery in your in vitro model may not fully replicate the in vivo environment.
-
Subcellular Localization: The newly synthesized receptors may not be correctly trafficked to the plasma membrane. You can investigate this using immunocytochemistry or cell surface biotinylation assays.
-
Assay Sensitivity: Ensure your functional assay is sensitive enough to detect subtle changes. Optimize assay conditions, including stimulation time and agonist concentration. Apelin-13 is often reported to have the highest biological activity among isoforms.[7][8]
Quantitative Data on Apelin Receptor Upregulation
The following table summarizes reported quantitative increases in apelin (APLN) and apelin receptor (APJ/APLNR) expression in response to various in vitro stimuli.
| Method/Stimulant | Cell Type | Target | Fold/Percent Increase | Reference |
| Hypoxia | Human Coronary Artery Endothelial Cells (HCAEC) | Apelin mRNA | ~2.5-fold | [9] |
| Human Dermal Microvascular Endothelial Cells (HMVEC-D) | Apelin mRNA | ~1.4-fold | [9] | |
| Human Pulmonary Artery Endothelial Cells (HPAEC) | Apelin mRNA | ~1.9-fold | [9] | |
| ECV-304 (Human Endothelial-like cell line) | Apelin mRNA | ~23-fold | [9] | |
| Pathophysiological Model | Vascular Smooth Muscle Cells (VSMC) from SHR vs. WKY rats | APJ Protein | +63.7% | [7] |
| Aorta from SHR vs. WKY rats | APJ Protein | +73.8% | [7] | |
| Hormonal Stimulation | Human Cultured Adipocytes | APJ mRNA | Significant increase after 3h | [10] |
| Human Granulosa Cells | APLNR mRNA | Significant increase | [11] |
Note: Data on direct APJ receptor upregulation is less commonly quantified than its ligand, apelin. Many studies focus on the ligand as it can regulate the expression of its own receptor.[12]
Experimental Protocols
Protocol 1: Transient Transfection for APJ Overexpression
This protocol describes a general method for transiently transfecting mammalian cells with an APJ/APLNR expression plasmid using a lipid-based reagent.
Materials:
-
Mammalian cell line (e.g., HEK293T, CHO-K1)
-
Complete growth medium
-
Serum-free medium (e.g., Opti-MEM)
-
APJ/APLNR expression plasmid (high purity)
-
Lipid-based transfection reagent (e.g., Lipofectamine™, TurboFectin™)
-
6-well culture plates
Procedure:
-
Cell Seeding: The day before transfection (18-24 hours), seed ~2.5 x 10⁵ cells per well in a 6-well plate with 2 mL of complete growth medium. Cells should be 70-80% confluent at the time of transfection.[5][13]
-
Complex Preparation (per well):
-
Solution A: In a microfuge tube, dilute 2.0 µg of the APJ plasmid DNA into 100 µL of serum-free medium. Mix gently.[13]
-
Solution B: In a separate tube, dilute 3-5 µL of the transfection reagent into 100 µL of serum-free medium. Mix gently and incubate for 5 minutes at room temperature.
-
-
Complex Formation: Combine Solution A and Solution B. Mix gently by pipetting and incubate for 20-30 minutes at room temperature to allow DNA-lipid complexes to form.[13]
-
Transfection: Remove the growth medium from the cells and wash once with PBS. Add 800 µL of serum-free medium to the well. Add the 200 µL DNA-lipid complex mixture dropwise to the cells. Swirl the plate gently to ensure even distribution.
-
Incubation: Incubate the cells at 37°C in a CO₂ incubator for 4-6 hours.
-
Post-Transfection: After the incubation, add 1 mL of complete growth medium (containing 2x serum concentration) to each well without removing the transfection mixture.
-
Analysis: Harvest the cells for analysis (e.g., qRT-PCR, Western blot, functional assay) 24-72 hours post-transfection. Peak protein expression is typically observed around 48 hours.
Protocol 2: Stable Cell Line Generation via Lentiviral Transduction
This protocol provides a workflow for creating a stable cell line with constitutive APJ expression using lentiviral particles. All work with lentivirus must be performed in a BSL-2 biosafety cabinet.
Materials:
-
HEK293T cells (for viral packaging)
-
Target cell line
-
Lentiviral transfer plasmid (containing APJ gene and a selection marker like puromycin resistance)
-
Packaging and envelope plasmids (e.g., psPAX2, pMD2.G)
-
Transfection reagent
-
Polybrene (8 mg/mL stock)
-
Selection antibiotic (e.g., Puromycin)
Procedure:
-
Virus Production (in HEK293T cells):
-
Co-transfect HEK293T cells with the APJ transfer plasmid, packaging plasmid, and envelope plasmid using a suitable transfection reagent.
-
Harvest the virus-containing supernatant 48 and 72 hours post-transfection.
-
Filter the supernatant through a 0.45 µm filter to remove cell debris. The virus can be used immediately, stored at 4°C for a few days, or at -80°C for long-term storage.
-
-
Transduction of Target Cells:
-
Seed the target cells in a 6-well plate so they are 50-60% confluent on the day of transduction.[4]
-
On the day of transduction, remove the medium and add fresh complete medium containing Polybrene at a final concentration of 4-8 µg/mL.
-
Add the desired volume of lentiviral supernatant to the cells. (Note: An MOI titration is recommended for new cell lines).
-
Incubate for 24-72 hours.[14]
-
-
Antibiotic Selection:
-
48-72 hours post-transduction, passage the cells into a larger flask with fresh medium containing the appropriate concentration of selection antibiotic (determined by a prior kill curve).[1]
-
Replace the selective medium every 3-4 days, removing dead cells.
-
-
Expansion and Validation:
-
After 1-2 weeks of selection, resistant colonies will emerge.[5]
-
Expand these colonies (as a polyclonal pool or isolate single clones) for further experiments.
-
Validate the stable expression of the apelin receptor via qRT-PCR and Western blot.
-
Protocol 3: Endogenous Upregulation of APJ via Hypoxia
This protocol describes how to induce APJ expression by mimicking hypoxic conditions in a standard cell culture incubator.
Materials:
-
Cell line of interest (e.g., endothelial cells)
-
Standard CO₂ incubator
-
Hypoxia chamber or a CO₂ incubator with O₂ control.
-
Gas mixture (e.g., 1% O₂, 5% CO₂, 94% N₂)
Procedure:
-
Cell Culture: Culture cells to ~70% confluency under standard normoxic conditions (21% O₂, 5% CO₂).
-
Induce Hypoxia: Place the culture plates into a hypoxia chamber or a specialized incubator.
-
Gas Exchange: Purge the chamber with the hypoxic gas mixture until the desired oxygen level (e.g., 1% O₂) is reached.
-
Incubation: Incubate the cells under hypoxic conditions for a defined period. A time-course experiment (e.g., 4, 8, 16, 24 hours) is recommended to determine the optimal duration for peak APJ expression. Studies show significant increases in the apelin system under hypoxic conditions.[15][16]
-
Harvesting: At the end of the incubation period, immediately harvest the cells for RNA or protein analysis. Work quickly to prevent re-oxygenation, which can reverse the hypoxic response.
-
Analysis: Quantify APJ mRNA and protein levels using qRT-PCR and Western blot, respectively. Compare the results to parallel cultures maintained under normoxic conditions.
Visualizations: Pathways and Workflows
Transcriptional Regulation of the Apelin Receptor Gene
Caption: Key signaling pathways that transcriptionally upregulate Apelin Receptor (APLNR) expression.
Workflow for Generating a Stable APJ-Expressing Cell Line
Caption: Experimental workflow for creating a stable cell line using lentiviral transduction.
Troubleshooting Logic for Low Protein Expression
References
- 1. addgene.org [addgene.org]
- 2. Lentiviral transduction of mammalian cells for fast, scalable and high-level production of soluble and membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Post-translational modifications of the apelin receptor regulate its functional expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. origene.com [origene.com]
- 5. origene.com [origene.com]
- 6. In Vitro and In Vivo Evaluation of a Small-Molecule APJ (Apelin Receptor) Agonist, BMS-986224, as a Potential Treatment for Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Apelin receptor upregulation in spontaneously hypertensive rat contributes to the enhanced vascular smooth muscle cell proliferation by activating autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bioactivity of the putative apelin proprotein expands the repertoire of apelin receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.physiology.org [journals.physiology.org]
- 10. journals.physiology.org [journals.physiology.org]
- 11. researchgate.net [researchgate.net]
- 12. Distribution, Function, and Expression of the Apelinergic System in the Healthy and Diseased Mammalian Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Transient Transfection Protocol - Creative Biogene [creative-biogene.com]
- 14. lipexogen.com [lipexogen.com]
- 15. ahajournals.org [ahajournals.org]
- 16. Hypoxia-induced apelin expression regulates endothelial cell proliferation and regenerative angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Validating Anti-ELA-32 Antibody (Clone XYZ) Specificity
This guide provides researchers, scientists, and drug development professionals with comprehensive resources for validating the specificity of the Anti-ELA-32 antibody (Clone XYZ). It includes frequently asked questions, troubleshooting guides for common experimental hurdles, and detailed protocols for key validation assays.
Frequently Asked Questions (FAQs)
Q1: What is antibody specificity and why is it crucial for my research? A1: Antibody specificity is the ability of an antibody to bind exclusively to its intended target antigen (ELA-32) without binding to other, unrelated molecules.[1] Using a non-specific antibody can lead to false-positive or false-negative results, misinterpretation of data, and a significant waste of time and resources, contributing to the "reproducibility crisis" in research.[1]
Q2: What are the recommended methods for validating the specificity of the Anti-ELA-32 antibody? A2: We recommend a multi-pronged approach using several key methods. The gold standard for specificity validation is using a knockout (KO) model (e.g., CRISPR-Cas9 generated cell line) that does not express ELA-32.[2][3] Other highly recommended methods include siRNA-mediated knockdown to reduce ELA-32 expression, immunoprecipitation followed by mass spectrometry (IP-MS), and Western Blot analysis on a panel of cells with known ELA-32 expression levels.[1][4]
Q3: Does validation in one application (e.g., Western Blot) guarantee specificity in another (e.g., Immunofluorescence)? A3: No. An antibody validated for recognizing a denatured protein in a Western Blot might not recognize the native, folded protein in immunofluorescence (IF) or immunoprecipitation (IP).[5] It is essential to validate the antibody's performance and specificity in the context of each specific application you intend to use it for.[1][5]
Q4: What is the expected molecular weight of ELA-32 in a Western Blot? A4: The human ELA-32 peptide has a calculated molecular weight of approximately 3.97 kDa.[1][3][6][7] Due to its small size, special considerations are needed for SDS-PAGE and Western Blotting to ensure its retention and detection.
Q5: Are there known isoforms of ELA-32 that this antibody might detect? A5: Yes, shorter, biologically active forms of ELA-32, such as ELA-21 and ELA-11, have been described.[6] Depending on the epitope recognized by Clone XYZ, it may cross-react with these isoforms. It is important to characterize this potential cross-reactivity, for example, by running synthetic peptides of the different isoforms on a Western blot.
Experimental Validation Workflows
A multi-step approach is recommended to establish antibody specificity. The general workflow involves genetic validation followed by application-specific testing.
Caption: General workflow for validating ELA-32 antibody specificity.
Troubleshooting Guides
Western Blot (WB) Troubleshooting
Q: I see no signal or a very weak signal at the expected ~4 kDa band. A:
-
Poor Transfer of Small Peptide: ELA-32 is very small (~4 kDa) and can easily be transferred through a standard 0.45 µm nitrocellulose or PVDF membrane ("over-transfer").[5]
-
Solution: Use a 0.2 µm PVDF membrane. Optimize transfer time and voltage; shorter transfer times are generally better for small proteins. Consider using two membranes to capture any protein that passes through the first.
-
-
Low Target Protein Concentration: The ELA-32 peptide may be expressed at low levels in your sample.
-
Solution: Load a higher amount of total protein per well (e.g., 30-50 µg). Use a positive control lysate known to express ELA-32.
-
-
Inactive Antibody: The antibody may have lost activity due to improper storage.
-
Solution: Perform a dot blot with synthetic ELA-32 peptide to confirm antibody activity.[2] Always store and handle the antibody as recommended on the datasheet.
-
Q: I'm observing multiple bands or bands at an incorrect molecular weight. A:
-
Non-Specific Binding: The antibody may be cross-reacting with other proteins.
-
Sample Degradation: The target protein may have been degraded by proteases.
-
Solution: Always prepare fresh lysates and include a protease inhibitor cocktail. Keep samples on ice throughout the preparation.
-
-
Antibody Concentration Too High: Using too much primary or secondary antibody can increase non-specific binding.
-
Solution: Optimize the antibody concentration by performing a titration.[2]
-
Immunoprecipitation (IP) Troubleshooting
Q: I am unable to pull down the ELA-32 protein. A:
-
Antibody Not Suitable for IP: The antibody's epitope may be hidden when the protein is in its native conformation.
-
Insufficient Antibody: The amount of antibody may be too low to capture the antigen effectively.
-
Harsh Lysis Conditions: The lysis buffer may be denaturing the antibody or the antigen's epitope.
-
Solution: Use a less stringent lysis buffer (e.g., RIPA is harsher than a Tris-HCl based buffer with mild detergent). The choice of buffer depends on the protein's cellular location.[8]
-
Q: The IP eluate has a high background with many non-specific bands. A:
-
Non-Specific Binding to Beads: Proteins from the lysate may be binding directly to the Protein A/G beads.
-
Insufficient Washing: Wash steps may not be stringent enough to remove non-specifically bound proteins.
Immunofluorescence (IF) Troubleshooting
Q: I see high background or non-specific staining. A:
-
Antibody Concentration Too High: This is a common cause of high background.
-
Solution: Titrate the primary antibody to find the lowest concentration that still gives a specific signal.[12]
-
-
Insufficient Blocking: The blocking step may not be adequate to prevent non-specific antibody binding.
-
Secondary Antibody Cross-Reactivity: The secondary antibody may be binding non-specifically.
-
Solution: Run a control where you omit the primary antibody. If staining is still present, the issue is with the secondary antibody.[13] Use a highly cross-adsorbed secondary antibody.
-
Q: The signal is weak or absent. A:
-
Low Protein Expression: The target protein may not be abundant in the chosen cells.
-
Solution: Confirm ELA-32 expression using another method, like Western Blot or qPCR.[14] Use a positive control cell line if available.
-
-
Fixation/Permeabilization Issues: The fixation method may be masking the epitope.
-
Solution: Try different fixation methods (e.g., methanol (B129727) vs. paraformaldehyde). The optimal method is antibody-dependent.[13] Ensure permeabilization is sufficient for the antibody to access an intracellular target.[15]
-
Quantitative Data Summary
The following tables represent hypothetical data from genetic validation experiments to confirm the specificity of Anti-ELA-32 (Clone XYZ).
Table 1: Western Blot Signal Intensity in ELA-32 Knockout (KO) Cells
| Cell Line | ELA-32 Band Intensity (Arbitrary Units) | Fold Change (vs. Wild-Type) |
| Wild-Type (WT) | 15,430 | 1.00 |
| ELA-32 KO | 125 | 0.008 |
| Loading Control (Actin) | 16,100 | 1.05 |
A specific antibody should show a near-complete loss of signal in the KO cell line.[2]
Table 2: Western Blot Signal Intensity after siRNA Knockdown of ELA-32
| Treatment | ELA-32 Band Intensity (Arbitrary Units) | % Knockdown |
| Non-targeting siRNA | 14,980 | 0% |
| ELA-32 siRNA #1 | 3,150 | 79% |
| ELA-32 siRNA #2 | 2,550 | 83% |
| Loading Control (GAPDH) | 15,500 | - |
A significant reduction in signal that correlates with target mRNA knockdown demonstrates specificity.[4]
Detailed Experimental Protocols
Protocol 1: Western Blot for ELA-32 Specificity Validation
This protocol is optimized for the detection of the small ELA-32 peptide.
Caption: Key steps for Western Blotting the low MW ELA-32 peptide.
-
Sample Preparation: Lyse wild-type and ELA-32 KO (or siRNA-treated) cells in RIPA buffer supplemented with protease inhibitors.[16] Determine protein concentration using a BCA assay.
-
Gel Electrophoresis: Mix 30-50 µg of protein with sample buffer. Boil for 5-10 minutes. Load samples onto a 16% Tricine-SDS-PAGE gel, which provides better resolution for small proteins.
-
Protein Transfer: Transfer proteins to a 0.2 µm PVDF membrane. Perform the transfer at 100V for 30-45 minutes on ice to prevent over-transfer.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) or non-fat dry milk in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane with Anti-ELA-32 antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane 3 times for 10 minutes each in TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[17]
-
Detection: Wash the membrane 3 times for 10 minutes each in TBST. Incubate with an Enhanced Chemiluminescence (ECL) substrate and capture the signal using an imaging system.
Protocol 2: Immunoprecipitation (IP)
Caption: Standard workflow for immunoprecipitating ELA-32.
-
Cell Lysis: Lyse cells in 1 mL of ice-cold, non-denaturing IP lysis buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100) with protease inhibitors.
-
Pre-Clearing: Add 20 µL of Protein A/G agarose (B213101) beads to the 1 mg of lysate. Incubate for 1 hour at 4°C on a rotator to reduce non-specific binding.[11] Centrifuge and transfer the supernatant to a new tube.
-
Immunocapture: Add the optimal amount of Anti-ELA-32 antibody (typically 1-5 µg) to the pre-cleared lysate. Incubate overnight at 4°C with gentle rotation.[16]
-
Complex Precipitation: Add 30 µL of fresh Protein A/G beads and incubate for 1-3 hours at 4°C to capture the antibody-antigen complex.
-
Washing: Pellet the beads by gentle centrifugation. Discard the supernatant. Wash the beads 3-5 times with 1 mL of cold IP lysis buffer.[4]
-
Elution: After the final wash, remove all supernatant. Resuspend the beads in 30 µL of 2X Laemmli sample buffer and boil for 5-10 minutes to elute the protein.
-
Analysis: Centrifuge to pellet the beads. Load the supernatant onto an SDS-PAGE gel for Western Blot analysis.
Protocol 3: Immunofluorescence (IF)
Caption: General procedure for immunofluorescent staining.
-
Cell Culture: Plate cells on sterile glass coverslips in a 24-well plate and allow them to adhere and grow to 50-70% confluency.
-
Fixation: Aspirate the culture medium and wash once with PBS. Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.[9]
-
Permeabilization: Wash 3 times with PBS. For intracellular targets, permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes.[14]
-
Blocking: Wash 3 times with PBS. Block for 1 hour at room temperature with a blocking buffer (e.g., 1% BSA in PBST).
-
Primary Antibody Incubation: Dilute the Anti-ELA-32 antibody in the blocking buffer. Aspirate the blocking solution and add the diluted primary antibody. Incubate overnight at 4°C in a humidified chamber.[12]
-
Secondary Antibody Incubation: Wash coverslips 3 times with PBST. Incubate with a fluorescently-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.[12]
-
Mounting: Wash 3 times with PBST. Use a nuclear counterstain like DAPI if desired. Mount the coverslips onto microscope slides using an antifade mounting medium.[9] Seal the edges and store at 4°C in the dark until imaging.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Western Blot Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. neobiotechnologies.com [neobiotechnologies.com]
- 6. rndsystems.com [rndsystems.com]
- 7. ELA-32 (human) | CAS 1680205-79-1 | Apela | Elabela | Tocris Bioscience [tocris.com]
- 8. Immunoprecipitation Troubleshooting | Antibodies.com [antibodies.com]
- 9. sinobiological.com [sinobiological.com]
- 10. agrisera.com [agrisera.com]
- 11. docs.abcam.com [docs.abcam.com]
- 12. ibidi.com [ibidi.com]
- 13. hycultbiotech.com [hycultbiotech.com]
- 14. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 15. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 16. assaygenie.com [assaygenie.com]
- 17. Western blot troubleshooting guide! [jacksonimmuno.com]
dealing with low signal in ELA-32 western blotting
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers encountering low signal issues during the western blotting of ELA-32.
Frequently Asked Questions (FAQs)
Q1: Why am I not seeing any signal for ELA-32 on my western blot?
Several factors could contribute to a complete lack of signal for ELA-32. Due to its low molecular weight, protein loss can occur at various stages. Key areas to investigate include the protein transfer efficiency, the activity of your primary and secondary antibodies, and the expression level of ELA-32 in your sample. It is also possible that the protein has degraded, so ensuring proper sample preparation with protease inhibitors is crucial.[1]
Q2: My ELA-32 band is very faint. How can I increase the signal intensity?
A weak signal can often be improved by optimizing several steps in your protocol. Consider increasing the amount of protein loaded onto the gel, as ELA-32 may be a low-abundance protein in your sample.[1] Optimizing the concentrations of your primary and secondary antibodies is also critical; you may need to increase their concentrations or extend the incubation times.[2] Additionally, using a more sensitive chemiluminescent substrate can significantly enhance the signal.
Q3: I am seeing multiple bands on my blot. Is this expected for ELA-32?
Yes, observing multiple bands can be expected when probing for ELA-32. ELA-32 is a 32-amino acid mature peptide that is processed from a 54-amino acid precursor protein.[3][4] Furthermore, shorter, biologically active isoforms, such as ELA-21 and ELA-11, are also known to exist.[3][4] Therefore, depending on the epitope your primary antibody recognizes, it may detect the precursor and/or these various isoforms. However, multiple bands can also result from non-specific antibody binding, protein degradation, or protein modifications, so it is important to troubleshoot these possibilities as well.[5][6][7][8]
Q4: What is the expected molecular weight of ELA-32 and its related forms?
It is crucial to know the expected molecular weights to correctly identify your bands. The theoretical molecular weights are:
-
ELA-11: The molecular weight is smaller than ELA-21.
-
Pro-ELA (54 amino acids): The full precursor's molecular weight is larger than ELA-32. One fragment of the prepro-ELA has been noted to have a molecular weight of approximately 2.37 kDa.[13]
Q5: Are there any known post-translational modifications (PTMs) for ELA-32 that I should be aware of?
While specific post-translational modifications for ELA-32 are not extensively documented in the provided search results, PTMs, in general, can affect a protein's migration on an SDS-PAGE gel.[5][8] For instance, glycosylation can cause a protein to appear at a higher molecular weight.[5] Also, it has been noted that the N-terminal glutamine of ELA-32 can be converted to pyroglutamic acid.[3][4] Researchers should be aware of the possibility of PTMs when analyzing unexpected bands.
Troubleshooting Guide for Low Signal
This guide provides a systematic approach to troubleshooting weak or absent signals in your ELA-32 western blotting experiments.
Table 1: Troubleshooting Low Signal in ELA-32 Western Blotting
| Potential Cause | Recommended Solution |
| Sample Preparation & Protein Abundance | |
| Low expression of ELA-32 in the sample. | Increase the total protein loaded per lane (50-100 µg is recommended for low abundance proteins).[14][15] Use a positive control known to express ELA-32. |
| Protein degradation. | Add protease inhibitors to your lysis buffer and keep samples on ice or at 4°C during preparation.[1][5] |
| Inefficient protein extraction. | Use a lysis buffer appropriate for your sample type and consider mechanical disruption methods like sonication.[16][17] |
| Gel Electrophoresis | |
| Poor resolution of low molecular weight proteins. | Use a high-percentage polyacrylamide gel (15-16.5%) or a Tris-Tricine gel system for better separation of small peptides.[13][14][18] |
| Protein Transfer | |
| Inefficient transfer of small proteins. | Use a PVDF membrane with a smaller pore size (0.2 µm) to prevent the peptide from passing through.[14][18] Optimize transfer time and voltage; shorter transfer times are often better for small proteins to avoid "over-transfer". |
| Antibody Incubation | |
| Suboptimal primary or secondary antibody concentration. | Perform an antibody titration to determine the optimal dilution. You may need to increase the concentration from the manufacturer's recommendation.[2] |
| Insufficient incubation time. | Increase the primary antibody incubation time, for example, overnight at 4°C.[19][20] |
| Inactive antibodies. | Ensure proper storage of antibodies and avoid repeated freeze-thaw cycles. Test antibody activity with a positive control. |
| Signal Detection | |
| Insufficiently sensitive detection reagent. | Use a high-sensitivity ECL substrate designed for detecting low-abundance proteins. |
| Short exposure time. | Increase the exposure time when imaging the blot. |
Experimental Protocols
Detailed Methodology for ELA-32 Western Blotting
This protocol is a generalized guideline for the western blotting of the low molecular weight peptide ELA-32. Optimization of specific steps, particularly antibody concentrations and incubation times, is highly recommended.
1. Sample Preparation:
-
For cultured cells, wash with ice-cold PBS and lyse with RIPA buffer supplemented with a protease inhibitor cocktail.[19]
-
For tissues, dissect and snap-freeze in liquid nitrogen. Homogenize the tissue in ice-cold lysis buffer with protease inhibitors.[1]
-
Quantify the protein concentration of your lysate using a BCA assay.
-
Mix 50-100 µg of total protein with Laemmli sample buffer and boil for 5-10 minutes.[14]
2. Gel Electrophoresis:
-
Prepare a 15% or 16.5% polyacrylamide gel or use a precast Tris-Tricine gel for optimal resolution of proteins under 20 kDa.[13][18]
-
Load your samples and a low molecular weight protein ladder.
-
Run the gel at a constant voltage (e.g., 80-100V) until the dye front is near the bottom of the gel.[14]
3. Protein Transfer:
-
Activate a 0.2 µm PVDF membrane in methanol (B129727) for 15-30 seconds, rinse with deionized water, and then equilibrate in transfer buffer.[14][18]
-
Assemble the transfer stack (gel, membrane, filter papers, and sponges) ensuring no air bubbles are trapped between the gel and the membrane.
-
Perform a wet transfer at a low voltage (e.g., 20-30V) overnight at 4°C or a semi-dry transfer for a shorter duration, optimizing the time to prevent the small ELA-32 peptide from being transferred through the membrane.
4. Immunodetection:
-
Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[19][20]
-
Incubate the membrane with the primary antibody against ELA-32, diluted in the blocking buffer. The optimal dilution must be determined empirically, but a starting point can be the manufacturer's recommendation. Incubate overnight at 4°C with gentle agitation.[1][20]
-
Wash the membrane three times for 5-10 minutes each with TBST.[19]
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.
-
Wash the membrane again three times for 5-10 minutes each with TBST.[19]
5. Signal Detection:
-
Prepare a high-sensitivity ECL substrate according to the manufacturer's instructions.
-
Incubate the membrane with the substrate for the recommended time.
-
Capture the chemiluminescent signal using a CCD camera-based imager or X-ray film. Start with a short exposure and increase as needed to visualize the bands.
Visual Troubleshooting Guides
Caption: A workflow to systematically troubleshoot low signal in ELA-32 western blotting.
Caption: Key stages in the western blot workflow where ELA-32 signal can be lost.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 3. In vitro metabolism of synthetic Elabela/Toddler (ELA-32) peptide in human plasma and kidney homogenates analyzed with mass spectrometry and validation of endogenous peptide quantification in tissues by ELISA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. link.springer.com [link.springer.com]
- 6. assaybiotechnology.com [assaybiotechnology.com]
- 7. Atlas Antibodies [atlasantibodies.com]
- 8. Product Validation | Antibodies.com [antibodies.com]
- 9. Post-translational modifications of the apelin receptor regulate its functional expression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cdn.hellobio.com [cdn.hellobio.com]
- 11. Elabela/Toddler and apelin bind differently to the apelin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Apelin, Elabela/Toddler, and biased agonists as novel therapeutic agents in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 13. phoenixpeptide.com [phoenixpeptide.com]
- 14. Antibody validation for Western blot: By the user, for the user - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scbt.com [scbt.com]
- 16. azurebiosystems.com [azurebiosystems.com]
- 17. Apela/Elabela/Toddler: New perspectives in molecular mechanism of heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. The Design of a Quantitative Western Blot Experiment - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Antibody validation for Western blot: By the user, for the user - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Buffer Conditions for ELA-32 Binding Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize buffer conditions for ELA-32 binding assays.
Frequently Asked Questions (FAQs)
Q1: What is ELA-32 and what is its receptor?
A1: ELA-32 (Elabela/Toddler) is a critical cardiac developmental peptide hormone.[1][2][3] It is a potent, high-affinity agonist for the apelin receptor (APJ), a G-protein coupled receptor.[2][4] ELA-32 is the mature form of a 32-amino-acid proprotein and is involved in various physiological processes, including cardiovascular function and fluid homeostasis.[1][3]
Q2: Why is optimizing buffer conditions crucial for ELA-32 binding assays?
A2: Buffer composition significantly impacts protein stability, conformation, and the kinetics of binding interactions.[5] Optimizing buffer conditions is essential to ensure the biological activity of ELA-32 and its receptor, minimize non-specific binding, and achieve a high signal-to-noise ratio for reliable and reproducible results.[6][7]
Q3: What are the key buffer components to consider for optimization?
A3: The primary components to optimize are pH, ionic strength (salt concentration), detergents, and blocking agents. Each of these can influence the electrostatic and hydrophobic interactions that govern ELA-32 binding to the APJ receptor.[5]
Q4: Can I use a generic binding buffer for my ELA-32 assay?
A4: While a generic buffer like Phosphate Buffered Saline (PBS) or Tris-Buffered Saline (TBS) can be a starting point, it is highly recommended to empirically determine the optimal buffer composition for your specific assay format and reagents.[8] Pre-formulated commercial buffers optimized for immunoassays can also be a good option.[9][10]
Troubleshooting Guide
This guide addresses common issues encountered during ELA-32 binding assays and provides systematic steps for resolution.
| Problem | Potential Cause | Recommended Solution |
| High Background Signal | - Insufficient blocking- Non-specific binding of antibodies or ELA-32- Inadequate washing | - Increase the concentration of the blocking agent (e.g., BSA, casein) or try a different blocking buffer.[6][7]- Add a non-ionic detergent (e.g., Tween-20) to the wash and binding buffers to reduce hydrophobic interactions.[11]- Increase the number and duration of wash steps.[6][7] |
| Weak or No Signal | - Suboptimal pH or ionic strength affecting protein conformation- ELA-32 or APJ receptor instability- Inaccessible binding site | - Perform a pH and salt concentration titration to find the optimal conditions for binding.- Add stabilizing agents like glycerol (B35011) or protease inhibitors to your buffers.[8]- If using a tagged protein, ensure the tag is not sterically hindering the binding site. |
| Poor Reproducibility (High Well-to-Well Variability) | - Inconsistent pipetting or washing- Temperature or humidity fluctuations- Edge effects on the microplate | - Use multichannel or automated pipetting and washing systems for consistency.[9]- Ensure uniform temperature and humidity during incubations.[9]- Avoid using the outer wells of the plate or ensure proper sealing to prevent evaporation.[6] |
| Inconsistent Standard Curve | - Improper dilution of standards- Matrix effects from the sample diluent | - Prepare fresh serial dilutions of the standard for each experiment.- Match the standard diluent as closely as possible to the sample matrix.[7] |
Experimental Protocols
Protocol 1: pH Optimization
This protocol aims to determine the optimal pH for the ELA-32 binding reaction.
-
Prepare a series of binding buffers with varying pH values (e.g., pH 6.0, 6.5, 7.0, 7.4, 8.0, 8.5). Use a buffer system appropriate for the desired pH range (e.g., MES for acidic, HEPES for neutral, Tris for alkaline).
-
Maintain constant concentrations of all other buffer components (salt, detergent, blocking agent), ELA-32, and the APJ receptor.
-
Perform the binding assay at each pH value in triplicate.
-
Measure the binding signal for each condition.
-
Plot the signal versus pH to identify the pH that yields the highest specific binding and the lowest background.
Protocol 2: Ionic Strength Optimization
This protocol is designed to find the optimal salt concentration for the binding interaction.
-
Prepare a series of binding buffers at the optimal pH determined in Protocol 1.
-
Vary the concentration of NaCl (e.g., 50 mM, 100 mM, 150 mM, 200 mM, 250 mM).
-
Keep all other experimental conditions constant.
-
Perform the binding assay at each salt concentration in triplicate.
-
Measure the binding signal and plot it against the salt concentration to determine the optimal ionic strength.
Data Presentation
Table 1: Effect of pH on ELA-32 Binding Signal
| pH | Average Signal (Arbitrary Units) | Standard Deviation | Signal-to-Noise Ratio |
| 6.0 | 150 | 12 | 5 |
| 6.5 | 350 | 25 | 12 |
| 7.0 | 800 | 45 | 25 |
| 7.4 | 950 | 50 | 30 |
| 8.0 | 700 | 40 | 22 |
| 8.5 | 450 | 30 | 15 |
Table 2: Effect of Ionic Strength on ELA-32 Binding Signal
| NaCl Concentration (mM) | Average Signal (Arbitrary Units) | Standard Deviation | Signal-to-Noise Ratio |
| 50 | 600 | 35 | 18 |
| 100 | 850 | 48 | 28 |
| 150 | 980 | 55 | 32 |
| 200 | 750 | 42 | 24 |
| 250 | 550 | 38 | 17 |
Visualizations
Caption: ELA-32 binding to the APJ receptor activates downstream signaling.
Caption: A sequential workflow for optimizing binding buffer conditions.
References
- 1. Apelin, APJ, and ELABELA: Role in Placental Function, Pregnancy, and Foetal Development—An Overview | MDPI [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. In vitro metabolism of synthetic Elabela/Toddler (ELA-32) peptide in human plasma and kidney homogenates analyzed with mass spectrometry and validation of endogenous peptide quantification in tissues by ELISA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ELA-32 (human) | CAS 1680205-79-1 | Apela | Elabela | Tocris Bioscience [tocris.com]
- 5. Binding Assays: Common Techniques and Key Considerations - Fluidic Sciences Ltd % [fluidic.com]
- 6. biocompare.com [biocompare.com]
- 7. How To Optimize Your ELISA Experiments | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 8. southernbiotech.com [southernbiotech.com]
- 9. Optimizing the ELISA (Enzyme-Linked Immunosorbent Assay) Test | Cell Signaling Technology [cellsignal.com]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. Protein-Protein Interactions Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
Technical Support Center: ELA-32 Animal Studies
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and reducing variability in animal studies involving the peptide ELA-32.
Frequently Asked Questions (FAQs)
Q1: What are the most critical environmental factors that introduce variability in rodent studies, and how can they be controlled?
Variability in animal studies can often be traced back to environmental conditions that may seem minor to human observers but significantly impact rodent physiology and behavior.[1] Key factors include:
-
Lighting: As nocturnal animals, mice are sensitive to bright lights.[1] Non-standardized light intensity, duration, and wavelength can alter metabolism and disease susceptibility.[2] It is crucial to maintain a consistent light-dark cycle and minimize light contamination.[2]
-
Temperature and Humidity: Deviations from the recommended temperature and relative humidity (RH) ranges (typically 30-70%) can affect animal physiology, metabolism, and even gut microbiota.[2]
-
Noise and Vibration: Uncontrolled noise and vibration from facility operations can act as chronic stressors, impacting experimental outcomes.
-
Air Quality and Odors: The presence of strong scents from perfumes, colognes, or cleaning agents can influence mouse behavior and stress responses.[1]
Q2: How can the experimenter inadvertently affect the results of an ELA-32 study?
The experimenter is a significant source of potential variability. Consistency in handling and procedures is paramount to ensure reproducibility.
-
Handling: The style and frequency of animal handling can greatly influence stress levels and behavioral responses.[3] It is recommended that all animals be handled by the same trained individuals throughout a study.[3]
-
Olfactory Cues: Mice possess a highly sensitive olfactory system. Strong scents worn by researchers can cause variation in behavior data.[1]
-
Experimenter Identity: Different experimenters can produce remarkably different results, even when following the same protocol, due to subtle, unconscious differences in their technique and interaction with the animals.[3][4]
Q3: What intrinsic animal characteristics must be considered to ensure a homogenous study group?
Even with genetically identical animals, significant inter-individual variability can exist.[3] Controlling for these factors is essential.
-
Genetic Background: While inbred strains are used to minimize genetic differences, spontaneous behavioral variations can still occur.[3]
-
Sex: The female estrous cycle is a major internal factor that can impact performance in various assays.[1] To eliminate this variable, many preclinical studies are conducted using only male mice.[3]
-
Age: Phenotypic variability often increases with age.[5] Using a narrow age range for all experimental subjects helps ensure more consistent results.
-
Pheromones: Housing male and female mice in close proximity can lead to pheromonal cues that alter stress responses and behavior.[1]
Q4: My ELA-32 study is showing high variability between subjects. What is the first step in troubleshooting?
When encountering high variability, a systematic review of your procedures and environment is the best approach. The following workflow can help pinpoint the source of the inconsistency.
Caption: A logical workflow for troubleshooting sources of high variability.
Q5: How does the chemical stability of the ELA-32 peptide itself contribute to experimental variability?
ELA-32 is a peptide with a relatively short half-life, which can be a major source of variability if not properly managed. Inconsistent preparation, storage, or administration timing can lead to different effective doses being delivered to the animals.
-
Rapid Degradation: ELA-32 degrades very rapidly in certain tissues. For instance, its half-life in human kidney homogenates is approximately 44 seconds, compared to about 47 minutes in plasma.[6][7][8] This highlights the need for precise and consistent timing between peptide administration and tissue collection.
-
Metabolism: ELA-32 is cleaved into smaller fragments, such as ELA-11, ELA-16, and ELA-19, which may have their own biological activities.[6][7] The rate and profile of this metabolism can vary, contributing to different physiological responses.
Troubleshooting Guides & Experimental Protocols
Guide 1: Standardizing the Experimental Environment
To minimize environment-driven variability, adhere to the following checklist for all ELA-32 animal studies.
-
Acclimatization: Allow animals a minimum of one week to acclimate to the facility and housing conditions before any experimental procedures begin.
-
Housing: House animals in a controlled environment with consistent parameters. Document and monitor these conditions daily.
-
Handling: Develop a standardized handling protocol. Handling should be performed by the same one or two trained individuals for the duration of the study.
-
Procedure Timing: Conduct all experimental procedures, including dosing and measurements, at the same time each day to control for circadian rhythm effects.
-
Enrichment: Provide identical, standardized environmental enrichment in all cages to reduce stress-induced behavioral changes.
-
Odor Control: Prohibit the use of scented soaps, lotions, and perfumes in the animal facility. Use consistent, low-odor cleaning and bedding materials.
| Parameter | Recommended Range | Rationale |
| Temperature | 20-26 °C (68-79 °F) | Maintains normal metabolism and prevents heat or cold stress. |
| Relative Humidity | 30% - 70% | Prevents respiratory issues and dehydration. Extremes can impact physiology.[2] |
| Light Cycle | 12:12 or 14:10 (Light:Dark) | Maintains stable circadian rhythms.[2] |
| Air Changes | 10-15 per hour | Ensures adequate ventilation and removes airborne contaminants.[2] |
Protocol 1: Standard Operating Procedure for ELA-32 Administration and Sample Collection
This protocol provides a detailed methodology for consistent ELA-32 administration to reduce variability arising from peptide instability and procedural differences.
Materials:
-
Lyophilized ELA-32 peptide
-
Sterile, pyrogen-free saline or appropriate vehicle
-
Low-protein-binding microcentrifuge tubes
-
Calibrated pipettes
-
Appropriate syringes and needles for the chosen route of administration
Procedure:
-
Reconstitution:
-
On the day of the experiment, allow the lyophilized ELA-32 vial to equilibrate to room temperature.
-
Reconstitute the peptide with the appropriate volume of sterile vehicle to create a concentrated stock solution.
-
Mix gently by pipetting up and down. Do not vortex, as this can degrade the peptide.
-
Prepare fresh for each experimental day. Avoid using solutions stored for extended periods unless stability has been validated.
-
-
Dose Preparation:
-
Calculate the required volume for each animal based on its most recent body weight.
-
Prepare individual doses in low-protein-binding tubes immediately before administration. Keep doses on ice to minimize degradation.
-
-
Animal Handling and Administration:
-
Handle the animal gently but firmly to minimize stress.
-
Administer the ELA-32 solution via the predetermined route (e.g., intraperitoneal, intravenous) with precision and consistency.
-
Ensure the injection time is recorded accurately for each animal.
-
-
Sample Collection:
-
The time between ELA-32 administration and sample collection is critical due to its short half-life.[7] This interval must be kept precisely the same for all animals within a cohort.
-
For plasma collection, use appropriate anticoagulant tubes and process samples immediately.
-
For tissue collection, flash-freeze samples in liquid nitrogen immediately upon excision to halt enzymatic degradation of the peptide.
-
-
Storage:
-
Store all collected samples at -80°C until analysis.
-
Caption: Standardized workflow for ELA-32 administration and sample collection.
Data & Pathway Visualizations
ELA-32 In Vitro Stability
The stability of ELA-32 varies significantly between biological matrices. This data, derived from studies with human plasma and kidney homogenates, underscores the importance of timed sample collection.[7][8]
| Matrix | Calculated Half-Life (Mean ± SEM) | Implication for Animal Studies |
| Plasma | 47.2 ± 5.7 minutes | Allows for a wider, yet still critical, window for blood collection post-injection.[7][8] |
| Kidney | 44.2 ± 3 seconds | Requires extremely rapid and consistent tissue harvesting protocols.[7][8] |
ELA-32 Signaling Pathway
ELA-32 exerts its biological effects by binding to the apelin receptor (APJ), which activates downstream signaling cascades like the PI3K/AKT pathway, known to be involved in cell survival and proliferation.[9]
Caption: The ELA-32 signaling cascade through the APJ receptor and PI3K/AKT pathway.
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. A Review of the Effects of Some Extrinsic Factors on Mice Used in Research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Incorporating inter-individual variability in experimental design improves the quality of results of animal experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Do multiple experimenters improve the reproducibility of animal studies? | PLOS Biology [journals.plos.org]
- 5. researchgate.net [researchgate.net]
- 6. In vitro metabolism of synthetic Elabela/Toddler (ELA-32) peptide in human plasma and kidney homogenates analyzed with mass spectrometry and validation of endogenous peptide quantification in tissues by ELISA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro metabolism of synthetic Elabela/Toddler (ELA-32) peptide in human plasma and kidney homogenates analyzed with mass spectrometry and validation of endogenous peptide quantification in tissues by ELISA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. rndsystems.com [rndsystems.com]
Technical Support Center: Measuring Endogenous ELA-32 Levels
Welcome to the technical support center for the measurement of endogenous Elabela-32 (ELA-32). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the quantification of endogenous ELA-32.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in measuring endogenous ELA-32 levels?
Measuring endogenous ELA-32 is challenging due to several factors:
-
Low physiological concentrations: ELA-32 circulates at very low levels in biological fluids, often near the lower limit of detection for many assays.
-
Peptide instability: ELA-32 is a peptide that is susceptible to degradation by proteases in biological samples. It is also prone to oxidation, which can affect its detection by both immunoassays and mass spectrometry.[1][2]
-
Multiple isoforms: ELA-32 is processed into smaller, active peptides, such as ELA-21 and ELA-11.[1][2][3] Assays must be specific to the isoform of interest.
-
Matrix effects: Components in biological samples (e.g., plasma, serum) can interfere with the accuracy and precision of the measurement.
-
Issues with commercial ELISA kits: Some commercial ELISA kits may lack the sensitivity for endogenous levels and may require a sample extraction step for accurate quantification.
Q2: Which methods are most commonly used to measure ELA-32, and what are their pros and cons?
The two primary methods for quantifying ELA-32 are ELISA (Enzyme-Linked Immunosorbent Assay) and LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry).
| Method | Pros | Cons |
| ELISA | - High-throughput- Relatively inexpensive- Does not require extensive equipment | - Susceptible to cross-reactivity with other isoforms or structurally similar peptides- Can be affected by matrix interferences[4]- May require sample extraction for accurate results |
| LC-MS/MS | - High specificity and selectivity- Can distinguish between different ELA isoforms- Can provide structural information | - Lower throughput- Requires expensive, specialized equipment- Prone to issues with peptide oxidation and poor chromatographic peaks for ELA peptides[1][2][3]- Endogenous levels can be too low to detect without enrichment[1][2][3] |
Q3: What is the stability of ELA-32 in biological samples?
The stability of ELA-32 is a critical factor for accurate measurement. The half-life of ELA-32 has been determined in human plasma and kidney homogenates.
| Sample Type | Half-life of ELA-32 |
| Human Plasma | 47.2 ± 5.7 minutes |
| Human Kidney Homogenate | 44.2 ± 3 seconds |
| [Source: Nyimanu et al., 2021][1][2][3] |
Given the rapid degradation in kidney tissue and the relatively short half-life in plasma, it is crucial to properly handle samples to minimize ELA-32 degradation. This includes rapid processing, use of protease inhibitors, and storage at -80°C.
Troubleshooting Guides
ELISA Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Weak or No Signal | - Reagents not at room temperature.- Incorrect storage of kit components.- Reagents expired.- Inadequate incubation times or temperatures.- Insufficient washing. | - Allow all reagents to equilibrate to room temperature before use.[5]- Verify storage conditions and expiration dates on all reagents.[5]- Ensure adherence to the incubation times and temperatures specified in the protocol.- Ensure thorough washing to remove unbound reagents. |
| High Background | - Insufficient washing.- Cross-contamination between wells.- Concentration of detection antibody is too high.- Extended incubation times. | - Increase the number of wash steps and ensure complete removal of wash buffer.[6]- Use fresh plate sealers for each incubation step.[5]- Optimize the concentration of the detection antibody.- Adhere strictly to the recommended incubation times. |
| Poor Standard Curve | - Improper preparation of standards.- Pipetting errors.- Contaminated reagents. | - Reconstitute and dilute standards carefully and accurately.- Use calibrated pipettes and proper pipetting technique.- Use fresh, uncontaminated reagents. |
| High Variability Between Replicates | - Inconsistent pipetting.- Inadequate mixing of samples or reagents.- Edge effects due to temperature gradients across the plate. | - Ensure consistent pipetting volume and technique for all wells.- Thoroughly mix all reagents and samples before adding to the plate.- Incubate the plate in a stable temperature environment and avoid stacking plates.[7] |
LC-MS/MS Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or Low Signal for Endogenous ELA-32 | - ELA-32 levels are below the limit of detection.- Peptide degradation during sample preparation.- Poor ionization efficiency. | - Implement an enrichment step such as immunoprecipitation to concentrate the peptide before analysis.[8]- Add protease inhibitors to the collection tubes and keep samples on ice.- Optimize mass spectrometer source parameters for ELA-32. |
| Poor Chromatographic Peak Shape | - Oxidation of ELA peptides.- Non-specific binding to the column or tubing. | - Perform reduction and alkylation steps during sample preparation to prevent disulfide bond formation and oxidation.[1][2][3][8]- Use a column with appropriate chemistry for peptide analysis and consider adding a small amount of a competing peptide to the mobile phase. |
| High Matrix Effects | - Co-elution of interfering substances from the biological matrix. | - Improve sample cleanup using solid-phase extraction (SPE).- Optimize the chromatographic gradient to separate ELA-32 from interfering compounds.- Use a stable isotope-labeled internal standard to correct for matrix effects. |
| Inconsistent Quantification | - Incomplete protein precipitation or peptide extraction.- Variability in digestion efficiency (if applicable).- Inconsistent sample volume injection. | - Optimize the protein precipitation and SPE protocols.- Ensure consistent digestion conditions for all samples.- Use a high-quality autosampler and verify injection volumes. |
Experimental Protocols
Sample Collection and Preparation for ELA-32 Measurement
-
Blood Collection: Collect whole blood into tubes containing a protease inhibitor cocktail (e.g., EDTA and aprotinin).
-
Plasma Separation: Centrifuge the blood at 1,600 x g for 15 minutes at 4°C within 30 minutes of collection.
-
Storage: Aliquot the plasma into cryovials and store immediately at -80°C until analysis. Avoid repeated freeze-thaw cycles.
Detailed ELISA Protocol (Generic)
-
Reagent Preparation: Prepare all reagents, standards, and samples as directed in the kit manual. Allow all reagents to reach room temperature before use.
-
Standard and Sample Addition: Add 100 µL of standards and samples to the appropriate wells of the microplate. It is recommended to run all samples and standards in duplicate.
-
Incubation: Cover the plate with a sealer and incubate for the time and temperature specified in the protocol (e.g., 2 hours at room temperature).
-
Washing: Aspirate the liquid from each well and wash the plate 3-4 times with 300 µL of wash buffer per well. After the final wash, invert the plate and tap it on a clean paper towel to remove any remaining buffer.
-
Detection Antibody Addition: Add 100 µL of the biotinylated detection antibody to each well.
-
Incubation: Cover the plate and incubate as specified (e.g., 1 hour at room temperature).
-
Washing: Repeat the washing step as described in step 4.
-
Streptavidin-HRP Addition: Add 100 µL of Streptavidin-HRP conjugate to each well.
-
Incubation: Cover the plate and incubate as specified (e.g., 30 minutes at room temperature).
-
Washing: Repeat the washing step as described in step 4.
-
Substrate Addition: Add 100 µL of TMB substrate to each well.
-
Development: Incubate the plate in the dark at room temperature for 15-30 minutes, or until the desired color develops.
-
Stop Reaction: Add 50 µL of stop solution to each well.
-
Read Plate: Read the absorbance of each well at 450 nm within 30 minutes of adding the stop solution.
Detailed LC-MS/MS Protocol (Generic)
-
Sample Extraction:
-
Thaw plasma samples on ice.
-
To terminate enzymatic activity, mix the plasma with an equal volume of ice-cold 6 M guanidine (B92328) hydrochloride.[8]
-
Precipitate proteins by adding 3 volumes of acetonitrile (B52724), vortex, and centrifuge at 12,000 x g for 10 minutes at 4°C.[8]
-
Transfer the supernatant to a new tube.
-
-
Solid-Phase Extraction (SPE):
-
Condition an SPE cartridge (e.g., C18) with methanol (B129727) followed by equilibration with an aqueous solution (e.g., 0.1% formic acid).
-
Load the supernatant onto the cartridge.
-
Wash the cartridge to remove salts and other interferences.
-
Elute the peptides with an organic solvent (e.g., acetonitrile with 0.1% formic acid).
-
-
Reduction and Alkylation:
-
Dry the eluted peptides under vacuum.
-
Reconstitute the peptides in a buffer (e.g., 50 mM ammonium (B1175870) bicarbonate).
-
Add dithiothreitol (B142953) (DTT) to a final concentration of 10 mM and incubate at 56°C for 30 minutes to reduce disulfide bonds.
-
Cool to room temperature and add iodoacetamide (B48618) to a final concentration of 20 mM. Incubate in the dark for 30 minutes to alkylate cysteine residues.[8]
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample onto a C18 reverse-phase column.
-
Elute the peptides using a gradient of increasing acetonitrile concentration.
-
Analyze the eluting peptides using a mass spectrometer operating in a targeted mode (e.g., multiple reaction monitoring or parallel reaction monitoring) to specifically detect and quantify ELA-32.
-
Visualizations
Caption: ELA-32 signaling pathway.
Caption: Experimental workflow for ELA-32 measurement.
References
- 1. In vitro metabolism of synthetic Elabela/Toddler (ELA-32) peptide in human plasma and kidney homogenates analyzed with mass spectrometry and validation of endogenous peptide quantification in tissues by ELISA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In vitro metabolism of synthetic Elabela/Toddler (ELA-32) peptide in human plasma and kidney homogenates analyzed with mass spectrometry and validation of endogenous peptide quantification in tissues by ELISA. [repository.cam.ac.uk]
- 4. hrcak.srce.hr [hrcak.srce.hr]
- 5. ELISA Troubleshooting Guide | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. ibl-america.com [ibl-america.com]
- 7. assaygenie.com [assaygenie.com]
- 8. In vitro metabolism of synthetic Elabela/Toddler (ELA-32) peptide in human plasma and kidney homogenates analyzed with mass spectrometry and validation of endogenous peptide quantification in tissues by ELISA - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to ELA-32 and Apelin Signaling Pathways
An Objective Analysis for Researchers and Drug Development Professionals
The apelin receptor (APJ), a G protein-coupled receptor (GPCR), is a critical regulator in a multitude of physiological processes, including cardiovascular function, fluid homeostasis, and energy metabolism.[1][2] This receptor system is unique as it is endogenously activated by two distinct peptide families: apelins and Elabela (ELA). While both ligand families bind to the same receptor, emerging evidence reveals that they orchestrate distinct downstream signaling cascades, a phenomenon known as biased agonism.[3][4] This guide provides a detailed comparison of the signaling pathways initiated by ELA-32 and various apelin isoforms, offering quantitative data, detailed experimental protocols, and visual pathway diagrams to support further research and therapeutic development.
Quantitative Data Presentation
The interaction of ELA-32 and various apelin isoforms with the APJ receptor initiates a range of cellular responses. The affinity of binding and the potency of downstream signaling activation differ significantly between these ligands, highlighting their distinct pharmacological profiles.
Table 1: Comparative Binding Affinities of Apelin and ELA Isoforms to the APJ Receptor
The binding affinity indicates how strongly a ligand binds to the receptor. A lower value (e.g., in the nanomolar range) signifies a higher affinity. The data shows that ELA-32 and Apelin-36 exhibit the most similar and highest affinities for the APJ receptor among the tested isoforms.[3][5]
| Ligand | Binding Affinity (Kᵢ, nM) | Binding Affinity (Kₔ, nM) | Inhibitory Concentration (IC₅₀, nM) |
| ELA-32 (human) | 1.343[3][5] | 0.51[6] | 0.27[6] |
| ELA-21 (human) | 4.364[3] | - | - |
| Apelin-36 (human) | 1.735[3][5] | - | - |
| Apelin-17 (human) | 4.651[3] | - | - |
| Apelin-13 (human) | 8.336[3] | - | - |
| pGlu¹-apelin-13 | 14.366[3] | - | - |
Data compiled from competitive binding assays using human APJ receptor.
Table 2: Comparative Potency (EC₅₀/IC₅₀) for Downstream Signaling Pathways
This table summarizes the concentration of each ligand required to elicit 50% of the maximal response for various downstream signaling events. These values reveal the functional selectivity of each ligand. Notably, ELA-32 demonstrates a potent bias towards β-arrestin-dependent pathways compared to G protein-dependent pathways.[3][4]
| Signaling Pathway | Ligand | Potency (logEC₅₀ / logIC₅₀, M) |
| cAMP Inhibition | ELA-32 | -8.11 ± 0.09 |
| (Gαᵢ-dependent) | ELA-21 | -7.70 ± 0.10 |
| Apelin-36 | -8.45 ± 0.11 | |
| Apelin-17 | -8.12 ± 0.13 | |
| Apelin-13 | -7.79 ± 0.11 | |
| pGlu¹-apelin-13 | -7.01 ± 0.12 | |
| Ca²⁺ Mobilization | ELA-32 | -6.64 ± 0.08 |
| (Gαբ-dependent) | ELA-21 | -7.21 ± 0.11 |
| Apelin-36 | -7.95 ± 0.14 | |
| Apelin-17 | -7.94 ± 0.10 | |
| Apelin-13 | -8.01 ± 0.09 | |
| pGlu¹-apelin-13 | -7.86 ± 0.14 | |
| β-arrestin 2 Recruitment | ELA-32 | -7.66 ± 0.11 |
| (β-arrestin-dependent) | ELA-21 | -7.18 ± 0.06 |
| Apelin-36 | -7.03 ± 0.09 | |
| Apelin-17 | -7.90 ± 0.14 | |
| Apelin-13 | -6.37 ± 0.09 | |
| pGlu¹-apelin-13 | -6.90 ± 0.11 |
Source: Data adapted from Zhang et al. (2021), Frontiers in Pharmacology.[3]
Signaling Pathway Diagrams
The following diagrams, generated using DOT language, illustrate the key signaling cascades activated by ELA-32 and apelin.
Caption: General signaling pathways for Apelin and ELA-32 via the APJ receptor.
Caption: Biased agonism of ELA-32 and Apelin at the APJ receptor.
Experimental Protocols
The quantitative data presented in this guide are derived from specific, reproducible experimental methodologies. Understanding these protocols is crucial for interpreting the data and designing future experiments.
Radioligand Competitive Binding Assay
Objective: To determine the binding affinity (Kᵢ) of unlabeled ligands (ELA-32, apelin isoforms) by measuring their ability to compete with a radiolabeled ligand for binding to the APJ receptor.
Methodology:
-
Membrane Preparation: HEK293 cells stably expressing the human APJ receptor are cultured, harvested, and homogenized in a lysis buffer. The cell lysate is centrifuged to pellet the membranes, which are then resuspended in a binding buffer.
-
Binding Reaction: A constant concentration of a radiolabeled ligand (e.g., [¹²⁵I]-Apelin-13) is incubated with the prepared cell membranes in the presence of increasing concentrations of the unlabeled competitor ligand (e.g., ELA-32 or other apelin peptides).
-
Incubation and Separation: The reaction is incubated to allow binding to reach equilibrium. The mixture is then rapidly filtered through glass fiber filters to separate receptor-bound from free radioligand. The filters are washed to remove non-specific binding.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the competitor ligand. A non-linear regression analysis (one-site fit) is used to calculate the IC₅₀ value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand. The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radiolabeled ligand and Kₔ is its dissociation constant.
cAMP Accumulation Assay
Objective: To measure the inhibition of cyclic AMP (cAMP) production following APJ receptor activation, which is a functional readout of Gαᵢ protein coupling.
Methodology:
-
Cell Culture: CHO cells stably co-expressing the human APJ receptor and a cAMP-responsive biosensor (e.g., GloSensor™) are plated in microplates.
-
Stimulation: Cells are first treated with forskolin (B1673556), an adenylyl cyclase activator, to stimulate a baseline level of cAMP production.
-
Ligand Addition: Immediately after forskolin addition, cells are treated with varying concentrations of the agonist (ELA-32 or apelin isoforms).
-
Signal Detection: The plate is incubated, and the luminescence signal from the biosensor, which is inversely proportional to the cAMP concentration, is measured using a luminometer.
-
Data Analysis: The results are normalized to the forskolin-only control. A dose-response curve is generated, and the IC₅₀ value (the concentration of agonist that causes 50% inhibition of forskolin-induced cAMP production) is calculated using a sigmoidal dose-response model.
β-Arrestin Recruitment Assay (BRET)
Objective: To quantify the recruitment of β-arrestin to the APJ receptor upon ligand stimulation, a key step in the β-arrestin-dependent signaling pathway.
Methodology:
-
Cell Transfection: HEK293 cells are transiently co-transfected with plasmids encoding the APJ receptor fused to a bioluminescent donor (e.g., Renilla luciferase, Rluc) and β-arrestin 2 fused to a fluorescent acceptor (e.g., green fluorescent protein, GFP).
-
Assay Preparation: The transfected cells are harvested, and the substrate for the luciferase (e.g., coelenterazine (B1669285) h) is added.
-
Ligand Stimulation: The cell suspension is dispensed into a microplate containing serial dilutions of the test ligands (ELA-32 or apelin isoforms).
-
BRET Measurement: The plate is immediately read in a microplate reader capable of simultaneously measuring the light emission at two different wavelengths (one for the donor and one for the acceptor). Bioluminescence Resonance Energy Transfer (BRET) occurs when the donor and acceptor are in close proximity (<10 nm), indicating receptor-β-arrestin interaction.
-
Data Analysis: The BRET ratio is calculated (Acceptor emission / Donor emission). The net BRET signal is determined by subtracting the ratio of vehicle-treated cells. Dose-response curves are plotted, and EC₅₀ values are determined using non-linear regression.[3]
Discussion of Signaling Differences and Physiological Implications
ELA-32 and apelin, despite acting on the same APJ receptor, are not simply interchangeable ligands. They represent a dual-ligand system that can fine-tune physiological responses through biased agonism.[3]
The Concept of Biased Agonism
Biased agonism, or functional selectivity, describes the ability of different agonists at the same receptor to stabilize distinct receptor conformations, leading to the preferential activation of a subset of downstream signaling pathways. The data clearly show that ELA-32 is a potent biased agonist at the APJ receptor. While it binds with high affinity, similar to Apelin-36, its functional profile is skewed. ELA-32 shows a dramatic bias (over 1000-fold) towards the β-arrestin pathway over G protein-dependent pathways like Ca²⁺ mobilization.[3][4] In contrast, apelin isoforms like Apelin-13 and Apelin-36 appear to be more balanced agonists, effectively activating both G protein and β-arrestin pathways.[3]
Physiological Consequences
The distinct signaling profiles of ELA-32 and apelin have significant physiological implications:
-
G Protein-Mediated Effects: The activation of Gαᵢ/Gαբ pathways is classically associated with many of the well-known effects of the apelinergic system. For instance, G protein signaling leads to the activation of the PI3K/Akt/eNOS pathway, resulting in nitric oxide production and vasodilation, which lowers blood pressure.[7][8] It also contributes to the positive inotropic effects on the heart (increased contractility).[1][2] Apelin isoforms are potent activators of these pathways.
-
β-Arrestin-Mediated Effects: The strong β-arrestin bias of ELA-32 suggests it may primarily mediate its effects through this pathway. β-arrestin signaling is crucial for receptor desensitization and internalization, but it also initiates its own wave of signaling, including sustained ERK activation, which can regulate different sets of genes compared to G protein-mediated ERK activation.[9] This pathway is implicated in processes like angiogenesis and may offer cardioprotective effects distinct from those mediated by G proteins.[10][11] The discovery of ELA-32's bias opens up the possibility of developing therapeutics that selectively target this pathway to achieve specific clinical outcomes while potentially avoiding side effects associated with G protein activation.
A Spatiotemporal Dual Ligand System
Apelin and ELA are expressed differently across tissues and during development.[3] ELA is highly expressed during embryogenesis and is essential for heart development, while apelin expression becomes more prominent later.[12] In adults, their expression patterns can also differ, suggesting they form a spatiotemporal system to control APJ signaling.[3] For example, in pulmonary arterial hypertension, ELA expression is downregulated, and exogenous administration can compensate for this deficiency.[12]
Conclusion
The ELA-32 and apelin signaling pathways, while converging on the APJ receptor, are functionally distinct. ELA-32 acts as a potent biased agonist, preferentially activating the β-arrestin pathway, whereas apelin isoforms are more balanced agonists. This functional selectivity allows for a nuanced regulation of cardiovascular and other physiological systems. For drug development professionals, this distinction is paramount. It suggests that designing biased agonists that mimic either ELA-32 or specific apelin isoforms could lead to novel therapeutics with improved efficacy and reduced side effects for conditions like heart failure, hypertension, and diabetes.[2][13] A thorough understanding of these divergent pathways is essential for harnessing the full therapeutic potential of the apelinergic system.
References
- 1. The apelin receptor: Physiology, pathology, cell signalling, and ligand modulation of a peptide-activated class A GPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of Apelin in Cardiovascular Diseases, Obesity and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Effects of Apelin and Elabela Ligands on Apelin Receptor Distinct Signaling Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Effects of Apelin and Elabela Ligands on Apelin Receptor Distinct Signaling Profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | The Effects of Apelin and Elabela Ligands on Apelin Receptor Distinct Signaling Profiles [frontiersin.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. cusabio.com [cusabio.com]
- 8. The Role of Apelin/Apelin Receptor in Energy Metabolism and Water Homeostasis: A Comprehensive Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A network map of apelin-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rndsystems.com [rndsystems.com]
- 11. umventures.org [umventures.org]
- 12. Elabela/Toddler Is an Endogenous Agonist of the Apelin APJ Receptor in the Adult Cardiovascular System, and Exogenous Administration of the Peptide Compensates for the Downregulation of Its Expression in Pulmonary Arterial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Vascular effects of apelin: Mechanisms and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to ELA-32 and Apelin-13: Effects on Cardiac Contractility
For Researchers, Scientists, and Drug Development Professionals
Introduction
ELA-32 (Elabela) and apelin-13 (B560349) are two endogenous peptide ligands that bind to the G protein-coupled apelin receptor (APJ).[1] Despite their lack of sequence similarity, both peptides are crucial regulators of the cardiovascular system.[2] The apelin/ELA-APJ system is known to play a significant role in cardiac function, including the regulation of cardiac contractility, making it a promising therapeutic target for cardiovascular diseases such as heart failure.[1][3] This guide provides an objective comparison of the effects of ELA-32 and apelin-13 on cardiac contractility, supported by experimental data, detailed protocols, and signaling pathway visualizations.
Comparative Effects on Cardiac Contractility
Both ELA-32 and apelin-13 have been shown to exert positive inotropic effects, meaning they increase the force of cardiac muscle contraction.[4][5] These effects contribute to improved cardiac performance, particularly in models of heart failure.[6] A direct comparative study in anesthetized rats demonstrated that both peptides enhance cardiac function, though with some differences in potency and effect on various hemodynamic parameters.[4]
Quantitative Data Summary
The following table summarizes the in vivo effects of ELA-32 and [Pyr1]apelin-13 on key parameters of cardiac contractility in rats.
| Parameter | Treatment Group | Dose | Change from Baseline | Significance vs. Saline |
| Left Ventricular Ejection Fraction (%) | Saline | - | 1.9 ± 1.0 | - |
| ELA-32 | 150 nmol | 13.5 ± 1.7 | P≤0.05 | |
| [Pyr1]apelin-13 | 650 nmol | 15.8 ± 3.6 | P≤0.01 | |
| Right Ventricular Ejection Fraction (%) | Saline | - | 1.2 ± 1.7 | - |
| ELA-32 | 150 nmol | 9.0 ± 1.8 | P≤0.05 | |
| [Pyr1]apelin-13 | 650 nmol | 8.7 ± 1.0 | P≤0.05 | |
| Cardiac Output (RVU/min) | Saline | - | 716 ± 215 | - |
| ELA-32 | 150 nmol | 4000 ± 826 | P≤0.01 | |
| [Pyr1]apelin-13 | 400 nmol | 3989 ± 537 | P≤0.01 | |
| Stroke Volume (RVU) | Saline | - | 1.6 ± 0.5 | - |
| ELA-32 | 150 nmol | 9.1 ± 1.9 | P≤0.01 | |
| [Pyr1]apelin-13 | 400 nmol | 9.2 ± 0.9 | P≤0.001 | |
| Maximal Rate of Pressure Increase (dP/dtMAX, mm Hg/s) | Saline | - | 142 ± 69 | - |
| ELA-32 | 150 nmol | 2825 ± 565 | P≤0.01 | |
| [Pyr1]apelin-13 | 400 nmol | 3025 ± 680 | P≤0.01 |
Data adapted from Yang et al., 2017.[4] RVU = Relative Volume Units.
Signaling Pathways
Upon binding to the APJ receptor, ELA-32 and apelin-13 trigger downstream signaling cascades that ultimately modulate cardiac contractility. While they share the same receptor, evidence suggests they can act as biased agonists, preferentially activating different pathways.[7]
Apelin-13 Signaling: Apelin-13 is known to activate G protein-dependent pathways, particularly involving Gαi.[8] This activation leads to the inhibition of adenylyl cyclase, reducing cyclic AMP (cAMP) levels.[5] Furthermore, apelin-13 stimulates the Phosphoinositide 3-kinase (PI3K)/Akt and Extracellular signal-regulated kinase (ERK)1/2 pathways, which are crucial for cardiomyocyte survival and function.[1][9] The activation of Protein Kinase C (PKC) is also implicated in its positive inotropic effect.[5]
Caption: Apelin-13 signaling pathway in cardiomyocytes.
ELA-32 Signaling: ELA-32 also activates the APJ receptor but has been shown to have a strong bias towards the β-arrestin-dependent signaling pathway.[7] This pathway can also lead to the activation of ERK1/2.[3] Like apelin, ELA-32 can also activate Gαi, leading to receptor internalization and subsequent signaling events.[3] The activation of ERK1/2 appears to be a key mechanism for the ELA-induced increase in myocardial contractility.[3]
References
- 1. Apelin-13 promotes cardiomyocyte hypertrophy via PI3K-Akt-ERK1/2-p70S6K and PI3K-induced autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Elabela/Toddler Is an Endogenous Agonist of the Apelin APJ Receptor in the Adult Cardiovascular System, and Exogenous Administration of the Peptide Compensates for the Downregulation of Its Expression in Pulmonary Arterial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Review of the Roles of Apelin and ELABELA Peptide Ligands in Cardiovascular Disease, Including Heart Failure and Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Apelin Is a Prototype of Novel Drugs for the Treatment of Acute Myocardial Infarction and Adverse Myocardial Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Effects of Apelin and Elabela Ligands on Apelin Receptor Distinct Signaling Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Validating the Role of ELA-32 in a New Disease Model: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the role of ELA-32, an endogenous ligand for the apelin receptor (APJ), in a novel disease model. We present a comparative analysis of ELA-32 and apelin, the other known endogenous ligand for APJ, and offer detailed experimental protocols to investigate the functional significance of ELA-32-mediated signaling.
Introduction to ELA-32 and the Apelin Receptor System
ELA-32 is a 32-amino-acid mature form of the peptide hormone ELABELA (also known as Apela or Toddler).[1][2] It is a critical cardiac developmental peptide that exerts its effects by binding to the G-protein coupled apelin receptor (APJ). The apelin/ELA-32/APJ system is a key regulator of various physiological processes, including cardiovascular function, fluid homeostasis, and angiogenesis.[1][2] Dysregulation of this system has been implicated in several pathologies, such as pulmonary arterial hypertension, heart failure, and acute kidney injury, making it a promising therapeutic target.[2]
This guide will focus on a hypothetical new disease model: a type of cancer characterized by significant tumor angiogenesis. We will outline a strategy to validate the hypothesis that ELA-32 signaling through the APJ receptor contributes to tumor progression by promoting neovascularization.
Comparative Analysis: ELA-32 vs. Apelin
Both ELA-32 and apelin are endogenous ligands for the APJ receptor, yet they exhibit distinct characteristics. Understanding these differences is crucial when designing experiments to elucidate the specific role of ELA-32.
| Feature | ELA-32 | Apelin |
| Receptor | Apelin Receptor (APJ) | Apelin Receptor (APJ) |
| Signaling Pathways | PI3K/AKT, ERK1/2 | PI3K/AKT, ERK1/2 |
| Primary Functions | Cardiovascular development, fluid homeostasis, angiogenesis | Vasodilation, cardiac contractility, fluid homeostasis, angiogenesis |
| Known Disease Relevance | Pulmonary arterial hypertension, heart failure, pre-eclampsia | Cardiovascular diseases, metabolic disorders |
ELA-32 Signaling Pathway
Upon binding to the APJ receptor, ELA-32 triggers downstream signaling cascades, primarily through the Gαi subunit. This leads to the activation of the Phosphoinositide 3-kinase (PI3K)/AKT and Extracellular signal-regulated kinase (ERK) 1/2 pathways, which are central to cell proliferation, survival, and migration.
Caption: ELA-32 signaling pathway through the APJ receptor.
Experimental Workflow for Validating ELA-32 in a New Disease Model
This workflow outlines the key steps to investigate the role of ELA-32 in our hypothetical cancer model.
Caption: Experimental workflow for validating ELA-32's role.
Experimental Protocols
Here we provide detailed methodologies for the key experiments outlined in the workflow.
Receptor Binding Assay
Objective: To determine the binding affinity of ELA-32 to the APJ receptor expressed in cancer cells.
Methodology:
-
Cell Culture: Culture cancer cells endogenously expressing or transfected with the APJ receptor.
-
Membrane Preparation: Homogenize cells and isolate the membrane fraction by centrifugation.
-
Competitive Binding Assay: Incubate cell membranes with a constant concentration of a radiolabeled ligand (e.g., [125I]-Apelin-13) and increasing concentrations of unlabeled ELA-32.
-
Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Detection: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Determine the IC50 value (concentration of ELA-32 that inhibits 50% of radioligand binding) and calculate the binding affinity (Ki) using the Cheng-Prusoff equation.
Downstream Signaling Assays
Objective: To quantify the activation of PI3K/AKT and ERK1/2 pathways upon ELA-32 stimulation.
a. Western Blot for Phospho-AKT (p-AKT)
Methodology:
-
Cell Treatment: Seed cancer cells and serum-starve overnight. Treat with various concentrations of ELA-32 for different time points.
-
Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against phospho-AKT (Ser473) and total AKT. Subsequently, incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and quantify band intensities using densitometry.
b. Cell-Based ELISA for Phospho-ERK1/2 (p-ERK1/2)
Methodology:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and serum-starve. Stimulate with ELA-32.
-
Fixation and Permeabilization: Fix the cells with formaldehyde (B43269) and permeabilize with a detergent-based buffer.
-
Immunostaining: Incubate with primary antibodies against phospho-ERK1/2 (Thr202/Tyr204) and total ERK1/2. Then, add HRP- and AP-conjugated secondary antibodies.
-
Detection: Add fluorogenic substrates for HRP and AP and measure the fluorescence at the appropriate wavelengths.
-
Normalization: Normalize the phospho-ERK1/2 signal to the total ERK1/2 signal to account for variations in cell number.
In Vitro Functional Assays
Objective: To assess the effect of ELA-32 on cancer cell proliferation, migration, and endothelial cell tube formation.
a. Cell Proliferation Assay (MTT Assay)
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate.
-
Treatment: Treat cells with different concentrations of ELA-32 for 24-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm. The absorbance is proportional to the number of viable, proliferating cells.[3][4]
b. Cell Migration Assay (Wound Healing Assay)
Methodology:
-
Monolayer Culture: Grow cancer cells to a confluent monolayer in a multi-well plate.
-
Scratch Creation: Create a "wound" or scratch in the monolayer using a sterile pipette tip.[2]
-
Treatment and Imaging: Treat the cells with ELA-32 and capture images of the wound at time 0 and at regular intervals thereafter (e.g., every 6-12 hours).
-
Analysis: Measure the width of the wound at each time point to quantify the rate of cell migration and wound closure.[2]
c. Endothelial Cell Tube Formation Assay
Methodology:
-
Matrix Coating: Coat the wells of a 96-well plate with a basement membrane matrix extract (e.g., Matrigel).
-
Cell Seeding and Treatment: Seed endothelial cells (e.g., HUVECs) onto the matrix-coated wells in the presence of various concentrations of ELA-32.
-
Incubation: Incubate for 6-18 hours to allow for the formation of capillary-like structures.
-
Imaging and Quantification: Stain the cells with a fluorescent dye (e.g., Calcein AM) and visualize the tube network using a fluorescence microscope. Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops.[5]
In Vivo Angiogenesis Assay (Matrigel Plug Assay)
Objective: To evaluate the pro-angiogenic effect of ELA-32 in a living organism.
Methodology:
-
Matrigel Preparation: Mix ice-cold Matrigel with ELA-32 or a vehicle control.[6]
-
Subcutaneous Injection: Subcutaneously inject the Matrigel mixture into the flanks of immunocompromised mice. The Matrigel will form a solid plug at body temperature.[6][7]
-
Plug Excision: After a defined period (e.g., 7-14 days), excise the Matrigel plugs.
-
Analysis:
-
Hemoglobin Content: Measure the hemoglobin content in the plugs as an indicator of blood vessel formation using a hemoglobin assay kit.
-
Immunohistochemistry: Fix, section, and stain the plugs with an endothelial cell marker (e.g., CD31) to visualize and quantify the microvessel density.[6]
-
By following this comprehensive guide, researchers can systematically validate the role of ELA-32 in a new disease model, providing a solid foundation for further investigation and potential therapeutic development.
References
- 1. 細胞計数・セルヘルス分析 [sigmaaldrich.com]
- 2. clyte.tech [clyte.tech]
- 3. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. chondrex.com [chondrex.com]
- 5. cellbiolabs.com [cellbiolabs.com]
- 6. Matrigel Plug Angiogenesis Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. Modified In Vivo Matrix Gel Plug Assay for Angiogenesis Studies [jove.com]
A Comparative Guide to ELA-32 Antibody Cross-Reactivity and Alternatives
This guide provides a detailed comparison of ELA-32 antibodies, with a focus on their cross-reactivity. It is intended for researchers, scientists, and drug development professionals who are using or considering the use of ELA-32 antibodies in their work. The guide also explores alternative technologies to traditional antibodies that may be suitable for related applications.
Cross-Reactivity of ELA-32 Antibodies with Isoforms
The ELA (Elabela/Toddler) peptide is known to exist in several isoforms. Understanding the cross-reactivity of an antibody with these isoforms is critical for the accurate interpretation of experimental results. One study has reported an ELISA assay for ELA-32 that demonstrates cross-reactivity with its known isoforms, including [pGlu1]ELA-32, ELA-21, and ELA-11.[1] This indicates that the antibody used in that assay recognizes epitopes shared among these ELA family members.
| Antibody Target | Cross-Reacts With | Comments |
| ELA-32 | [pGlu1]ELA-32 | The N-terminal pyroglutamate (B8496135) modification does not appear to prevent antibody recognition in the referenced ELISA assay.[1] |
| ELA-21 | The antibody recognizes the shorter ELA-21 isoform, suggesting the epitope is within this sequence.[1] | |
| ELA-11 | The antibody also detects the ELA-11 isoform, indicating the binding site is located within this shortest active fragment.[1] |
Experimental Workflow for Assessing Antibody Cross-Reactivity
The following diagram illustrates a general workflow for determining the cross-reactivity of an antibody.
Experimental Protocols
Below are detailed methodologies for key experiments to assess antibody cross-reactivity.
Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol describes a direct ELISA to quantify the binding of an ELA-32 antibody to its target and potential cross-reactive proteins.
Materials:
-
96-well microplate
-
Coating Buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
ELA-32 protein, ELA-21 protein, ELA-11 protein, and other potential cross-reactants
-
Blocking Buffer (e.g., 5% Bovine Serum Albumin (BSA) in PBS)
-
ELA-32 antibody (primary antibody)
-
HRP-conjugated secondary antibody (if the primary is not conjugated)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
TMB Substrate
-
Stop Solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Coating: Dilute ELA-32 and potential cross-reactive proteins to a concentration of 1-10 µg/mL in Coating Buffer. Add 100 µL of each protein solution to separate wells of the 96-well plate. Incubate overnight at 4°C.
-
Washing: Aspirate the coating solution and wash the plate three times with 200 µL of Wash Buffer per well.
-
Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.
-
Primary Antibody Incubation: Wash the plate three times. Prepare serial dilutions of the ELA-32 antibody in Blocking Buffer. Add 100 µL of each dilution to the wells containing the different antigens. Incubate for 2 hours at room temperature.
-
Secondary Antibody Incubation: Wash the plate three times. If the primary antibody is not conjugated, add 100 µL of the HRP-conjugated secondary antibody (diluted in Blocking Buffer according to the manufacturer's instructions) to each well. Incubate for 1 hour at room temperature.
-
Detection: Wash the plate five times. Add 100 µL of TMB Substrate to each well and incubate in the dark for 15-30 minutes.
-
Stop Reaction: Add 50 µL of Stop Solution to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Analysis: Compare the signal generated from the wells coated with ELA-32 to the signals from wells with other proteins. A significant signal in the presence of other proteins indicates cross-reactivity.
Western Blotting
This protocol is for determining if the ELA-32 antibody binds to other proteins of different molecular weights.
Materials:
-
Protein samples (lysates containing ELA-32, its isoforms, and potential cross-reactants)
-
SDS-PAGE gels
-
Running Buffer
-
Transfer Buffer
-
PVDF or nitrocellulose membrane
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST))
-
ELA-32 antibody (primary antibody)
-
HRP-conjugated secondary antibody
-
Wash Buffer (TBST)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation: Mix protein samples with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load the prepared samples into the wells of an SDS-PAGE gel. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Incubate the membrane in Blocking Buffer for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the ELA-32 antibody (diluted in Blocking Buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with Wash Buffer.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with Wash Buffer.
-
Detection: Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.
-
Imaging: Capture the signal using an appropriate imaging system.
-
Analysis: A band at the expected molecular weight of ELA-32 confirms target binding. Bands at other molecular weights suggest cross-reactivity with other proteins.
Alternatives to Conventional Antibodies
While antibodies are powerful research tools, alternative affinity reagents have been developed that may offer advantages in certain applications.
| Technology | Description | Advantages | Disadvantages |
| Affimers | Small, engineered proteins that bind to target molecules with high specificity and affinity.[2][3] They are based on a scaffold protein, such as human stefin A.[3] | - Small size (~12-14 kDa) allows for better tissue penetration.[4][5]- High stability under a wide range of temperatures and pH.[6]- Rapid, in vitro production process that does not require animals.[2]- High specificity and reduced cross-reactivity.[2] | - May have limitations in binding to linear epitopes.[6]- Newer technology with a less extensive track record compared to antibodies. |
| Aptamers | Single-stranded DNA or RNA molecules that fold into unique three-dimensional structures to bind to specific targets.[7] They are selected through an in vitro process called SELEX.[7] | - Can be generated for a wide range of targets, including non-immunogenic and toxic molecules.[8]- Small size (~8-15 kDa) facilitates tissue penetration.[9]- High batch-to-batch reproducibility due to chemical synthesis.[7]- Thermally stable and can be denatured and renatured.[7][9]- Generally non-immunogenic.[8] | - Susceptible to nuclease degradation, though chemical modifications can improve stability.- May have a shorter half-life in vivo compared to antibodies. |
| Nanobodies | Single-domain antibodies derived from the heavy-chain-only antibodies found in camelids. | - Smallest antibody fragments (~15 kDa) with full antigen-binding capacity.- High stability and solubility.- Can recognize unique epitopes not accessible to conventional antibodies. | - Production requires immunization of camelids.- May require humanization for therapeutic applications to reduce immunogenicity. |
References
- 1. In vitro metabolism of synthetic Elabela/Toddler (ELA-32) peptide in human plasma and kidney homogenates analyzed with mass spectrometry and validation of endogenous peptide quantification in tissues by ELISA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Affimers: animal free alternatives to antibodies | NC3Rs [nc3rs.org.uk]
- 3. news-medical.net [news-medical.net]
- 4. Affimers and nanobodies as molecular probes and their applications in imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.biologists.com [journals.biologists.com]
- 6. Affimers as an Alternative to Antibodies in an Affinity LC–MS Assay for Quantification of the Soluble Receptor of Advanced Glycation End-Products (sRAGE) in Human Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aptamers vs Antibodies | Novaptech - Novaptech [novaptech.com]
- 8. basepairbio.com [basepairbio.com]
- 9. neoaptamers.com [neoaptamers.com]
A Comparative In Vitro Analysis of ELABELA Isoforms
An Essential Guide for Researchers in Cardiovascular and Renal Disease, and Drug Development
ELABELA (ELA), also known as Toddler or Apela, is a recently discovered peptide hormone and a critical endogenous ligand for the apelin receptor (APJ), a G protein-coupled receptor.[1] Encoded by the APELA gene, the initial 54-amino acid preproprotein is processed into mature, biologically active isoforms, primarily ELA-32, ELA-21, and ELA-11.[2][3] These isoforms exhibit distinct biochemical properties and signaling profiles, making a comparative understanding of their in vitro performance crucial for researchers targeting the apelinergic system for therapeutic intervention. This guide provides a comprehensive overview of the in vitro activities of ELA isoforms, supported by experimental data and detailed protocols.
Comparative Analysis of ELABELA Isoform Activity
The primary isoforms of ELABELA—ELA-32, ELA-21, and ELA-11—interact with the apelin receptor to initiate downstream signaling.[2] Their in vitro activities are most commonly characterized by their receptor binding affinity and their ability to modulate G-protein and β-arrestin signaling pathways.
Receptor Binding Affinity
The binding affinity of ELABELA isoforms to the apelin receptor (APJ) is a key determinant of their biological potency. Radioligand competition assays are typically employed to determine the inhibition constant (Ki) or the pKi (-logKi).
| Isoform | Receptor Binding Affinity (pKi) in Human Left Ventricle | Reference |
| ELA-32 | 9.59 ± 0.08 | [4][5] |
| ELA-21 | 8.52 ± 0.11 | [4][5] |
| ELA-11 | 7.85 ± 0.05 | [4][5] |
| [Pyr1]apelin-13 | 8.85 ± 0.04 | [4][5] |
In human left ventricular tissue, ELA-32 demonstrates the highest binding affinity for the apelin receptor, significantly greater than that of ELA-21 and the well-characterized apelin isoform, [Pyr1]apelin-13.[4][5] ELA-11, the shortest isoform, exhibits the lowest affinity among the tested peptides.[4][5] This suggests that the N-terminal extension in the longer isoforms contributes significantly to receptor binding.[4]
G-Protein Signaling: cAMP Inhibition
The apelin receptor couples to the Gi subunit of G-proteins, and its activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. The potency of ELA isoforms in this pathway is often measured as pD2 or EC50 in forskolin-stimulated cAMP accumulation assays.
| Isoform | G-Protein Signaling Potency (pD2) in CHO-K1 cells expressing human APJ | Reference |
| ELA-32 | 9.92 ± 0.07 | [4] |
| ELA-21 | 9.98 ± 0.08 | [4] |
| ELA-11 | 9.80 ± 0.10 | [4] |
| [Pyr1]apelin-13 | 10.08 ± 0.08 | [4] |
Interestingly, despite differences in binding affinity, all three major ELA isoforms, as well as [Pyr1]apelin-13, inhibit cAMP production with similar subnanomolar potencies.[4][6] This indicates that even the shortest isoform, ELA-11, is a full and potent agonist for G-protein-mediated signaling.[4][6]
β-Arrestin Recruitment
Upon agonist binding, G protein-coupled receptors also recruit β-arrestins, which mediate receptor desensitization, internalization, and G-protein-independent signaling. Longer ELA isoforms, such as ELA-32 and ELA-21, show a stronger bias towards the β-arrestin signaling pathway compared to shorter isoforms and some apelin peptides.[7]
| Isoform | β-Arrestin Recruitment Potency (pD2) in U2OS cells expressing human APJ | Reference |
| ELA-32 | 9.07 ± 0.04 | [4] |
| ELA-21 | 8.80 ± 0.09 | [4] |
| ELA-11 | 7.60 ± 0.05 | [4] |
| [Pyr1]apelin-13 | 7.97 ± 0.08 | [4] |
In β-arrestin recruitment assays, ELA-32 is the most potent, followed by ELA-21.[4] ELA-11 is significantly less potent in recruiting β-arrestin, suggesting a biased agonism where the longer isoforms more effectively engage the β-arrestin pathway.[4][7]
ELABELA Signaling Pathways
Activation of the apelin receptor by ELABELA isoforms triggers multiple downstream signaling cascades, primarily the PI3K/AKT/mTOR and MAPK/ERK pathways.[8][9] These pathways are crucial for cellular processes such as proliferation, survival, migration, and angiogenesis.[8][10]
Caption: ELABELA-APJ signaling pathways.
Experimental Protocols
Detailed methodologies are essential for the reproducible in vitro comparison of ELABELA isoforms. Below are summarized protocols for the key assays discussed.
Radioligand Competition Binding Assay
This assay measures the ability of unlabeled ELA isoforms to compete with a radiolabeled ligand for binding to the apelin receptor.
References
- 1. Elabela - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. ahajournals.org [ahajournals.org]
- 5. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 6. Elabela/Toddler Is an Endogenous Agonist of the Apelin APJ Receptor in the Adult Cardiovascular System, and Exogenous Administration of the Peptide Compensates for the Downregulation of Its Expression in Pulmonary Arterial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Advances in the study of ELABELA in renal physiological functions and related diseases [frontiersin.org]
- 8. The network map of Elabela signaling pathway in physiological and pathological conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. genscript.com [genscript.com]
Validating ELA-32 as a Therapeutic Target: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive analysis of ELABELA-32 (ELA-32), a peptide hormone, as a promising therapeutic target, particularly in the context of cardiovascular diseases. It is designed for researchers, scientists, and drug development professionals, offering an objective comparison with alternative therapeutic strategies, supported by experimental data and detailed methodologies.
Executive Summary
ELA-32, an endogenous ligand of the apelin receptor (APJ), has emerged as a compelling therapeutic target due to its multifaceted role in cardiovascular homeostasis. Preclinical studies have demonstrated its potential in treating conditions such as heart failure, pulmonary arterial hypertension, and doxorubicin-induced cardiotoxicity. ELA-32 activates pro-survival signaling pathways, including the PI3K/AKT and MAPK/ERK pathways, leading to beneficial effects such as increased cardiac contractility, promotion of angiogenesis, and reduction of fibrosis and inflammation. This guide presents a comparative analysis of ELA-32's performance against other therapeutic agents, detailed experimental protocols for its validation, and visual representations of its signaling pathway and experimental workflows.
Comparative Performance of Apelin Receptor Agonists
The therapeutic potential of targeting the apelin receptor is being explored with various agonists, including different isoforms of ELABELA and Apelin, as well as synthetic analogs. The following table summarizes key quantitative data from preclinical studies, comparing the efficacy of these agents.
| Compound/Agonist | Target | Animal Model | Key Efficacy Parameters and Results | Alternative Therapies (Standard of Care) | Comparative Efficacy Notes |
| ELA-32 | Apelin Receptor (APJ) | Rat model of pulmonary arterial hypertension (PAH) | Hemodynamics: Significantly attenuated the elevation of right ventricular systolic pressure. Cardiac Remodeling: Reduced right ventricular hypertrophy and pulmonary vascular remodeling.[1] | Endothelin receptor antagonists (e.g., Bosentan), PDE5 inhibitors (e.g., Sildenafil) | ELA-32 addresses the downregulated apelin system in PAH, offering a potentially more targeted approach. Direct comparative preclinical studies with standard of care are limited. |
| Fc-ELA-21 (a long-acting ELA analog) | Apelin Receptor (APJ) | Mouse model of myocardial infarction (Heart Failure) | Cardiac Function: Significantly improved cardiac systolic dysfunction and mitigated pulmonary congestion. Signaling: Activated VEGFR3 and APJ-mediated ERK1/2 signaling.[2][3] | ACE inhibitors (e.g., Enalapril), Beta-blockers (e.g., Metoprolol) | Fc-ELA-21 demonstrates direct improvement in cardiac function post-MI. ACE inhibitors and beta-blockers primarily work by reducing cardiac workload and neurohormonal activation.[4][5][6][7] |
| Apelin-13 | Apelin Receptor (APJ) | Rat model of heart failure | Cardiac Function: Increased cardiac output and ejection fraction.[8] | ACE inhibitors, Beta-blockers | Apelin has a very short half-life, limiting its therapeutic potential. ELA-32 has a significantly longer half-life.[9] |
| BMS-986224 (small molecule APJ agonist) | Apelin Receptor (APJ) | Rat model of heart failure | Cardiac Function: Increased cardiac output by 10-15% without affecting heart rate.[10] | Dobutamine (inotropic agent) | BMS-986224 offers the advantage of oral bioavailability and a potentially safer inotropic mechanism compared to dobutamine.[10] |
| Azelaprag (oral APJ agonist) | Apelin Receptor (APJ) | Preclinical obesity models | Metabolic Effects: In combination with incretin (B1656795) agonists, significantly improves weight loss and body composition.[11] | GLP-1 receptor agonists (e.g., Liraglutide) | Azelaprag shows synergistic effects with existing obesity treatments, suggesting a novel combination therapy approach. |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of ELA-32's mechanism of action and the process of its validation as a therapeutic target, the following diagrams are provided.
Detailed Experimental Protocols
Western Blot for PI3K/AKT Pathway Activation
This protocol details the steps to assess the phosphorylation of AKT at Ser473, a key indicator of PI3K/AKT pathway activation, in response to ELA-32 treatment.
a. Cell Culture and Treatment:
-
Culture endothelial cells (e.g., HUVECs) in appropriate media until they reach 70-80% confluency.
-
Serum-starve the cells for 4-6 hours prior to treatment.
-
Treat cells with desired concentrations of ELA-32 for various time points. Include a vehicle-treated control group.
b. Cell Lysis and Protein Quantification:
-
After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Determine the protein concentration of the supernatant using a BCA protein assay.[12]
c. SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
d. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated AKT (Ser473) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[12][13]
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody for total AKT or a housekeeping protein like GAPDH or β-actin.[14]
e. Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities using densitometry software. Normalize the phospho-AKT signal to the total AKT or loading control signal.
Endothelial Tube Formation Assay
This in vitro assay models angiogenesis by assessing the ability of endothelial cells to form capillary-like structures.
a. Preparation of Matrigel Plates:
-
Thaw Matrigel on ice. Using pre-cooled pipette tips, coat the wells of a 96-well plate with Matrigel.
-
Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.[15]
b. Cell Preparation and Seeding:
-
Harvest endothelial cells (e.g., HUVECs) and resuspend them in a small volume of serum-free medium.
-
Treat the cells with different concentrations of ELA-32 or a vehicle control.
-
Seed the treated cells onto the solidified Matrigel.
c. Incubation and Visualization:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.
-
Monitor the formation of tube-like structures using a phase-contrast microscope.
-
For quantitative analysis, cells can be labeled with a fluorescent dye like Calcein AM before or after tube formation for imaging with a fluorescence microscope.[16][17][18]
d. Quantification:
-
Capture images of the tube networks.
-
Quantify angiogenesis by measuring parameters such as the total tube length, number of junctions, and number of branches using image analysis software.
Doxorubicin-Induced Cardiotoxicity Rat Model
This in vivo model is used to evaluate the cardioprotective effects of ELA-32 against chemotherapy-induced cardiac damage.
a. Animal Model Induction:
-
Use male Sprague-Dawley or Wistar rats.
-
Induce chronic cardiotoxicity by administering doxorubicin (B1662922) via intraperitoneal or intravenous injections. A common protocol involves weekly injections of 2-4 mg/kg doxorubicin for 4-8 weeks.[19][20][21][22]
b. Therapeutic Intervention:
-
Administer ELA-32 or a vehicle control to the rats concurrently with or after the doxorubicin treatment. The route of administration for ELA-32 can be subcutaneous or intravenous.
c. Assessment of Cardiac Function:
-
Perform echocardiography at baseline and at the end of the study to measure parameters such as left ventricular ejection fraction (LVEF), fractional shortening (FS), and ventricular dimensions.[20][23]
d. Histopathological and Biomarker Analysis:
-
At the end of the study, euthanize the animals and collect heart tissues for histological analysis (e.g., H&E and Masson's trichrome staining) to assess cardiomyocyte damage and fibrosis.
-
Collect blood samples to measure cardiac biomarkers such as cardiac troponin I (cTnI) and N-terminal pro-brain natriuretic peptide (NT-proBNP).[19]
Conclusion
The available preclinical data strongly support the validation of ELA-32 as a therapeutic target, particularly for cardiovascular diseases. Its favorable pharmacological profile, including a longer half-life compared to apelin, and its potent activation of pro-survival pathways, position it as a promising candidate for further drug development. The experimental protocols provided in this guide offer a robust framework for researchers to investigate the therapeutic potential of ELA-32 and other apelin receptor agonists. Future research should focus on direct comparative studies with current standards of care in relevant disease models to fully elucidate the clinical potential of targeting the ELA-32/APJ axis.
References
- 1. primo.uvm.edu [primo.uvm.edu]
- 2. Frontiers | Fc-Elabela mitigates heart failure without liver and renal toxicity in mice [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. ACE inhibitors in heart failure: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of β-blockers in Preventing Heart Failure and Major Adverse Cardiac Events Post Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. gpnotebook.com [gpnotebook.com]
- 7. New advances in beta-blocker therapy in heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Elabela/Toddler Is an Endogenous Agonist of the Apelin APJ Receptor in the Adult Cardiovascular System, and Exogenous Administration of the Peptide Compensates for the Downregulation of Its Expression in Pulmonary Arterial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting the apelin system for the treatment of cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. biospace.com [biospace.com]
- 12. benchchem.com [benchchem.com]
- 13. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quantification of PI3K/AKT/mTOR signaling pathway by western blotting [bio-protocol.org]
- 15. cellbiolabs.com [cellbiolabs.com]
- 16. corning.com [corning.com]
- 17. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. Preparation and Evaluation of Animal Models of Cardiotoxicity in Antineoplastic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Assessment of Subclinical Doxorubicin-induced Cardiotoxicity in a Rat Model by Speckle-Tracking Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Doxorubicin-induced cardiotoxicity model elaboration in rats and rabbits | Laboratory Animals for Science [labanimalsjournal.ru]
- 22. mdpi.com [mdpi.com]
- 23. Rat Model of Cardiotoxic Drug-Induced Cardiomyopathy | Springer Nature Experiments [experiments.springernature.com]
A Comparative Analysis of Elabela/Toddler (ELA-32) Across Vertebrate Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Elabela/Toddler (ELA-32), a crucial peptide hormone, across various vertebrate species. ELA, and its most studied isoform ELA-32, is an endogenous ligand for the apelin receptor (APJ), playing a vital role in cardiovascular development and function, fluid homeostasis, and other physiological processes. This document summarizes key performance data, details experimental methodologies for its study, and visualizes its signaling pathways to support further research and therapeutic development.
Quantitative Data Summary
The following tables present a compilation of quantitative data on the binding affinity, potency, and expression of ELA-32 and its orthologs in different species. These values have been extracted from various studies and should be interpreted in the context of the specific experimental conditions detailed in the original publications.
Table 1: Binding Affinity of ELA Isoforms to the Apelin Receptor
| Species | Receptor Source | Ligand | Binding Affinity (pKi ± SEM) | Reference |
| Human | Left Ventricle Homogenate | ELA-32 | 9.59 ± 0.08 | [1] |
| Human | Left Ventricle Homogenate | ELA-21 | 8.52 ± 0.11 | [1] |
| Human | Left Ventricle Homogenate | ELA-11 | 7.85 ± 0.05 | [1] |
| Human | CHO-K1 cells expressing human APJ | ELA-14 | 9.35 ± 0.02 | [1] |
Table 2: Potency (EC50/pD2) of ELA-32 in Functional Assays
| Species | Functional Assay | Cell Line | Potency (pD2 ± SEM or EC50) | Reference |
| Human | cAMP Inhibition | HEK293 | pD2: ~8.0 - 9.0 | [1] |
| Human | β-arrestin Recruitment | HEK293 | pD2: ~8.5 - 9.5 | [1] |
| Chicken | Gi-cAMP Signaling | HEK293 | EC50: 0.25 nM | [2] |
| Chicken | MAPK/ERK Signaling | HEK293 | EC50: 0.33 nM | [2] |
| Red-eared Slider (Turtle) | Gi-cAMP Signaling | HEK293 | EC50: 0.16 nM | [2] |
| Zebrafish | Gi-cAMP Signaling (APLNR2a) | HEK293 | EC50: 0.11 nM | [2] |
| Zebrafish | Gi-cAMP Signaling (APLNR2b) | HEK293 | EC50: 0.13 nM | [2] |
Table 3: Comparative Tissue Expression of Elabela (APELA) mRNA
| Species | High Expression Tissues | Moderate/Low Expression Tissues | Reference |
| Human | Kidney, Prostate, Embryonic Stem Cells | Heart, Lung, Blood Vessels | [3][4] |
| Rat | Kidney | Brain (supraoptic and paraventricular nuclei) | [2] |
| Chicken | Liver, Kidney, Pancreas | Brain, Heart | [5] |
| Zebrafish | Testes | Brain, Heart, Intestine | [2] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the primary signaling pathway of ELA-32 and a typical experimental workflow for its characterization.
Caption: ELA-32 signaling through the apelin receptor.
References
- 1. Elabela/Toddler Is an Endogenous Agonist of the Apelin APJ Receptor in the Adult Cardiovascular System, and Exogenous Administration of the Peptide Compensates for the Downregulation of Its Expression in Pulmonary Arterial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of the Apelin/Elabela Receptors (APLNR) in Chickens, Turtles, and Zebrafish: Identification of a Novel Apelin-Specific Receptor in Teleosts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Apelinergic System: Apelin, ELABELA, and APJ Action on Cell Apoptosis: Anti-Apoptotic or Pro-Apoptotic Effect? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Advances in the study of ELABELA in renal physiological functions and related diseases [frontiersin.org]
- 5. m.youtube.com [m.youtube.com]
Validating ELA-32's Role in Angiogenesis: A Comparative Guide Using Knockout Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the role of Elabela-32 (ELA-32) in angiogenesis, with a focus on evidence from knockout mouse models. We compare the phenotype of ELA-32 deficiency with that of other key pro-angiogenic factors, including Apelin, Vascular Endothelial Growth Factor (VEGF), and Jagged1. This guide is intended to inform research and drug development efforts targeting angiogenesis.
Introduction to ELA-32 and Angiogenesis
Elabela (ELA) is a recently identified endogenous peptide hormone that, in its mature 32-amino acid form (ELA-32), acts as a ligand for the G protein-coupled apelin receptor (APJ).[1] This signaling pathway is increasingly recognized for its crucial role in cardiovascular development and function, including the process of angiogenesis—the formation of new blood vessels from pre-existing ones. Validating the specific contribution of ELA-32 to angiogenesis is critical for understanding its therapeutic potential. Knockout animal models provide a powerful tool for this purpose by allowing for the systemic or tissue-specific ablation of the gene encoding ELA-32.
Comparative Analysis of Angiogenesis in Knockout Models
The following tables summarize the key findings on the angiogenic phenotype observed in knockout mouse models for ELA-32 (Elabela), its alternative ligand Apelin, the well-established pro-angiogenic factor VEGF, and the Notch ligand Jagged1.
Table 1: Comparison of Angiogenic Phenotypes in Knockout Mouse Models
| Gene Knockout | Phenotype in Embryonic Vasculature | Phenotype in Adult Vasculature | Key References |
| Elabela (ELA) | Stunted coronary angiogenesis; defects in placental angiogenesis, including poor invasion and reduced fetal endothelial cells in the labyrinth.[2][3] Embryonic vascular remodeling is inhibited, affecting the formation of organized yolk sac vessels, dorsal aorta, and interbody vessels.[4] | Data on adult-specific angiogenesis models are emerging. | [2][3][4] |
| Apelin (Apln) | Increased coronary angiogenesis in knockout embryos.[5] Delayed retinal vascular development in the early postnatal period. | Reduced vessel branching in the deep vascular plexus of the retina at P14 and P21.[6] Reduced number of vascular nuclei extending into the vitreous in a model of oxygen-induced retinopathy.[7] | [5][6][7] |
| VEGF-A | Embryonic lethality around E8.5-E9.5 due to a failure in the formation of vascular structures.[8][9] | Conditional knockout models are required to study adult angiogenesis. | [8][9] |
| Jagged1 (Jag1) | Embryonic lethality between E10.5 and E11.5 with defects in yolk sac and embryonic vasculature remodeling.[10][11] Failure to remodel the primary vascular plexus into large blood vessels in the yolk sac and a less intricate vascular network overlying the forebrain.[10][12] | Endothelial-specific deletion recapitulates the embryonic lethal phenotype.[11] | [10][11][12] |
Table 2: Quantitative Analysis of Angiogenic Defects in Knockout Models
| Gene Knockout | Vascular Bed | Quantitative Findings | Key References |
| Elabela (ELA) | Placenta (e10.5) | Qualitative assessment shows a paucity of fetal endothelial cells.[3] | [3] |
| Apelin (Apln) | Retina (P14) | Reduced vessel branching in the deep plexus (quantitative data available in the cited paper).[6] | [6] |
| Apelin (Apln) | Retina (OIR model, P17) | Significantly reduced number of vascular nuclei extending into the vitreous compared to wild-type.[7] | [7] |
| Jagged1 (Jag1) | Forebrain (E10.5) | Qualitatively less intricate vascular network compared to wild-type.[10] | [10] |
| Jagged1 (Jag1) | Head (E10.5) | Reduced diameter of large blood vessels.[10] | [10] |
Signaling Pathways in Angiogenesis
The following diagrams illustrate the signaling pathway of ELA-32 in promoting angiogenesis and a generalized workflow for validating its role using knockout models.
References
- 1. Elabela gene therapy promotes angiogenesis after myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alternative Progenitor Cells Compensate to Rebuild the Coronary Vasculature in Elabela- and Apj-Deficient Hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Apelin/Elabela-APJ: a novel therapeutic target in the cardiovascular system - Liu - Annals of Translational Medicine [atm.amegroups.org]
- 5. Elabela and Apelin regulate coronary angiogenesis in a competitive manner | microPublication [micropublication.org]
- 6. researchgate.net [researchgate.net]
- 7. ahajournals.org [ahajournals.org]
- 8. Vasculogenesis and Angiogenesis in VEGF Receptor-1 Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Vascular Endothelial Growth Factor A (VEGF-A) Is Involved in Guidance of VEGF Receptor-Positive Cells to the Anterior Portion of Early Embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Endothelial expression of the Notch ligand Jagged1 is required for vascular smooth muscle development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to Commercial ELA-32 ELISA Kits
For researchers and drug development professionals investigating the role of Elabela-32 (ELA-32), a peptide hormone involved in cardiovascular function and embryonic development, selecting the right quantification tool is critical. This guide provides an objective comparison of commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits for the detection of human ELA-32, supported by performance data from manufacturer datasheets.
Performance Data Comparison
The following table summarizes the quantitative performance characteristics of several commercially available ELA-32 ELISA kits. This data is compiled from the manufacturers' product information.
| Feature | Phoenix Pharmaceuticals (EK-007-19) | Arigo Biolaboratories (ARG82000) | Byabscience (BY-EH119257) | ELK Biotechnology (ELK0737) |
| Sensitivity | 0.20 ng/mL[1] | 0.25 ng/mL[2][3] | Not specified | 0.61 ng/mL[4] |
| Detection Range | 0.20 – 3.62 ng/mL[1] | 0.25 - 2.7 ng/mL[2][3] | 50 - 1600 pg/mL | 1.57 - 100 ng/mL[4] |
| Sample Type | Serum, Plasma (extraction recommended)[1] | Serum, Plasma[3] | Not specified | Serum, Plasma, other biological fluids[4] |
| Specificity/Cross-Reactivity | ELA-32 (Human): 100%ELA-21 (Human, Rat, Mouse): 100%No cross-reactivity with ANP, Adrenomedullin, BNP-32, CNP-22, Apelin-36, Apelin-12, Copeptin.[1] | ELA-32 (Human): 100%ELA-21 (Human, Mouse, Rat): 100%No cross-reactivity with ANP, Adrenomedullin, BNP-32, CNP-22, Apelin-36, Apelin-12, Copeptin.[2][3] | Not specified | High sensitivity and excellent specificity for Human ELA. No significant cross-reactivity or interference observed.[4] |
| Intra-Assay Precision (CV%) | Not specified | < 10%[3] | Not specified | < 8%[4] |
| Inter-Assay Precision (CV%) | Not specified | < 15%[3] | Not specified | < 10%[4] |
Experimental Protocols
While specific protocols may vary slightly between manufacturers, the following is a generalized methodology for a typical ELA-32 sandwich ELISA, based on common procedures outlined in the kit manuals.
Principle of the Assay: These assays are typically sandwich ELISAs. A microplate is pre-coated with an antibody specific for ELA-32. Standards and samples are pipetted into the wells, and any ELA-32 present is bound by the immobilized antibody. After washing, a biotin-conjugated antibody specific for ELA-32 is added. Following a wash to remove any unbound antibody-biotin conjugate, a streptavidin-HRP conjugate is added. After a final wash, a substrate solution is added to the wells, and color develops in proportion to the amount of ELA-32 bound in the initial step. The color development is stopped, and the intensity of the color is measured.
General Procedure:
-
Reagent Preparation: Prepare all reagents, standards, and samples as directed in the kit manual. This may involve reconstituting or diluting standards and wash buffers.
-
Standard and Sample Addition: Add a specified volume of standards and samples to the appropriate wells of the microplate.
-
Incubation: Incubate the plate for a specified time at a defined temperature (e.g., 2 hours at 37°C).
-
Washing: Aspirate or decant the contents of the wells and wash the plate multiple times with the prepared wash buffer.
-
Detection Antibody Addition: Add the biotin-conjugated detection antibody to each well.
-
Incubation: Incubate the plate again under specified conditions.
-
Washing: Repeat the washing step.
-
Enzyme Conjugate Addition: Add the streptavidin-HRP conjugate to each well.
-
Incubation: Incubate the plate.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add the substrate solution to each well.
-
Incubation: Incubate the plate in the dark for a specified time to allow for color development.
-
Stop Reaction: Add the stop solution to each well to terminate the reaction.
-
Read Plate: Read the absorbance of each well at the appropriate wavelength (typically 450 nm) using a microplate reader.
-
Data Analysis: Generate a standard curve by plotting the mean absorbance for each standard concentration on the y-axis against the concentration on the x-axis. Use the standard curve to determine the concentration of ELA-32 in the samples.
Visualizations
To further aid in the understanding of ELA-32's biological context and the experimental process, the following diagrams are provided.
References
ELA-32 vs. Synthetic Apelin Receptor Agonists: A Comparative Guide for Researchers
A deep dive into the performance, signaling pathways, and experimental protocols of endogenous and synthetic apelin receptor agonists, providing researchers with critical data for drug development and scientific investigation.
The apelin receptor (APJ), a G protein-coupled receptor, has emerged as a promising therapeutic target for a range of cardiovascular and metabolic diseases. Its activation by endogenous ligands, ELA-32 and various apelin isoforms, triggers beneficial physiological effects. This has spurred the development of synthetic agonists with improved pharmacological properties. This guide provides an objective comparison of ELA-32 and key synthetic apelin receptor agonists, supported by experimental data to aid researchers in selecting the appropriate tools for their studies.
Performance Comparison: Binding Affinity and Functional Potency
The interaction of ELA-32 and synthetic agonists with the apelin receptor has been characterized through various in vitro assays, revealing differences in binding affinity and functional potency. These differences are critical for understanding their biological effects and therapeutic potential.
Receptor Binding Affinity
The binding affinity of a ligand to its receptor is a key determinant of its potency. Radioligand binding assays are commonly used to measure this interaction, typically reported as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A lower value indicates a higher binding affinity.
| Ligand | Receptor Species | Binding Affinity (Ki/pKi) | Reference |
| ELA-32 | Human | 1.343 nM (Ki) | [1] |
| BMS-986224 | Human | 0.3 nM (Kd) | [2][3][4] |
| CMF-019 | Human | 8.58 (pKi) | [5] |
| CMF-019 | Rat | 8.49 (pKi) | [5] |
| CMF-019 | Mouse | 8.71 (pKi) | [5] |
| Pyrazole Agonist (47) | - | - | [6] |
| Apelin-13 | - | - | [7] |
Note: pKi is the negative logarithm of the Ki value. Kd (dissociation constant) is also a measure of binding affinity.
Functional Potency: G-protein vs. β-arrestin Signaling
Upon activation, the apelin receptor can signal through two main pathways: the G-protein pathway, which is generally associated with therapeutic effects, and the β-arrestin pathway, which can lead to receptor desensitization and potentially adverse effects. "Biased agonists" are compounds that preferentially activate one pathway over the other. The functional potency is typically measured as the half-maximal effective concentration (EC50) or pD2 (-logEC50).
G-protein Signaling (cAMP Inhibition)
| Ligand | Assay System | Potency (EC50/pD2) | Reference |
| ELA-32 | - | - | |
| BMS-986224 | Human APJ | 0.02 nM (EC50) | [8] |
| CMF-019 | Gαi pathway | 10.00 (pD2) | [5] |
| Pyrazole Agonist (47) | cAMP inhibition | 6.5 nM (EC50) | [6] |
| [Pyr1]apelin-13 | Gαi pathway | 9.34 (pD2) | [5] |
β-arrestin Recruitment & Receptor Internalization
| Ligand | Assay System | Potency (EC50/pD2) | Reference |
| MM07 | β-arrestin | 5.67 (pD2) | [9] |
| MM07 | Internalization | 6.16 (pD2) | [9] |
| CMF-019 | β-arrestin | 6.65 (pD2) | [5] |
| CMF-019 | Internalization | 6.16 (pD2) | [5] |
| [Pyr1]apelin-13 | β-arrestin | 8.65 (pD2) | [5] |
| [Pyr1]apelin-13 | Internalization | 9.28 (pD2) | [5] |
Calcium Mobilization
| Ligand | Assay System | Potency (EC50) | Reference |
| Pyrazole Agonist (47) | Calcium mobilization | 24 nM | [6] |
Pharmacokinetic Properties
A crucial aspect of drug development is the pharmacokinetic profile of a compound, which includes its absorption, distribution, metabolism, and excretion. For apelin receptor agonists, properties like half-life and oral bioavailability are of particular interest.
| Ligand | Parameter | Value | Species | Reference |
| ELA-32 | Half-life (plasma) | 47.2 ± 5.7 min | Human | [10][11][12][13] |
| ELA-32 | Half-life (kidney) | 44.2 ± 3 s | Human | [10][11][12][13] |
| BMS-986224 | Bioavailability | Orally bioavailable | - | [2][3][4] |
| Pyrazole Agonist (47) | Bioavailability | Orally bioavailable | - | [6] |
| PSTC1201 | Bioavailability | Oral | - | [14] |
| Azelaprag | Bioavailability | Oral | - | [14] |
Signaling Pathways and Experimental Workflows
The differential activation of G-protein and β-arrestin pathways by ELA-32 and synthetic agonists can be visualized to better understand their mechanism of action. Furthermore, standardized experimental workflows are essential for reproducible and comparable results.
The diagram above illustrates how both endogenous (ELA-32) and synthetic agonists bind to the apelin receptor, initiating either the G-protein or β-arrestin signaling cascade, leading to distinct downstream cellular responses. Biased agonists like CMF-019 and MM07 preferentially activate the G-protein pathway, aiming to maximize therapeutic outcomes while minimizing receptor desensitization. Balanced agonists like BMS-986224 activate both pathways.
This workflow outlines the key steps in a radioligand binding assay, a fundamental technique to determine the binding affinity of unlabelled ligands by measuring their ability to displace a radiolabelled ligand from the receptor.
Experimental Protocols
Detailed and standardized experimental protocols are paramount for the accurate and reproducible assessment of apelin receptor agonists. Below are methodologies for key in vitro assays.
Radioligand Competition Binding Assay
This assay determines the binding affinity of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the apelin receptor.
-
Materials:
-
Cell membranes or tissue homogenates expressing the apelin receptor.
-
Radioligand: [¹²⁵I]-apelin-13.
-
Test compounds (e.g., ELA-32, synthetic agonists).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
In a 96-well plate, add cell membranes or tissue homogenates.
-
Add a fixed concentration of [¹²⁵I]-apelin-13.
-
Add varying concentrations of the unlabeled test compound.
-
For non-specific binding, add a high concentration of unlabeled apelin-13.
-
Incubate at room temperature for a defined period (e.g., 2 hours) to reach equilibrium.
-
Rapidly filter the reaction mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding and determine the IC50 value of the test compound. The Ki value can then be calculated using the Cheng-Prusoff equation.
-
cAMP Inhibition Assay
This assay measures the ability of an agonist to activate the Gαi-coupled apelin receptor, which leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.
-
Materials:
-
Cells stably expressing the apelin receptor (e.g., CHO-K1, HEK293).
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
Test compounds.
-
cAMP detection kit (e.g., HTRF, ELISA).
-
-
Procedure:
-
Seed cells in a 96-well plate and incubate overnight.
-
Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add varying concentrations of the test compound and incubate.
-
Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.
-
Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit.
-
Generate a dose-response curve and calculate the EC50 value for the inhibition of forskolin-stimulated cAMP production.
-
β-arrestin Recruitment Assay
This assay quantifies the recruitment of β-arrestin to the activated apelin receptor, a key step in receptor desensitization and internalization.
-
Materials:
-
Cells co-expressing the apelin receptor fused to a donor molecule (e.g., luciferase) and β-arrestin fused to an acceptor molecule (e.g., GFP or a fluorescent protein). BRET (Bioluminescence Resonance Energy Transfer) and FRET (Förster Resonance Energy Transfer) are common technologies used.
-
Test compounds.
-
Plate reader capable of detecting the specific assay signal (luminescence or fluorescence).
-
-
Procedure:
-
Seed the engineered cells in a 96- or 384-well plate.
-
Add varying concentrations of the test compound.
-
Incubate for a specified time to allow for receptor activation and β-arrestin recruitment.
-
Measure the BRET or FRET signal using a plate reader. An increase in the signal indicates the proximity of the donor and acceptor molecules, signifying β-arrestin recruitment.
-
Plot the signal against the compound concentration to determine the EC50 value.
-
Intracellular Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following the activation of Gαq-coupled receptors. While the apelin receptor primarily couples to Gαi, it can also signal through Gαq to mobilize intracellular calcium.
-
Materials:
-
Cells expressing the apelin receptor.
-
A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
A fluorescence plate reader with an injection system.
-
-
Procedure:
-
Seed cells in a black-walled, clear-bottom 96-well plate.
-
Load the cells with a calcium-sensitive dye according to the manufacturer's protocol.
-
Place the plate in the fluorescence reader.
-
Establish a baseline fluorescence reading.
-
Inject varying concentrations of the test compound into the wells.
-
Immediately begin kinetic reading of the fluorescence intensity over time.
-
The peak fluorescence intensity corresponds to the maximal calcium release.
-
Generate a dose-response curve from the peak fluorescence values to determine the EC50.
-
Conclusion
The development of synthetic apelin receptor agonists has opened new avenues for therapeutic intervention in cardiovascular and metabolic diseases. While the endogenous ligand ELA-32 demonstrates potent activity, synthetic agonists offer the potential for improved pharmacokinetic profiles and biased signaling. Compounds like BMS-986224 show a balanced signaling profile similar to endogenous ligands but with the advantage of being orally bioavailable. In contrast, biased agonists such as CMF-019 and MM07 are designed to preferentially activate the therapeutic G-protein pathway, which may offer a better safety and efficacy profile for chronic treatments. The choice between ELA-32 and a synthetic agonist will depend on the specific research question and experimental context. This guide provides a foundational dataset and standardized protocols to assist researchers in making informed decisions for their studies in the ever-evolving field of apelin receptor pharmacology.
References
- 1. Frontiers | The Effects of Apelin and Elabela Ligands on Apelin Receptor Distinct Signaling Profiles [frontiersin.org]
- 2. ahajournals.org [ahajournals.org]
- 3. In Vitro and In Vivo Evaluation of a Small-Molecule APJ (Apelin Receptor) Agonist, BMS-986224, as a Potential Treatment for Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro and In Vivo Evaluation of a Small-Molecule APJ (Apelin Receptor) Agonist, BMS-986224, as a Potential Treatment for Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of Potent Pyrazole Based APELIN Receptor (APJ) Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and characterization of an orally bioavailable small molecule agonist of the apelin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jicrcr.com [jicrcr.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. ahajournals.org [ahajournals.org]
- 10. In vitro metabolism of synthetic Elabela/Toddler (ELA-32) peptide in human plasma and kidney homogenates analyzed with mass spectrometry and validation of endogenous peptide quantification in tissues by ELISA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro metabolism of synthetic Elabela/Toddler (ELA-32) peptide in human plasma and kidney homogenates analyzed with mass spectrometry and validation of endogenous peptide quantification in tissues by ELISA. [repository.cam.ac.uk]
- 12. In vitro metabolism of synthetic Elabela/Toddler (ELA-32) peptide in human plasma and kidney homogenates analyzed with mass spectrometry and validation of endogenous peptide quantification in tissues by ELISA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. diabetesjournals.org [diabetesjournals.org]
Unveiling the Affinity: ELA-32's Interaction with the APJ Receptor
The apelin receptor (APJ), a G protein-coupled receptor, and its endogenous ligands, apelin and Elabela (ELA), are pivotal in a multitude of physiological processes, including cardiovascular function, fluid homeostasis, and embryonic development.[1] ELA-32, a 32-amino acid peptide, is one of the most prominent isoforms of Elabela. Understanding the binding affinity of ELA-32 to the APJ receptor, especially in comparison to other endogenous ligands, is crucial for researchers and drug development professionals exploring the therapeutic potential of this system.
Comparative Binding Affinity of APJ Receptor Ligands
The binding affinity of a ligand to its receptor is a cornerstone of its biological activity. The following table summarizes the binding affinities of various ELA and apelin isoforms to the APJ receptor, as determined by competitive radioligand binding assays.
| Ligand | Binding Affinity (Ki, nM) | IC50 (nM) | Kd (nM) |
| ELA-32 | 1.343 [2] | 0.27 [3] | 0.51 [3] |
| ELA-21 | 4.364[2] | ||
| Apelin-36 | 1.735[2] | ||
| Apelin-17 | 4.651[2] | ||
| Apelin-13 | 8.336[2] | ||
| pGlu1-apelin-13 | 14.366[2] |
Data presented as the inhibitory constant (Ki), the half-maximal inhibitory concentration (IC50), or the dissociation constant (Kd). Lower values indicate higher binding affinity.
The data clearly indicates that ELA-32 is a potent, high-affinity agonist for the APJ receptor.[3] Its binding affinity is comparable to, and in some reported cases, slightly higher than that of Apelin-36, another major endogenous ligand.[2] Notably, the shorter isoform, ELA-21, and various apelin fragments exhibit weaker binding affinities compared to ELA-32.[2]
Experimental Protocols
The determination of binding affinities for the APJ receptor is commonly achieved through radioligand binding assays. Below is a representative protocol for a competitive binding assay.
Radioligand Competition Binding Assay
This assay measures the ability of an unlabeled ligand (the "competitor," e.g., ELA-32) to displace a radioactively labeled ligand (e.g., [125I]-Apelin-13) from the APJ receptor.
Materials:
-
Cell membranes prepared from cells expressing the human APJ receptor (e.g., CHO-K1 or HEK-293 cells).[4]
-
Radioligand: [125I]-Apelin-13.
-
Unlabeled competitor ligands: ELA-32, Apelin-13, etc.
-
Assay Buffer: 25 mM HEPES, 10 mM MgCl2, 1 mM CaCl2, pH 7.4.[4]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well plates.
-
Glass fiber filters (e.g., GF/C).
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Cell membranes expressing the APJ receptor are isolated and protein concentration is determined.
-
Assay Setup: In a 96-well plate, add the following in order:
-
Assay buffer.
-
Increasing concentrations of the unlabeled competitor ligand (e.g., ELA-32). For determining non-specific binding, a high concentration of an unlabeled ligand like Apelin-13 is used. For total binding, only buffer is added.
-
A fixed concentration of the radioligand (e.g., [125I]-Apelin-13).[4]
-
Cell membrane preparation (e.g., 1 µg of membrane protein per well).[4]
-
-
Incubation: Incubate the plate for a defined period (e.g., 60-90 minutes) at a specific temperature (e.g., 30°C) with gentle agitation to allow the binding to reach equilibrium.[5]
-
Filtration: Rapidly separate the bound from the free radioligand by vacuum filtration through glass fiber filters. The filters trap the cell membranes with the bound radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.[5]
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: The amount of bound radioligand is plotted against the concentration of the competitor ligand. The IC50 value (the concentration of competitor that displaces 50% of the radioligand) is determined. The Ki value can then be calculated using the Cheng-Prusoff equation.
Visualizing Molecular Interactions
To better understand the processes involved, the following diagrams illustrate the experimental workflow and the downstream signaling pathways of the APJ receptor.
References
- 1. The apelin receptor: Physiology, pathology, cell signalling, and ligand modulation of a peptide-activated class A GPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The Effects of Apelin and Elabela Ligands on Apelin Receptor Distinct Signaling Profiles [frontiersin.org]
- 3. ELA-32 (human) | CAS 1680205-79-1 | Apela | Elabela | Tocris Bioscience [tocris.com]
- 4. resources.revvity.com [resources.revvity.com]
- 5. giffordbioscience.com [giffordbioscience.com]
ELA-32 Expression: A Comparative Analysis in Healthy and Diseased Tissues
For Immediate Release
A growing body of research highlights the differential expression of Elabela-32 (ELA-32), a recently discovered peptide hormone, in various diseased states compared to healthy tissues. This guide provides a comprehensive comparison of ELA-32 expression, supported by experimental data, to inform researchers, scientists, and drug development professionals on its potential as a biomarker and therapeutic target.
Quantitative Comparison of ELA-32 Expression
The following table summarizes the differential expression of ELA-32 in diseased versus healthy tissues based on recent studies.
| Disease State | Tissue/Sample Type | Method | Healthy Control Expression | Diseased Tissue Expression | Fold Change/Significance | Reference |
| Cardiovascular Disease | ||||||
| Coronary Heart Disease (CHD) | Plasma | ELISA | Lower | Markedly higher by 10.71% in CHD patients.[1] | P < 0.05 | Tian et al., 2021[1] |
| - Unstable Angina (UAP) | Plasma | ELISA | Lower | Significantly higher than controls and stable angina subgroup.[1] | P < 0.05 | Tian et al., 2021[1] |
| - Acute Myocardial Infarction (AMI) | Plasma | ELISA | Lower | Significantly higher than controls and stable angina subgroup.[1] | P < 0.05 | Tian et al., 2021[1] |
| Cancer | ||||||
| Renal Cell Carcinoma (RCC) | Tumor Tissue | RNA-Seq (TCGA data) | Higher | Systematically downregulated in all renal cancer types analyzed. | - | [1] |
| - Chromophobe RCC | Tumor Tissue | RNA-Seq (TCGA data) | Higher | Downregulated | - | [1] |
| - Papillary RCC | Tumor Tissue | RNA-Seq (TCGA data) | Higher | Downregulated | - | [1] |
| - Clear Cell RCC (ccRCC) | Tumor Tissue | RNA-Seq (TCGA data) | Higher | Downregulated | - | [1] |
ELA-32 Signaling Pathway
ELA-32 exerts its biological effects primarily through the activation of the Apelin Receptor (APJ), a G-protein coupled receptor. The binding of ELA-32 to APJ triggers a cascade of downstream signaling events that are crucial in various physiological and pathological processes.
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison of ELA-32 expression are provided below.
Enzyme-Linked Immunosorbent Assay (ELISA) for Plasma ELA-32
This protocol is a general guideline for the quantitative measurement of ELA-32 in plasma samples.
1. Sample Collection and Preparation:
-
Collect whole blood in tubes containing EDTA as an anticoagulant.
-
Centrifuge the blood samples at 1000 x g for 15 minutes at 4°C within 30 minutes of collection.
-
Aliquot the supernatant (plasma) and store at -80°C until use. Avoid repeated freeze-thaw cycles.
2. ELISA Procedure:
-
Bring all reagents and samples to room temperature before use.
-
Add 100 µL of standards and samples to the appropriate wells of a 96-well plate pre-coated with an anti-ELA-32 antibody.
-
Incubate for 2 hours at 37°C.
-
Aspirate the liquid from each well and wash three times with 300 µL of wash buffer per well.
-
Add 100 µL of biotin-conjugated anti-ELA-32 antibody to each well and incubate for 1 hour at 37°C.
-
Aspirate and wash the wells three times as described above.
-
Add 100 µL of horseradish peroxidase (HRP)-conjugated streptavidin to each well and incubate for 1 hour at 37°C.
-
Aspirate and wash the wells five times.
-
Add 90 µL of TMB substrate solution to each well and incubate for 15-30 minutes at 37°C in the dark.
-
Add 50 µL of stop solution to each well.
-
Measure the optical density at 450 nm using a microplate reader within 5 minutes.
3. Data Analysis:
-
Generate a standard curve by plotting the mean absorbance for each standard on the y-axis against the concentration on the x-axis.
-
Use the standard curve to determine the concentration of ELA-32 in the plasma samples.
Quantitative Real-Time PCR (qPCR) for ELA-32 mRNA
This protocol outlines the steps for quantifying ELA-32 mRNA expression in tissue samples.
1. RNA Extraction and cDNA Synthesis:
-
Extract total RNA from frozen tissue samples using a suitable RNA extraction kit according to the manufacturer's instructions.
-
Assess the quality and quantity of the extracted RNA using a spectrophotometer.
-
Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit with random primers or oligo(dT) primers.
2. qPCR Reaction:
-
Prepare the qPCR reaction mixture on ice as follows (for a single 20 µL reaction):
-
10 µL of 2x SYBR Green qPCR Master Mix
-
1 µL of Forward Primer (10 µM)
-
1 µL of Reverse Primer (10 µM)
-
2 µL of cDNA template (diluted)
-
6 µL of Nuclease-free water
-
-
Gently mix the reaction components and dispense into a 96-well qPCR plate.
-
Seal the plate and centrifuge briefly to collect the contents at the bottom of the wells.
3. Thermal Cycling Conditions:
-
A typical three-step cycling protocol is as follows:
-
Initial denaturation: 95°C for 10 minutes
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds
-
Annealing: 60°C for 30 seconds
-
Extension: 72°C for 30 seconds
-
-
Melt curve analysis: 65°C to 95°C with a 0.5°C increment.
-
4. Data Analysis:
-
Determine the cycle threshold (Ct) values for ELA-32 and a reference gene (e.g., GAPDH, ACTB).
-
Calculate the relative expression of ELA-32 mRNA using the 2-ΔΔCt method.
Immunohistochemistry (IHC) for ELA-32 Protein
This protocol provides a general procedure for detecting ELA-32 protein in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
1. Deparaffinization and Rehydration:
-
Immerse slides in xylene twice for 5 minutes each.
-
Immerse slides in 100% ethanol (B145695) twice for 3 minutes each.
-
Immerse slides in 95% ethanol for 1 minute.
-
Immerse slides in 70% ethanol for 1 minute.
-
Rinse in distilled water.
2. Antigen Retrieval:
-
Immerse slides in a target retrieval solution (e.g., citrate (B86180) buffer, pH 6.0).
-
Heat the solution in a microwave or pressure cooker according to the manufacturer's recommendations.
-
Allow the slides to cool to room temperature.
3. Staining:
-
Wash slides in PBS.
-
Block endogenous peroxidase activity by incubating with 3% hydrogen peroxide for 10 minutes.
-
Wash with PBS.
-
Block non-specific binding with a blocking serum for 30 minutes.
-
Incubate with the primary antibody against ELA-32 overnight at 4°C.
-
Wash with PBS.
-
Incubate with a biotinylated secondary antibody for 30 minutes.
-
Wash with PBS.
-
Incubate with a streptavidin-HRP complex for 30 minutes.
-
Wash with PBS.
-
Develop the color with a DAB substrate solution until the desired stain intensity is reached.
-
Rinse with distilled water to stop the reaction.
4. Counterstaining and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate the sections through a graded series of ethanol and xylene.
-
Mount with a permanent mounting medium.
5. Analysis:
-
Examine the slides under a microscope to assess the intensity and localization of ELA-32 staining.
Western Blot for ELA-32 Protein
This protocol describes the detection of ELA-32 protein in tissue lysates.
1. Protein Extraction:
-
Homogenize tissue samples in RIPA lysis buffer containing protease inhibitors.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA protein assay.
2. SDS-PAGE and Protein Transfer:
-
Mix protein lysates with Laemmli sample buffer and boil for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins from the gel to a PVDF membrane.
3. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against ELA-32 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
4. Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Detect the signal using an imaging system or X-ray film.
5. Analysis:
-
Quantify the band intensity using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
References
Independent Validation of Elabela (ELA-32) Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the published findings on Elabela-32 (ELA-32), a peptide hormone, and its role as a ligand for the apelin receptor (APJ). The information presented here is compiled from multiple independent research publications to offer a validated perspective on its biological functions and therapeutic potential, with a direct comparison to apelin, the other endogenous ligand of the APJ receptor.
Comparative Quantitative Data
The following tables summarize the key quantitative findings from various studies, comparing the binding affinities and functional potencies of ELA-32 and different apelin isoforms for the apelin receptor.
Table 1: Comparative Binding Affinities of Apelin Receptor Ligands
| Ligand | Binding Affinity (Ki or pKi) | Species/Tissue/Cell Line | Reference |
| ELA-32 | pKi = 9.59 ± 0.08 | Human Left Ventricle | [1] |
| Ki = 1.343 nM | HEK293 cells | [2] | |
| ELA-21 | pKi = 8.52 ± 0.11 | Human Left Ventricle | [1] |
| Ki = 4.364 nM | HEK293 cells | [2] | |
| ELA-11 | pKi = 7.85 ± 0.05 | Human Left Ventricle | [1] |
| [Pyr1]apelin-13 | pKi = 8.85 ± 0.04 | Human Left Ventricle | [1] |
| Apelin-13 | Ki = 8.336 nM | HEK293 cells | [2] |
| Apelin-17 | Ki = 4.651 nM | HEK293 cells | [2] |
| Apelin-36 | Ki = 1.735 nM | HEK293 cells | [2] |
Table 2: Comparative Functional Potencies of Apelin Receptor Ligands
| Ligand | Assay | Potency (EC50 or pD2) | Cell Line | Reference |
| ELA-32 | cAMP Inhibition | EC50 = 11.1 nM | CHO cells | [3][4] |
| ERK1/2 Phosphorylation | EC50 = 14.3 nM | CHO cells | [3][4] | |
| β-arrestin Recruitment | pD2 = 9.08 ± 0.04 | - | [1] | |
| ELA-14 | cAMP Inhibition | pD2 = 10.09 ± 0.12 | - | [1] |
| β-arrestin Recruitment | pD2 = 9.08 ± 0.04 | - | [1] | |
| ELA-11 | cAMP Inhibition | Subnanomolar potency | - | [1] |
| cyclo[1–6]ELA-11 | cAMP Inhibition | pD2 = 9.42 ± 0.32 | - | [1] |
| β-arrestin Recruitment | pD2 = 7.67 ± 0.02 | - | [1] | |
| [Pyr1]apelin-13 | β-arrestin Recruitment | - | - | [1] |
Signaling Pathways and Biased Agonism
Both ELA-32 and apelin activate the apelin receptor, a G protein-coupled receptor (GPCR). However, studies have revealed that they can exhibit biased agonism, preferentially activating different downstream signaling pathways. ELA-32 has been shown to have a bias towards the β-arrestin pathway over G-protein signaling in some systems.[2] This is a critical consideration for drug development, as biased agonists can be designed to selectively activate therapeutic pathways while avoiding those that cause adverse effects.
Figure 1: Apelin receptor signaling pathways activated by ELA-32 and Apelin.
Experimental Protocols
This section details the methodologies used in the cited studies to allow for replication and further investigation.
1. Radioligand Binding Assays
-
Objective: To determine the binding affinity of ELA-32 and apelin isoforms to the apelin receptor.
-
Methodology:
-
Tissue/Cell Preparation: Homogenates of human left ventricle tissue or membranes from HEK293 or CHO cells overexpressing the human apelin receptor were used.[1][2]
-
Radioligand: [125I]-Apelin-13 was used as the radiolabeled ligand.
-
Competition Binding: Increasing concentrations of unlabeled competitor peptides (ELA-32, apelin isoforms) were incubated with the membrane preparations and the radioligand.
-
Detection: The amount of bound radioligand was measured using a gamma counter.
-
Data Analysis: The inhibition constant (Ki) or pKi was calculated from the concentration-response curves using the Cheng-Prusoff equation.[1][2]
-
2. Functional Assays (cAMP Inhibition and ERK1/2 Phosphorylation)
-
Objective: To assess the functional potency of ELA-32 and apelin in activating G-protein-mediated signaling.
-
Methodology:
-
Cell Lines: CHO or HEK293 cells stably expressing the human apelin receptor were used.[3][4]
-
cAMP Assay: Cells were stimulated with forskolin (B1673556) to increase intracellular cAMP levels. The ability of ELA-32 or apelin to inhibit this forskolin-induced cAMP production was measured using various commercial kits (e.g., LANCE Ultra cAMP kit).[1]
-
ERK1/2 Phosphorylation Assay: Cells were treated with different concentrations of ELA-32 or apelin. The levels of phosphorylated ERK1/2 were quantified by Western blotting or cell-based immunoassays (e.g., HTRF).[3][4]
-
Data Analysis: EC50 or pD2 values were determined from the dose-response curves.
-
3. β-Arrestin Recruitment Assays
-
Objective: To measure the recruitment of β-arrestin to the apelin receptor upon ligand binding.
-
Methodology:
-
Technology: Bioluminescence Resonance Energy Transfer (BRET) or enzyme complementation assays (e.g., NanoBiT®) were employed.[2][5][6]
-
Assay Principle: The apelin receptor and β-arrestin were tagged with a donor and an acceptor molecule (e.g., a luciferase and a fluorescent protein for BRET, or two fragments of a luciferase for enzyme complementation). Ligand-induced interaction between the receptor and β-arrestin brings the donor and acceptor into close proximity, generating a detectable signal.[5][6]
-
Data Analysis: Dose-response curves were generated to determine the potency (EC50 or pD2) of the ligands in inducing β-arrestin recruitment.[1]
-
Figure 2: A generalized experimental workflow for in vitro validation of ELA-32 function.
Summary of Independent Validation and Comparative Insights
The collective findings from multiple independent research groups validate the initial discovery of ELA-32 as a potent endogenous ligand for the apelin receptor. While not formal replication studies, the consistent observation of high-affinity binding and functional activity across different laboratories and experimental systems provides strong corroborating evidence.
The comparative studies with apelin isoforms are particularly insightful for the drug development community. They reveal that ELA-32 is not simply a redundant ligand but possesses a distinct pharmacological profile. For instance, ELA-32 exhibits a longer half-life in human plasma compared to apelin, which could be advantageous for therapeutic applications.[7][8][9][10] Furthermore, the potential for biased agonism opens up possibilities for developing pathway-selective drugs targeting the apelin receptor with improved efficacy and safety profiles. Animal studies have also indicated that ELA may have a more significant vasodilatory effect compared to apelin.[11][12]
References
- 1. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 2. The Effects of Apelin and Elabela Ligands on Apelin Receptor Distinct Signaling Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Elabela-apelin receptor signaling pathway is functional in mammalian systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparative Study of Elabela and Apelin on Apelin Receptor Activation Through β-Arrestin Recruitment [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In vitro metabolism of synthetic Elabela/Toddler (ELA-32) peptide in human plasma and kidney homogenates analyzed with mass spectrometry and validation of endogenous peptide quantification in tissues by ELISA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro metabolism of synthetic Elabela/Toddler (ELA-32) peptide in human plasma and kidney homogenates analyzed with mass spectrometry and validation of endogenous peptide quantification in tissues by ELISA. [repository.cam.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. In vitro metabolism of synthetic Elabela/Toddler (ELA-32) peptide in human plasma and kidney homogenates analyzed with mass spectrometry and validation of endogenous peptide quantification in tissues by ELISA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Apelin/Elabela-APJ: a novel therapeutic target in the cardiovascular system - Liu - Annals of Translational Medicine [atm.amegroups.org]
- 12. Apelin/Elabela-APJ: a novel therapeutic target in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for ELA-32: A Guide for Laboratory Professionals
Safe Handling and Personal Protective Equipment (PPE)
Before disposal, it is crucial to handle ELA-32 with appropriate care. Although the full toxicological properties of ELA-32 may not be fully characterized, its potent biological activity necessitates a cautious approach.
Recommended Personal Protective Equipment (PPE):
-
Gloves: Wear nitrile or other chemically resistant gloves to prevent skin contact.
-
Lab Coat: A standard lab coat should be worn to protect clothing and skin.
-
Eye Protection: Safety glasses or goggles are essential to shield the eyes from potential splashes.
Disposal of ELA-32 Waste
All materials contaminated with ELA-32, including unused solutions, empty vials, and contaminated labware, should be treated as chemical waste.[1][2] Adherence to your institution's specific hazardous waste disposal protocols is mandatory.[2]
Step-by-Step Disposal Procedure:
-
Segregation: Do not mix ELA-32 waste with other types of waste unless specifically permitted by your institution's Environmental Health and Safety (EHS) office. Keep peptide waste separate from general lab trash and biohazardous waste.[2]
-
Waste Containers: Use designated, leak-proof, and clearly labeled hazardous waste containers.[1][2][3] The container should be appropriate for the type of waste (e.g., a sharps container for vials and needles, a carboy for liquid waste).
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the chemical name ("ELA-32"), the solvent (if in solution), concentration, and the accumulation start date.[3]
-
Liquid Waste:
-
Solid Waste:
-
This includes empty ELA-32 vials, contaminated pipette tips, gloves, and other labware.
-
Empty vials should be triple-rinsed with a suitable solvent, and the rinsate collected as chemical waste. After rinsing, deface the original label before disposing of the vial in the appropriate solid waste container.
-
Contaminated labware should be placed in a designated solid chemical waste container.[3]
-
-
Storage: Store waste containers in a designated satellite accumulation area within the laboratory. Ensure containers are kept closed except when adding waste.[4]
-
Disposal Request: Once the waste container is full, or in accordance with your institution's guidelines, arrange for pickup by your EHS department or a licensed hazardous waste disposal contractor.[2]
Summary of Key Safety and Disposal Information
| Aspect | Guideline |
| Personal Protective Equipment | Nitrile gloves, lab coat, safety glasses/goggles. |
| Waste Classification | Treat as hazardous chemical waste.[1] |
| Waste Segregation | Separate from general and biohazardous waste.[2] |
| Liquid Waste Disposal | Collect in a labeled, leak-proof chemical waste container. Do not dispose of down the drain. [1][2][3] |
| Solid Waste Disposal | Collect in a labeled solid chemical waste container. Triple-rinse empty vials and collect rinsate as chemical waste.[3][5] |
| Container Labeling | "Hazardous Waste," "ELA-32," solvent, concentration, and date.[3] |
| Emergency Spill | Use a chemical spill kit. For skin contact, wash with soap and water for at least 15 minutes. For eye contact, flush with an eyewash station for 15 minutes and seek medical attention.[2] |
Experimental Protocols
While no specific experimental protocols for the disposal of ELA-32 were found, the general procedure for handling laboratory chemical waste is a well-established protocol. The steps outlined above are based on standard laboratory safety guidelines provided by various institutions and safety resources.
ELA-32 Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of ELA-32 waste in a laboratory setting.
Caption: Workflow for the proper disposal of ELA-32 waste.
By adhering to these general guidelines and consulting with your institution's safety office, you can ensure the safe and compliant disposal of ELA-32 and contribute to a secure research environment.
References
Essential Safety and Operational Guidance for Handling ELA-32 (human)
Disclaimer: This document provides essential safety and logistical information for handling ELA-32 (human) based on general best practices for research-grade peptides. A specific Safety Data Sheet (SDS) for ELA-32 (human) was not publicly available at the time of this writing. The toxicological properties of this compound have not been fully investigated.[1] This guidance is intended for use by trained laboratory professionals in a controlled research environment. All procedures must be conducted in accordance with your institution's Environmental Health and Safety (EHS) guidelines.
Personal Protective Equipment (PPE)
The minimum required PPE for handling ELA-32 (human) in a laboratory setting includes a lab coat, protective eyewear, and chemical-resistant gloves.[2][3] This standard level of protection is designed to prevent accidental exposure through skin contact, eye splashes, or contamination of personal clothing.
Table 1: Recommended Personal Protective Equipment for Handling ELA-32 (human)
| PPE Component | Specification | Purpose |
| Eye Protection | Safety glasses with side shields or safety goggles. | Protects eyes from potential splashes of peptide solutions.[3][4] |
| Hand Protection | Disposable nitrile gloves. | Provides a barrier against skin contact with the peptide.[3][5] Gloves should be changed immediately if contaminated. |
| Body Protection | A standard laboratory coat. | Protects skin and personal clothing from contamination.[2][6] |
Note: For procedures with a higher risk of aerosol generation, consult your institution's safety officer for guidance on appropriate respiratory protection.
Operational Plan: From Receipt to Disposal
This section outlines a step-by-step operational plan for the safe handling and disposal of ELA-32 (human).
2.1. Receipt and Storage
-
Upon Receipt: Inspect the package for any signs of damage or leakage. Wear appropriate PPE during inspection.
-
Storage of Lyophilized Peptide: Unless otherwise specified by the supplier, store the lyophilized (powdered) ELA-32 (human) in a cool, dry, and dark environment, typically at -20°C or -80°C, to ensure long-term stability.[2][7] The container should be tightly sealed to prevent moisture absorption and degradation.[8]
-
Storage of Reconstituted Peptide: Peptide solutions are significantly less stable than their lyophilized form.[9] If storage in solution is necessary, it is recommended to:
Table 2: Storage Conditions for ELA-32 (human)
| Form | Temperature | Duration | Key Considerations |
| Lyophilized | -20°C to -80°C | Years | Store in a tightly sealed container, protected from light.[7][11] |
| In Solution | 4°C | 1-2 weeks | For short-term use.[9] |
| In Solution | -20°C to -80°C | Months | Aliquot to avoid freeze-thaw cycles.[9][11] |
2.2. Handling and Experimental Use
-
Designated Work Area: All handling of ELA-32 (human), including weighing, reconstitution, and addition to experimental setups, should be performed in a designated and clean laboratory area.[5]
-
Reconstitution: Before opening the vial, allow the lyophilized peptide to warm to room temperature in a desiccator to prevent condensation.[1] Use sterile, high-purity solvents or buffers for reconstitution.[2]
-
Avoiding Contamination: Always use clean, sterile laboratory equipment (e.g., pipette tips, tubes) to prevent contamination of the peptide stock.[7]
-
Spill Management: In case of a spill, contain the area immediately. For liquid spills, use an inert absorbent material. For solid spills, carefully sweep the material to avoid generating dust. Decontaminate the area according to your institution's protocols and dispose of the cleanup materials as hazardous waste.[12]
2.3. Disposal Plan
All waste materials contaminated with ELA-32 (human) must be treated as hazardous chemical waste and disposed of in accordance with local, state, and federal regulations.[5]
-
Liquid Waste: Collect all solutions containing ELA-32 (human), including unused stock solutions and the initial rinse of any labware, in a designated hazardous waste container.[13] Do not pour peptide solutions down the drain.[8]
-
Solid Waste: All solid materials that have come into contact with ELA-32 (human), such as gloves, pipette tips, and empty vials, must be collected in a clearly labeled hazardous waste container.[13]
-
Decontamination: Non-disposable labware should be decontaminated. The initial rinse should be collected as liquid hazardous waste. Subsequent cleaning can be performed with an appropriate laboratory detergent.[13]
-
EHS Coordination: Coordinate with your institution's Environmental Health and Safety (EHS) department for the final collection and disposal of all hazardous waste.[5]
Experimental Workflow and Safety Diagram
The following diagram illustrates the standard workflow for the safe handling of research peptides like ELA-32 (human).
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. maxedoutcompounds.com [maxedoutcompounds.com]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 5. peptide24.store [peptide24.store]
- 6. bio.libretexts.org [bio.libretexts.org]
- 7. intelligenthq.com [intelligenthq.com]
- 8. puretidestherapy.com [puretidestherapy.com]
- 9. Peptide Stability: Guidelines and SOPs for Handling and Storage [biolongevitylabs.com]
- 10. genscript.com [genscript.com]
- 11. limitlesslifenootropics.com [limitlesslifenootropics.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
